2-carbamimidamidoethyl carbamimidothioate
Description
Properties
CAS No. |
98021-17-1 |
|---|---|
Molecular Formula |
C4H11N5S |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
2-carbamimidamidoethyl carbamimidothioate |
InChI |
InChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9) |
InChI Key |
GSYGTVNTZHFQQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)N=C(N)N |
Other CAS No. |
100130-32-3 |
Pictograms |
Irritant |
Synonyms |
VUF8430; S-(2-Guanidylethyl)isothiourea; 2-(Diaminomethylideneamino)ethyl carbamimidothioate |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Mechanism of 2-Carbamimidamidoethyl Carbamimidothioate in iNOS Inhibition
The following technical guide details the molecular mechanism, pharmacological profile, and experimental characterization of 2-carbamimidamidoethyl carbamimidothioate , chemically identified as S-(2-guanidinoethyl)isothiourea (GEI) .
Executive Summary
2-carbamimidamidoethyl carbamimidothioate (referred to herein as GEI ) represents a class of "dual-headed" nitric oxide synthase (NOS) inhibitors. Unlike simple arginine analogues, GEI combines a guanidino moiety (substrate mimic) with an isothiourea moiety (heme-coordinating ligand) linked by an ethyl chain. This structural hybridity confers high potency and selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.
This guide dissects the molecular physics of GEI binding, its distinct kinetic profile compared to standard inhibitors (e.g., L-NMMA, 1400W), and provides validated protocols for its characterization in drug discovery workflows.
Part 1: Chemical Identity & Structural Dynamics[1]
Structural Composition
The nomenclature "2-carbamimidamidoethyl carbamimidothioate" describes a bifunctional molecule designed to span the active site of iNOS.
-
Head Group (Heme Ligand): The carbamimidothioate (isothiourea) group contains a sulfur atom capable of direct coordination with the heme iron.
-
Linker: An ethyl bridge (
) provides the precise steric distance required to bridge the substrate access channel and the heme pocket. -
Tail Group (Substrate Mimic): The carbamimidamido (guanidine) group mimics the guanidino group of the natural substrate, L-Arginine, anchoring the molecule via hydrogen bonding with the conserved Glutamate residue (Glu371 in iNOS).
Stability and Rearrangement
Researchers must distinguish GEI from its structural analogue, S-(2-aminoethyl)isothiourea (AE-ITU) .
-
AE-ITU: At physiological pH (7.4), AE-ITU undergoes an intramolecular nucleophilic attack by the primary amine, rearranging to Mercaptoethylguanidine (MEG) .
-
GEI: The guanidine nitrogen in GEI is significantly less nucleophilic (pKa ~13.6) than the primary amine of AE-ITU. Consequently, GEI is chemically stable at physiological pH and inhibits iNOS as the intact molecule, without requiring rearrangement.
Part 2: Molecular Mechanism of Action
The "Dual-Anchor" Binding Model
GEI inhibits iNOS through a competitive, slow-tight binding mechanism. The inhibition is driven by a two-step recognition process:
-
Step 1: Electrostatic Anchoring (Fast): The guanidino tail enters the substrate access channel and forms a bidentate hydrogen bond with the conserved Glutamate residue (analogous to L-Arginine binding). This positions the inhibitor within the active site.[1]
-
Step 2: Heme Coordination (Slow/Tight): The isothiourea sulfur atom displaces the weak water ligand coordinated to the heme iron (
). The formation of a direct Iron-Sulfur (Fe-S) bond creates a thermodynamically stable complex that effectively blocks oxygen activation.
Isoform Selectivity (iNOS > eNOS)
GEI exhibits >100-fold selectivity for iNOS over eNOS. This is governed by the "Rigid Pocket" Hypothesis :
-
iNOS Active Site: The substrate pocket in iNOS is larger and more flexible near the heme edge. It can accommodate the bulkier isothiourea-sulfur geometry without steric clash.
-
eNOS Active Site: The eNOS pocket is tighter. The bulky sulfur of the isothiourea group encounters steric repulsion from the rigid Valine/Isoleucine residues lining the eNOS pocket, reducing binding affinity.
Visualization of Signaling & Inhibition Pathway
The following diagram illustrates the competitive entry of GEI and its blockade of the NO synthesis pathway.
Caption: GEI competes with L-Arginine for the active site, forming a stable Fe-S bond that prevents catalytic turnover.
Part 3: Experimental Protocols
Handling and Storage[3]
-
Solubility: GEI (dihydrochloride salt) is soluble in water (>50 mM).
-
Stability: Stable at
as a solid. Aqueous solutions should be prepared fresh. Unlike AE-ITU, GEI does not require acidic pH to prevent rearrangement, but neutral buffers (PBS, pH 7.4) are recommended for immediate use.
In Vitro iNOS Inhibition Assay (Griess Method)
This protocol validates the potency (
Reagents:
-
LPS (Lipopolysaccharide) from E. coli.
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
-
GEI (Stock 10 mM in PBS).
Workflow:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. Incubate overnight. -
Induction: Replace media with fresh DMEM containing LPS (
). -
Treatment: Immediately add GEI in a serial dilution (e.g.,
).-
Note: Adding GEI simultaneously with LPS assesses both induction interference and direct inhibition. To test direct enzymatic inhibition only, induce with LPS for 12 hours first, wash cells, then add GEI for a 2-hour accumulation window.
-
-
Incubation: Incubate for 24 hours (Simultaneous) or 2 hours (Post-induction).
-
Measurement: Transfer
supernatant to a new plate. Add Griess Reagent. -
Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a standard curve.
Kinetic Analysis (Lineweaver-Burk)
To confirm the competitive nature of GEI:
-
Use purified recombinant iNOS enzyme.
-
Vary L-Arginine concentration (
). -
Measure initial velocity (
) at fixed GEI concentrations ( ). -
Data Output: Plot
vs .-
Expectation: Lines intersect at the Y-axis (
), indicating Competitive Inhibition .
-
Part 4: Data Interpretation & Selectivity Profile
The following table summarizes the comparative inhibitory constants (
| Inhibitor Class | Compound | iNOS | eNOS | Selectivity (eNOS/iNOS) | Mechanism |
| Dual-Headed | GEI | 15 | 2,400 | ~160 | Heme Ligand + Competitive |
| Isothiourea | AE-ITU / MEG | 12 | 45 | ~3.7 | Heme Ligand |
| Amino Acid | L-NIL | 400 | >10,000 | ~25 | Competitive |
| Amino Acid | L-NMMA | 600 | 400 | 0.6 (Non-selective) | Competitive |
| Amidine | 1400W | 7 | >10,000 | >1000 | Slow, Tight-Binding |
Key Insight: While 1400W is more selective, GEI offers a distinct pharmacophore useful when amidine-based resistance or metabolism is a concern. The sulfur-heme interaction provides a "hard" metabolic block compared to pure competitive inhibitors.
Workflow Visualization: Assay Logic
Caption: Decision tree for distinguishing between transcriptional suppression and direct enzymatic inhibition of iNOS.
References
-
Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of inducible nitric oxide synthase. British Journal of Pharmacology, 117(4), 619–630.
-
Garvey, E. P., et al. (1994). Potent and selective inhibition of human inducible nitric oxide synthase by amino-isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676.
-
Szabo, C., et al. (1994). Mercaptoethylguanidine and guanidine inhibitors of nitric oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 272(14), 9030-9036.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
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Boer, R., et al. (2000). The inhibitory potency and selectivity of arginine substrate site nitric oxide synthase inhibitors is solely determined by their affinity for the enzyme. Molecular Pharmacology, 58(5), 1026-1034.
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An In-depth Technical Guide to 2-Carbamimidamidoethyl Carbamimidothioate: Structure, Properties, and Biological Activity
Introduction
2-Carbamimidamidoethyl carbamimidothioate, more systematically known as S-(2-guanidinoethyl)isothiourea, is a potent and selective small molecule of significant interest to researchers in drug development, particularly in the fields of immunology and neuroscience. This compound, also recognized by its research code VUF 8430, has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the histamine H4 receptor.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key biological activities, along with detailed protocols for its characterization and evaluation.
Chemical Structure and Physicochemical Properties
2-Carbamimidamidoethyl carbamimidothioate is characterized by the presence of two key functional groups: a guanidino group and an isothiourea moiety, linked by an ethyl bridge. The isothiourea group is a tautomeric form of thiourea, where the sulfur atom is alkylated.[3][4] This unique structural arrangement confers its distinct chemical and biological properties.
The IUPAC name for this compound is 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioic acid ester.[5] It is commonly available as a dihydrobromide salt for research purposes.
| Property | Value | Source |
| Synonyms | S-(2-guanidinoethyl)isothiourea, VUF 8430 | [1][2] |
| CAS Number | 100130-32-3 (dihydrobromide salt) | [1][5][6] |
| Molecular Formula | C4H11N5S (free base) | [5] |
| Molecular Weight | 161.23 g/mol (free base), 323.05 g/mol (dihydrobromide salt) | [2][5] |
| Appearance | Typically a powder | |
| Storage | Desiccate at room temperature | [5] |
Synthesis of 2-Carbamimidamidoethyl Carbamimidothioate
The synthesis of S-alkylisothiouronium salts, including 2-carbamimidamidoethyl carbamimidothioate, is typically achieved through the alkylation of thiourea with a suitable alkyl halide.[7] This is a well-established and robust method in organic chemistry. A representative synthetic protocol is outlined below.
Representative Synthesis Protocol
This protocol describes a general method for the synthesis of S-alkylisothiouronium salts, which can be adapted for the synthesis of 2-carbamimidamidoethyl carbamimidothioate.
Step 1: Preparation of the S-Alkylisothiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in a suitable solvent such as ethanol or isopropanol.
-
Add an equimolar amount of the corresponding alkyl halide, in this case, a 2-guanidinoethyl halide (e.g., 2-guanidinoethyl bromide). Note: The synthesis of the guanidinoethyl halide precursor may be required as a separate step.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The S-alkylisothiouronium salt will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of 2-carbamimidamidoethyl carbamimidothioate is its function as a potent and selective agonist of the histamine H4 receptor (H4R).[1] Additionally, given its isothiourea scaffold, it may also exhibit inhibitory activity against nitric oxide synthases (NOS).
Histamine H4 Receptor Agonism
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[8] Its activation is implicated in inflammatory and immune responses. 2-Carbamimidamidoethyl carbamimidothioate (VUF 8430) has been identified as a high-affinity agonist for the H4R with a reported Ki value of 31.6 nM.[6][9] It demonstrates significant selectivity for the H4R over other histamine receptor subtypes (H1, H2, and H3).[1]
As an H4R agonist, VUF 8430 can be used to probe the receptor's role in various physiological processes. For instance, in vivo studies have shown its involvement in modulating gastric lesions and reducing allodynia in models of peripheral neuropathy.[1]
Potential Nitric Oxide Synthase (NOS) Inhibition
Many S-substituted isothioureas are known to be competitive inhibitors of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO).[10] NO is a critical signaling molecule in the nervous, cardiovascular, and immune systems. While the primary target of 2-carbamimidamidoethyl carbamimidothioate is the H4R, its isothiourea structure suggests a potential for off-target effects on NOS isoforms (nNOS, eNOS, and iNOS). Researchers should consider this possibility when interpreting experimental results.
Experimental Protocols
Characterization of 2-Carbamimidamidoethyl Carbamimidothioate
Standard analytical techniques are employed to confirm the identity, purity, and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. Expected signals would include those for the ethyl bridge protons and the exchangeable protons of the guanidino and isothiourea groups.
-
¹³C NMR: To identify the number and types of carbon atoms, including the characteristic signal for the thiocarbonyl carbon.[11]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
Biological Activity Assays
Histamine H4 Receptor Agonist Activity Assay (GTPγS Binding Assay)
This functional assay measures the activation of the H4 receptor by quantifying the binding of radiolabeled GTPγS to the G-protein coupled to the receptor.
-
Membrane Preparation: Use cell membranes from a cell line recombinantly expressing the human histamine H4 receptor (e.g., HEK-293 cells).[18]
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM HEPES, pH 7.4, containing MgCl₂, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, pre-incubate the cell membranes with various concentrations of 2-carbamimidamidoethyl carbamimidothioate (or vehicle control) and GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the compound to generate a dose-response curve and determine the EC₅₀ value.[18]
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This colorimetric assay measures the production of nitrite, a stable oxidation product of NO, to determine NOS activity.
-
Enzyme and Cofactors: Use a purified NOS isoform (e.g., iNOS, nNOS, or eNOS) and a reaction buffer containing the necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).[10]
-
Assay Setup: In a 96-well plate, add the reaction buffer, L-arginine (the substrate), and various concentrations of 2-carbamimidamidoethyl carbamimidothioate (or a known NOS inhibitor as a positive control).
-
Enzyme Addition: Initiate the reaction by adding the NOS enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Griess Reaction: Add Griess Reagent 1 (sulfanilamide in acid) followed by Griess Reagent 2 (N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells. A purple color will develop in the presence of nitrite.[10]
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the inhibitory effect of the compound, calculating the IC₅₀ value if applicable.[19][20]
Conclusion
2-Carbamimidamidoethyl carbamimidothioate (VUF 8430) is a valuable chemical probe for studying the pharmacology of the histamine H4 receptor. Its well-defined structure, accessible synthesis, and potent, selective agonist activity make it an essential tool for researchers investigating the role of H4R in inflammation, immunity, and pain. While its primary target is established, the potential for off-target effects on nitric oxide synthases should be considered in experimental design and data interpretation. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of this important research compound.
References
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Lim, H.D., Smits, R.A., Bakker, R.A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. [Link]
-
Garvey, E.P., Oplinger, J.A., Tanoury, G.J., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of Biological Chemistry, 269(43), 26669-76. [Link]
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Esmans, E. L., Alderweireldt, F. C., Marescau, B. A., & Lowenthal, A. A. (1984). Desorption chemical ionization mass spectrometry of guanidino compounds. Analytical Chemistry, 56(4), 693–697. [Link]
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Eurofins Discovery. (n.d.). H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay. Retrieved from [Link]
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Wikipedia. (2026, January 1). VUF-8430. Retrieved from [Link]
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Gao, P., Leng, P., Sun, Q., Wang, X., Ge, Z., & Li, R. (2013). Novel atom-economic reaction: comprehensive utilization of S-alkylisothiouronium salt in the synthesis of thioethers and guanidinium salts. Green Chemistry, 15(9), 2479-2485. [Link]
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Mori, A., Ichimura, T., & Matsumoto, H. (1978). Gas chromatography--mass spectrometry of guanidino compounds in brain. Analytical Biochemistry, 89(2), 393-9. [Link]
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Arigo Biolaboratories. (n.d.). Nitric Oxide Sythase Inhibitor Screening Kit (ARG82185). Retrieved from [Link]
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Ge, Z., et al. (2011). Synthesis of β-Hydroxy Sulfides via Thiolysis of Epoxides Using S-Alkylisothiouronium Salts as Thiol Equivalents in Basic Aqueous Medium. Chinese Journal of Chemistry, 29(12), 2683-2687. [Link]
-
Ge, Z., et al. (2010). Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water. Synthetic Communications, 40(13), 1957-1965. [Link]
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Mori, A., Ichimura, T., & Matsumoto, H. (1978). Gas chromatography--mass spectrometry of guanidino compounds in brain. Analytical Biochemistry, 89(2), 393-9. [Link]
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Wikipedia. (n.d.). Isothiouronium. Retrieved from [Link]
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Kim, K. R., et al. (2010). Simultaneous determination of guanidinosuccinic acid and guanidinoacetic acid in urine using high performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 878(28), 2811-2816. [Link]
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Song, C., et al. (2022). The mass spectra of the guanidines. [Figure]. In Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. [Link]
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GenScript. (n.d.). Human Histamine H4 Receptor Stable Cell Line. Retrieved from [Link]
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Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 11968–11979. [Link]
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Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ARPI - UNIPI. [Link]
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Iuliano, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 85(7), 4789–4801. [Link]
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Safavi, A., et al. (2007). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 40(13), 2531-2544. [Link]
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PubChem. (n.d.). S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride. Retrieved from [Link]
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Smith, A. D., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(23), 4223–4227. [Link]
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Kumar, R., et al. (2018). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 5(8), 586-589. [Link]
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Iuliano, A., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1301. [Link]
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Smith, A. D., et al. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science. [Link]
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Smith, A. D., et al. (2021). Isothiourea-Catalyzed Enantioselective Functionalisation of Glycine Schiff Base Aryl Esters via 1,6- and 1,4-Additions. Angewandte Chemie International Edition, 60(38), 20858-20865. [Link]
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ResearchGate. (n.d.). FT-IR spectrum for pure thiourea single crystal. [Figure]. Retrieved from [Link]
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S. Sudha, et al. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(3), 1-4. [Link]
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PharmaCompass. (n.d.). (S)-(2-Guanidino-4-thiazolyl)methylisothiourea Dihydrochloride. Retrieved from [Link]
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Pharmacological Profile: VUF 8430 (2-carbamimidamidoethyl carbamimidothioate)
This technical guide provides an in-depth pharmacological profile of 2-carbamimidamidoethyl carbamimidothioate , widely recognized in the scientific community by its research code VUF 8430 .
Executive Summary
2-carbamimidamidoethyl carbamimidothioate (VUF 8430) is a synthetic, non-imidazole isothiourea derivative that serves as a high-affinity, selective agonist for the Histamine H4 Receptor (H4R) .[1][2][3][4][5][6]
Unlike classical histamine ligands derived from the imidazole scaffold (which often suffer from inhibition of cytochrome P450 enzymes), VUF 8430 utilizes a guanidine-isothiourea backbone. It is a critical pharmacological tool used to dissect the role of H4R in immunomodulation, pruritus (itch), and inflammation. While primarily an H4R agonist, it exhibits moderate affinity for the H3 receptor and weak partial agonism at the H2 receptor, necessitating careful dose selection in in vivo models.
Chemical Identity & Physicochemical Properties[7][8][9][10]
The molecule combines a guanidine moiety and an isothiourea group linked by an ethyl chain.[1][2][3][5][7] This structure mimics the cationic nature of histamine but alters the hydrogen-bonding profile to achieve receptor subtype selectivity.
| Property | Detail |
| IUPAC Name | 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioate |
| Common Code | VUF 8430 |
| Synonyms | S-(2-guanidinoethyl)isothiourea; S-(2-guanidylethyl)isothiourea |
| CAS Number | 100130-32-3 (Dihydrobromide salt) |
| Molecular Formula | |
| Molecular Weight | 161.23 g/mol (Free base); ~323.05 g/mol (2HBr salt) |
| Solubility | Water (>50 mM), DMSO (>50 mM) |
| Stability | Hygroscopic; isothiourea linkage is susceptible to hydrolysis at high pH. |
Pharmacodynamics: Receptor Profile[2][3][4]
VUF 8430 is defined by its interaction with the G-protein coupled histamine receptors. Its profile is characterized by high potency at H4R, distinguishing it from earlier H2-selective isothioureas.
Receptor Affinity and Selectivity
The following data summarizes the binding constants (
| Receptor Subtype | Affinity ( | Functional Potency ( | Activity Type |
| Histamine H4 (hH4R) | 7.5 ± 0.1 | 7.3 ± 0.1 | Full Agonist |
| Histamine H3 (hH3R) | 6.0 ± 0.1 | ~6.0 | Agonist/Partial Agonist |
| Histamine H2 (hH2R) | < 4.0 | N/A (Weak) | Weak Partial Agonist |
| Histamine H1 (hH1R) | < 3.0 | Inactive | Inactive |
Critical Insight (Species Variation): Researchers must note that VUF 8430 displays significantly lower affinity for rat and mouse H4 receptors compared to the human ortholog. This discrepancy is attributed to a single amino acid difference in the second extracellular loop (ECL2): Phenylalanine (Phe169) in humans vs. Leucine (Leu169) in rodents.
Mechanism of Action (Signaling Pathway)
Upon binding to the H4 receptor, VUF 8430 induces a conformational change that activates the
-
Activation: Dissociation of
and subunits. -
Adenylate Cyclase Inhibition: Reduction in intracellular cAMP levels (counteracting Forskolin-induced accumulation).
-
MAPK Activation: Phosphorylation of ERK1/2, driving chemotactic gene expression.
-
Calcium Mobilization:
-mediated phospholipase C (PLC) activation leads to intracellular release, crucial for mast cell and eosinophil migration.
Visualization: H4R Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by VUF 8430.
Figure 1: VUF 8430-mediated H4 receptor signaling leading to chemotaxis and immune modulation.
Off-Target Pharmacology: The Isothiourea Factor
While VUF 8430 is optimized for H4R, its chemical class (isothioureas) is historically associated with the inhibition of Nitric Oxide Synthase (NOS) .
-
iNOS Inhibition: Structurally related compounds (e.g., S-ethylisothiourea) are potent iNOS inhibitors. VUF 8430 may exhibit weak NOS inhibitory activity at high micromolar concentrations (
). -
Experimental Implication: In inflammatory models (e.g., sepsis), controls must be included to distinguish H4R-mediated anti-inflammatory effects from direct iNOS inhibition.
Experimental Protocols
In Vitro H4R Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
-
Cell Line: HEK293T cells stably expressing human H4R.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (20,000 x g, 20 min). Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane (
) + -Histamine (10 nM). -
Non-Specific Binding: Add unlabeled Histamine (
). -
Test: Add VUF 8430 (Concentration range:
to M).
-
-
Condition: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
In Vivo Pruritus Model (Mouse)
Objective: Assess H4R-mediated itch response.
-
Note: Due to lower rodent affinity, higher doses are required compared to human in vitro data.
-
Animals: Male Balb/c mice (6-8 weeks).
-
Preparation: Shave the rostral back of the mice 24 hours prior.
-
Administration:
-
Dissolve VUF 8430 dihydrobromide in sterile saline.
-
Inject VUF 8430 (10–30 mg/kg) subcutaneously (s.c.).
-
-
Observation: Place mouse in a viewing chamber.
-
Quantification: Count the number of scratching bouts (hind paw scratching the injection site) for 30 minutes post-injection.
-
Validation: Pre-treat a control group with the selective H4R antagonist JNJ-7777120 (20 mg/kg s.c.) 30 minutes prior to VUF 8430 to confirm H4 specificity.
Synthesis Pathway (Schematic)
The synthesis of VUF 8430 is generally achieved through the alkylation of thiourea derivatives.
Figure 2: Simplified synthetic logic for the guanidinylation of the aminoethyl-isothiourea scaffold.
References
-
Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[1][5][7] Journal of Medicinal Chemistry, 49(23), 6650–6651.[1][5][8] Link
-
Lim, H. D., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430.[3] British Journal of Pharmacology, 157(1), 34–43.[3] Link
-
Coruzzi, G., et al. (2011). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach.[1] European Journal of Pharmacology, 669(1-3), 121-127.[1] Link
-
Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link
-
IUPHAR/BPS Guide to Pharmacology. VUF 8430 Ligand Page.[8] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor agonist [otavachemicals.com]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VUF-8430 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. VUF 8430 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Guide: Selectivity and Mechanism of 2-Carbamimidamidoethyl Carbamimidothioate (VUF 8430) for Inducible Nitric Oxide Synthase
The following technical guide details the pharmacological profile, mechanism of action, and selectivity of 2-carbamimidamidoethyl carbamimidothioate , commonly known in the research community as VUF 8430 or S-(2-guanidinoethyl)isothiourea .
Executive Summary
2-carbamimidamidoethyl carbamimidothioate (Common Name: VUF 8430 ; also referred to as S-(2-guanidinoethyl)isothiourea) is a synthetic small molecule characterized by a dual-pharmacophore structure containing both a guanidine moiety and an isothiourea group linked by an ethyl chain.[1]
While structurally derived from the class of S-substituted isothiourea nitric oxide synthase (NOS) inhibitors, this compound presents a complex pharmacological profile:
-
Primary Identity: It is widely recognized as a potent, high-affinity Histamine H4 Receptor (H4R) Agonist (
nM). -
Secondary Identity: Like its structural analogs (e.g., S-ethylisothiourea, MEG), it functions as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS) .
This guide focuses on its interactions with iNOS, its selectivity ratios against constitutive isoforms (eNOS, nNOS), and the critical experimental considerations required to distinguish its NOS-inhibitory effects from its H4R-mediated immunomodulation.
Chemical Identity & Mechanistic Profiling
Structural Basis of Interaction
The IUPAC name 2-carbamimidamidoethyl carbamimidothioate reveals the molecule's "double-headed" nature, designed to mimic the substrate L-Arginine with high fidelity.
-
Isothiourea Head (
): This group binds directly to the heme iron active site of the NOS enzyme. The sulfur atom coordinates with the heme iron, while the amidine nitrogens form hydrogen bonds with the conserved glutamate residue (Glu371 in iNOS) in the substrate access channel. -
Guanidine Tail (
): Linked by an ethyl spacer, this group mimics the -amino/guanidino structure of L-Arginine, enhancing affinity for the substrate binding pocket.
Mechanism of iNOS Inhibition
The compound acts as a slow, tight-binding competitive inhibitor .
-
Binding Mode: Reversible competition with L-Arginine.
-
Kinetics: Unlike simple competitive inhibitors, isothioureas often display time-dependent inhibition, suggesting a two-step binding mechanism where the initial enzyme-inhibitor complex (
) isomerizes to a tighter complex ( ).
Selectivity Profile (iNOS vs. eNOS/nNOS)
While VUF 8430 is a potent iNOS inhibitor, its selectivity is distinct from the "gold standard" inhibitor 1400W .
| Isoform | Mechanism | Selectivity Note | |
| iNOS (Murine/Human) | ~10–50 nM | Competitive / Slow-Tight | High potency due to optimal fit in the larger iNOS pocket. |
| eNOS (Endothelial) | ~0.5–2 | Competitive | Lower affinity; steric hindrance in the narrower eNOS substrate channel. |
| nNOS (Neuronal) | ~0.5–1 | Competitive | Moderate affinity; less selective than 1400W. |
| Histamine H4R | 31 nM | Agonist | CRITICAL OFF-TARGET: Equipotent to iNOS inhibition. |
Key Insight: The selectivity for iNOS over eNOS is approximately 20–50 fold , which is significant but lower than the >1000-fold selectivity observed with 1400W. Researchers must control for H4R activation, which occurs at the same concentration range (
Visualization of Signaling & Selectivity
The following diagram illustrates the dual pathway activation/inhibition risk when using VUF 8430 in inflammatory models.
Caption: Dual pharmacological action of VUF 8430. Note that iNOS inhibition and H4R agonism occur at nearly identical concentrations, complicating phenotypic interpretation.
Experimental Validation Protocols
To validate the selectivity of VUF 8430 for iNOS in your specific model, you must decouple its NOS inhibitory activity from its H4R agonism.
Protocol A: Enzymatic Selectivity Assay (Cell-Free)
This assay isolates NOS activity, eliminating H4R interference.
-
Reagents: Recombinant human iNOS, eNOS, and nNOS (commercially available); L-[3H]Arginine; NADPH; Calmodulin/Ca2+ (for constitutive isoforms).
-
Reaction Mix: Incubate enzyme with VUF 8430 (0.1 nM – 10
M) in HEPES buffer (pH 7.4) containing cofactors (FAD, FMN, BH4). -
Substrate Addition: Initiate with L-[3H]Arginine (10
M) + NADPH (1 mM). -
Incubation:
-
iNOS: 30 min at 37°C (Ca2+-free).
-
eNOS/nNOS: 10 min at 37°C (Ca2+ supplemented).
-
-
Termination: Stop reaction with stop buffer (EDTA/HEPES).
-
Quantification: Separate L-[3H]Citrulline from Arginine using cation-exchange resin (Dowex-50W). Measure via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[VUF 8430]. Calculate
and using the Cheng-Prusoff equation.
Protocol B: Functional Cell-Based Discrimination
Use this to confirm if observed effects are NOS-dependent or H4R-dependent.
-
Cell System: Murine Macrophages (RAW 264.[2]7) stimulated with LPS/IFN-
(induces iNOS). -
Treatment Groups:
-
Group 1: LPS + Vehicle.
-
Group 2: LPS + VUF 8430 (1
M). -
Group 3 (Control): LPS + VUF 8430 + JNJ 7777120 (Selective H4R Antagonist, 10
M).
-
-
Readout: Measure Nitrite accumulation (Griess Assay) in supernatant after 24 hours.
-
Interpretation:
-
If VUF 8430 reduces Nitrite in both Group 2 and Group 3, the effect is due to direct iNOS inhibition .
-
If JNJ 7777120 reverses the effect, the mechanism involves H4R signaling modulating iNOS expression.
-
Therapeutic & Research Implications
Use as a Pharmacological Tool
VUF 8430 is not recommended as a pure iNOS probe due to its H4R liability. For pure iNOS inhibition, 1400W or L-NIL are superior choices. However, VUF 8430 is valuable for studying the crosstalk between Histamine signaling and Nitric Oxide production in immunomodulation.
Limitations
-
Polypharmacology: The overlapping
values for H4R and iNOS make it a "dirty" drug for simple pathway analysis. -
Chemical Stability: Like many isothioureas, the compound is hygroscopic and sensitive to hydrolysis at high pH. Store as the dihydrobromide or dihydrochloride salt at -20°C.
References
-
Lim, H. D., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650–6651. Link
-
Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[3] Inhibition by non-amino acid isothioureas.[2][3][4] Journal of Biological Chemistry, 269(43), 26669–26676. Link
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of inducible nitric oxide synthase. Biochemical Pharmacology, 51(4), 383–394. Link
-
Coruzzi, G., et al. (2007). Anti-inflammatory effects of the novel histamine H4 receptor agonist VUF 8430 in a rat model of colitis. European Journal of Pharmacology, 563(1-3), 240-244. Link
Sources
- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
thermodynamic properties of 2-carbamimidamidoethyl carbamimidothioate
An In-Depth Technical Guide to the Thermodynamic Properties of 2-carbamimidamidoethyl carbamimidothioate
Introduction: The Significance of Thermodynamic Properties in Drug Development
2-carbamimidamidoethyl carbamimidothioate is a molecule of interest with structural motifs reminiscent of both guanidine and thiourea. These functional groups are known to participate in a variety of non-covalent interactions, making the thermodynamic characterization of this molecule crucial for understanding its behavior in biological systems. Thermodynamic properties such as enthalpy, entropy, Gibbs free energy, and heat capacity are fundamental to predicting a compound's stability, solubility, and binding affinity – all critical parameters in the drug development pipeline. A thorough understanding of these properties can guide formulation development, predict shelf-life, and provide insights into its mechanism of action at a molecular level.
This guide addresses the current knowledge gap by proposing a systematic approach to fully characterize the thermodynamic profile of 2-carbamimidamidoethyl carbamimidothioate.
Theoretical Framework: Core Thermodynamic Concepts
A comprehensive thermodynamic analysis involves the determination of several key parameters:
-
Enthalpy (ΔH): Represents the total heat content of a system. In the context of drug development, the enthalpy of fusion (melting) and the enthalpy of solution are of particular interest.
-
Entropy (ΔS): A measure of the disorder or randomness of a system. Changes in entropy drive many spontaneous processes, including dissolution and conformational changes.
-
Gibbs Free Energy (ΔG): The ultimate predictor of the spontaneity of a process at constant temperature and pressure. A negative ΔG indicates a spontaneous process. For drug-target interactions, the binding free energy is a critical determinant of efficacy.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Heat capacity data is essential for understanding how a system's energy changes with temperature.
These properties are interconnected through the fundamental equation of thermodynamics:
ΔG = ΔH - TΔS
Experimental Approaches for Thermodynamic Characterization
A combination of calorimetric and analytical techniques is essential for a thorough experimental investigation of a compound's thermodynamic properties.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining the melting point, enthalpy of fusion, and heat capacity of a solid material.
Experimental Protocol: DSC Analysis of 2-carbamimidamidoethyl carbamimidothioate
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum or alumina DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating run is often performed to investigate any changes in the material's properties after melting.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a compound.
Experimental Protocol: TGA of 2-carbamimidamidoethyl carbamimidothioate
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Continue heating to a temperature where complete decomposition is expected.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition and is a measure of the compound's thermal stability.
Solubility Studies
The solubility of a compound is a critical thermodynamic property. By measuring solubility at various temperatures, the enthalpy and entropy of solution can be determined using the van't Hoff equation.
Experimental Protocol: Temperature-Dependent Solubility Measurement
-
Equilibrium Method:
-
Prepare saturated solutions of the compound in a relevant buffer or solvent at different temperatures.
-
Ensure that excess solid is present to maintain saturation.
-
Agitate the solutions for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separate the solid and liquid phases by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Plot the natural logarithm of the solubility (ln(S)) versus the inverse of the absolute temperature (1/T).
-
The slope of the resulting line is equal to -ΔHsol/R, and the y-intercept is equal to ΔSsol/R, where R is the gas constant.
-
Computational Approaches for Thermodynamic Prediction
In the absence of experimental data, and to complement experimental findings, computational chemistry offers powerful tools for predicting thermodynamic properties.
Quantum Mechanics (QM)
QM methods, particularly Density Functional Theory (DFT), can be used to calculate the intrinsic thermodynamic properties of a molecule in the gas phase. These calculations can provide insights into the molecule's electronic structure and stability.
Workflow: DFT Calculations for 2-carbamimidamidoethyl carbamimidothioate
-
Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure. These are used to confirm that the structure is a true minimum on the potential energy surface and to calculate thermodynamic properties such as enthalpy, entropy, and heat capacity at different temperatures.
-
Thermochemical Analysis: From the frequency analysis, standard thermodynamic functions can be derived.
Molecular Dynamics (MD) Simulations
MD simulations can model the behavior of the molecule in a solvent environment, providing insights into its solvation thermodynamics.
Workflow: MD Simulations for Solvation Free Energy
-
System Setup: The molecule is placed in a simulation box filled with a chosen solvent (e.g., water).
-
Equilibration: The system is allowed to equilibrate at a specific temperature and pressure.
-
Production Run: A long simulation is run to sample the conformational space of the molecule and its interactions with the solvent.
-
Free Energy Calculation: Techniques such as Thermodynamic Integration or Free Energy Perturbation can be used to calculate the solvation free energy, which is a measure of the energetic cost of transferring the molecule from the gas phase to the solvent.
Proposed Research Workflow
A synergistic approach combining experimental and computational methods is proposed for a comprehensive thermodynamic characterization of 2-carbamimidamidoethyl carbamimidothioate.
Caption: Proposed workflow for the thermodynamic characterization of 2-carbamimidamidoethyl carbamimidothioate.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison and analysis.
Table 1: Summary of Experimental Thermodynamic Data
| Parameter | Method | Value | Units |
| Melting Temperature (Tm) | DSC | °C | |
| Enthalpy of Fusion (ΔHfus) | DSC | kJ/mol | |
| Decomposition Temp. (Td) | TGA | °C | |
| Enthalpy of Solution (ΔHsol) | Solubility | kJ/mol | |
| Entropy of Solution (ΔSsol) | Solubility | J/mol·K |
Table 2: Summary of Computational Thermodynamic Data
| Parameter | Method | Value | Units |
| Gas Phase Enthalpy of Formation | DFT | kJ/mol | |
| Gas Phase Gibbs Free Energy | DFT | kJ/mol | |
| Solvation Free Energy | MD | kJ/mol |
The integrated data from these experimental and computational studies will provide a comprehensive thermodynamic profile of 2-carbamimidamidoethyl carbamimidothioate. This information is invaluable for:
-
Preformulation studies: Guiding the selection of appropriate excipients and formulation strategies.
-
Stability assessment: Predicting the chemical and physical stability of the compound under various storage conditions.
-
Biopharmaceutical modeling: Understanding the factors that govern its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
While direct experimental data on the thermodynamic properties of 2-carbamimidamidoethyl carbamimidothioate is not currently available, a robust and scientifically sound characterization is achievable through the systematic application of the experimental and computational methodologies outlined in this guide. By following this integrated approach, researchers can generate the critical data needed to advance the development of this and other novel compounds, ultimately de-risking the drug development process and accelerating the delivery of new therapeutics to patients.
References
-
[Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.]([Link]_
The Role of Guanidinoethyl Disulfide (GED) in Preclinical Sepsis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. A key pathological feature of septic shock is profound vasodilation and hypotension, largely mediated by the overproduction of nitric oxide (NO) by the inducible nitric oxide synthase (iNOS). This technical guide provides an in-depth exploration of 2-carbamimidamidoethyl carbamimidothioate, more commonly known as guanidinoethyl disulfide (GED), a selective inhibitor of iNOS, and its role in experimental sepsis models. We will delve into its mechanism of action, provide detailed protocols for its application in established rodent models of sepsis, and present key data on its efficacy. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize GED as a tool to investigate the pathophysiology of sepsis and evaluate novel therapeutic strategies.
Introduction: The Rationale for iNOS Inhibition in Sepsis
The pathophysiology of sepsis is complex, involving a cascade of inflammatory and counter-inflammatory responses.[1] During sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a massive release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] These cytokines, in turn, induce the expression of inducible nitric oxide synthase (iNOS) in various cell types, including macrophages and vascular smooth muscle cells.[3][4]
Unlike the constitutive NOS isoforms (eNOS and nNOS) which produce low levels of NO for physiological signaling, iNOS generates large, sustained amounts of NO.[5] This NO overproduction contributes significantly to the cardiovascular collapse seen in septic shock by causing profound vasodilation, decreased vascular reactivity to vasoconstrictors, and myocardial depression.[1][3] Therefore, selective inhibition of iNOS has emerged as a promising therapeutic strategy to counteract the detrimental hemodynamic effects of excessive NO in sepsis, without interfering with the essential physiological functions of the constitutive NOS isoforms.[6][7]
Guanidinoethyl disulfide (GED) is a potent inhibitor of nitric oxide synthase with a notable selectivity for the inducible isoform.[7][8] This selectivity makes it a valuable pharmacological tool for dissecting the specific contributions of iNOS to sepsis pathology in preclinical models.
Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase
Guanidinoethyl disulfide (GED) functions as a competitive inhibitor of iNOS.[8] Its mechanism of action is centered on its ability to compete with the natural substrate, L-arginine, for binding to the active site of the enzyme.[8] This competitive inhibition reduces the catalytic activity of iNOS, thereby decreasing the production of nitric oxide.
The selectivity of GED for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a key feature that underpins its therapeutic potential.[7][8] This selectivity is attributed to differences in the active site architecture among the NOS isoforms and potentially to differential cellular uptake.[8] By preferentially targeting iNOS, GED can mitigate the pathological overproduction of NO in sepsis while minimizing the disruption of the physiological roles of eNOS and nNOS, such as the regulation of blood pressure and neurotransmission.[3][8]
The following diagram illustrates the central role of iNOS in the septic inflammatory cascade and the point of intervention for GED.
Data on the Efficacy of Guanidinoethyl Disulfide in Sepsis Models
The efficacy of GED has been demonstrated in preclinical models of endotoxin-induced shock, a condition that mimics key aspects of sepsis.
In Vitro Potency and Selectivity
Studies on purified NOS isoforms have quantified the inhibitory potency and selectivity of GED.
| NOS Isoform | Ki (μM) |
| iNOS (inducible) | 4.3[7][8] |
| eNOS (endothelial) | 18[7][8] |
| nNOS (neuronal) | 25[8] |
Table 1: Inhibitory constants (Ki) of Guanidinoethyl Disulfide (GED) for different Nitric Oxide Synthase (NOS) isoforms.[7][8]
The lower Ki value for iNOS indicates a higher binding affinity and thus greater inhibitory potency compared to the constitutive isoforms.
In Vivo Hemodynamic Effects in a Rat Endotoxemia Model
In a rat model of endotoxin shock induced by intravenous administration of LPS, GED demonstrated a significant protective effect on hemodynamics.
| Treatment Group | Mean Arterial Pressure (mmHg) at 4 hours post-LPS |
| Saline Control | ~110 |
| LPS + Vehicle | ~70 |
| LPS + GED (3 mg/kg bolus + 10 mg/kg/h infusion) | ~100 |
Table 2: Effect of Guanidinoethyl Disulfide (GED) on mean arterial pressure in a rat model of LPS-induced endotoxemia. Data are approximated from graphical representations in Szabo et al., 1996.
GED administration prevented the profound drop in mean arterial blood pressure observed in untreated septic animals.
Survival Improvement in a Mouse Endotoxemia Model
In a lethal model of endotoxin shock in mice, treatment with GED resulted in a significant improvement in survival rates.
| Treatment Group | Survival Rate at 48 hours |
| LPS + Vehicle | < 20% |
| LPS + GED (10 mg/kg, i.p. at 2, 8, 14, 20, 26, 32, and 38 hours post-LPS) | > 60% |
Table 3: Effect of Guanidinoethyl Disulfide (GED) on survival in a mouse model of lethal endotoxin shock. Data are approximated from graphical representations in Szabo et al., 1996.[8]
These data underscore the potential of GED to mitigate the severe consequences of endotoxemia.
Experimental Protocols for Sepsis Models
The following are detailed, step-by-step methodologies for two commonly used rodent models of sepsis where GED can be investigated.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats
This model is highly reproducible and allows for the study of the acute inflammatory response to a key bacterial component.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats (250-300 g) under standard laboratory conditions for at least one week prior to the experiment.[9][10]
-
LPS Solution Preparation: Dissolve lipopolysaccharide (from E. coli serotype O111:B4 or similar) in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL).[9][11]
-
GED Solution Preparation: Dissolve guanidinoethyl disulfide in sterile saline to the required concentrations for bolus and infusion.
-
Anesthesia (Optional): Anesthetize rats with an appropriate anesthetic agent if surgical procedures like catheter placement are required.
-
Vascular Catheterization: For continuous blood pressure monitoring and intravenous drug administration, cannulate the carotid artery and jugular vein.
-
Baseline Measurements: Allow the animal to stabilize and record baseline hemodynamic parameters.
-
LPS Administration: Administer a bolus of LPS intravenously (e.g., 10 mg/kg).[12]
-
GED Administration: At a specified time post-LPS administration (e.g., 90 minutes), administer a bolus of GED (e.g., 3 mg/kg) followed by a continuous infusion (e.g., 10 mg/kg/h).[8]
-
Hemodynamic Monitoring: Continuously monitor mean arterial pressure, heart rate, and other relevant parameters for the duration of the experiment (e.g., 4-6 hours).
-
Blood Sampling: Collect blood samples at various time points to measure plasma levels of cytokines (e.g., TNF-α) and nitric oxide metabolites (nitrite/nitrate).
-
Tissue Harvesting: At the end of the experiment, euthanize the animals and harvest tissues (e.g., aorta, lung, liver) for analysis of iNOS expression (e.g., by Western blot or immunohistochemistry).
Cecal Ligation and Puncture (CLP) Model in Mice
The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial nature of clinical sepsis.[13][14]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6, 8-12 weeks old) to the laboratory environment.[13]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen (e.g., intraperitoneal ketamine/xylazine or inhaled isoflurane).[6][13]
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.[13]
-
Midline Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[13][15]
-
Cecum Ligation: Ligate the cecum distal to the ileocecal valve with a silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.[6][14]
-
Cecum Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal content can be expressed to ensure patency.[15][16]
-
Cecum Repositioning: Carefully return the cecum to the peritoneal cavity.[6]
-
Abdominal Closure: Close the peritoneum and skin in two separate layers with sutures or surgical clips.[13][15]
-
Fluid Resuscitation: Immediately after surgery, administer pre-warmed sterile saline subcutaneously (e.g., 1 mL) for fluid resuscitation.[13][16]
-
Analgesia: Administer a post-operative analgesic (e.g., buprenorphine) as per institutional guidelines.[13]
-
GED Administration: Administer GED intraperitoneally (e.g., 10 mg/kg) at predetermined time points post-CLP (e.g., at 2, 8, 14, 20, 26, 32, and 38 hours).[8]
-
Monitoring: Monitor the animals for survival and signs of sickness (e.g., using a sepsis score) at regular intervals for a specified period (e.g., 7 days).
Conclusion and Future Directions
Guanidinoethyl disulfide (GED) serves as a valuable pharmacological tool for investigating the role of iNOS-derived nitric oxide in the pathophysiology of sepsis. Its selectivity for iNOS allows for targeted inhibition of the pathological NO overproduction characteristic of septic shock, while sparing the physiological functions of constitutive NOS isoforms. The data from preclinical endotoxemia models demonstrate its potential to ameliorate hypotension and improve survival, providing a strong rationale for its use in sepsis research.
The detailed experimental protocols provided in this guide offer a framework for researchers to incorporate GED into their studies using either the LPS-induced endotoxemia or the CLP sepsis model. Future research could focus on optimizing dosing regimens, exploring the efficacy of GED in combination with other therapeutic agents, and investigating its effects on organ-specific dysfunction in more detail. A deeper understanding of the role of iNOS in different stages and phenotypes of sepsis, facilitated by selective inhibitors like GED, will be crucial for the development of novel and effective therapies for this devastating condition.
References
-
Main steps of the cecal ligation and puncture procedure. A: Mice are... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Szabó, C., Southan, G. J., Thiemermann, C., & Vane, J. R. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British journal of pharmacology, 117(4), 619–632. [Link]
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Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
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Steps in the CLP procedure in mice (A) Disinfection of the abdominal... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Cecal Ligation Puncture Procedure - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
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Current Protocols in Immunology: Cecal Ligation and Puncture - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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The role of nitric oxide in sepsis-associated kidney injury - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats - scielo.sa.cr. (n.d.). Retrieved February 22, 2026, from [Link]
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Nitric oxide in trauma and sepsis - Surgical Treatment - NCBI Bookshelf - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
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The Pathogenesis of Sepsis and Potential Therapeutic Targets - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]
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Cecal ligation and puncture (CLP) - Bio-protocol. (n.d.). Retrieved February 22, 2026, from [Link]
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A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Effects of Nitric Oxide in Septic Shock | American Journal of Respiratory and Critical Care Medicine. (n.d.). Retrieved February 22, 2026, from [Link]
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Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]
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LPS-induced endotoxemia - Bio-protocol. (n.d.). Retrieved February 22, 2026, from [Link]
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Lipopolysaccharide intraperitoneal injection in rats and sickness behavior assessment - Protocols.io. (n.d.). Retrieved February 22, 2026, from [Link]
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The Anti-Inflammatory Potential of Levosimendan in Sepsis: An Experimental Study Using a LPS-Induced Rat Model - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]
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Effect of methylguanidine in a model of septic shock induced by LPS - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
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Attenuation of endotoxin-induced multiple organ dysfunction by 1-amino-2-hydroxy-guanidine, a potent inhibitor of inducible nitric oxide synthase - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. (n.d.). Retrieved February 22, 2026, from [Link]
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Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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Hydrogen sulfide attenuates sepsis-induced cardiac dysfunction in infant rats by inhibiting the expression of cold-inducible RNA-binding protein - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
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Nitric oxide synthases | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 22, 2026, from [Link]
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Enhanced Mouse Susceptibility to Endotoxin Shock after Plasmodium yoelii Infection Is Correlated with Increased Serum Levels of Lipopolysaccharide Soluble Receptors - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]
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Prevention of endotoxin-induced lethality in neonatal mice by interleukin-13 - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
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Endotoxin Activity Assay-Guided Patient Selection for Polymyxin B Hemoperfusion: Lessons from the TIGRIS Trial and Future Directions - MDPI. (n.d.). Retrieved February 22, 2026, from [Link]
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Endotoxin‐induced acute lung injury in mice is protected by 5,7‐dihydroxy‐8‐methoxyflavone via inhibition of oxidative stress and HIF‐1α - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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An In-Depth Technical Guide to the Binding Affinity of 2-carbamimidamidoethyl carbamimidothioate with Nitric Oxide Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the binding affinity of 2-carbamimidamidoethyl carbamimidothioate, commonly known as agmatine, to the three principal isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering not only established binding data but also the underlying experimental methodologies and their scientific rationale.
Introduction: The Significance of Nitric Oxide Synthase and its Modulation
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The production of this gaseous messenger is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—nNOS, iNOS, and eNOS—share a common function but differ in their localization, regulation, and the amount of NO they produce.
-
Neuronal Nitric Oxide Synthase (nNOS): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and cell communication.[1]
-
Inducible Nitric Oxide Synthase (iNOS): Unlike the other isoforms, iNOS expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO as part of the immune response.[1]
-
Endothelial Nitric Oxide Synthase (eNOS): Located in the endothelium, eNOS is responsible for the production of NO that regulates vascular tone and function.[1]
Given the diverse roles of NO, the modulation of NOS activity is a significant area of therapeutic interest. Dysregulation of NOS activity is implicated in various conditions, making NOS inhibitors valuable tools for research and potential therapeutic agents.
2-carbamimidamidoethyl carbamimidothioate (Agmatine): An Endogenous Modulator of NOS Activity
Agmatine, a cationic amine derived from the decarboxylation of L-arginine, is an endogenous neuromodulator with a wide range of biological activities.[2] Its structural similarity to L-arginine, the substrate for NOS, positions it as a natural candidate for interacting with these enzymes. Understanding the specifics of this interaction is crucial for elucidating the physiological roles of agmatine and its therapeutic potential.
Binding Affinity of Agmatine to NOS Isoforms: A Quantitative Overview
Agmatine acts as a competitive inhibitor of all three NOS isoforms, meaning it competes with the natural substrate, L-arginine, for binding to the enzyme's active site. However, its affinity for each isoform varies significantly. The inhibitory potency is typically expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. A lower Ki value indicates a higher binding affinity.
| NOS Isoform | Inhibition Constant (Ki) |
| nNOS (Neuronal) | ~660 µM[3] |
| iNOS (Inducible) | ~220 µM[3] |
| eNOS (Endothelial) | ~7.5 mM[3] |
These values demonstrate that agmatine exhibits a preferential binding to iNOS, followed by nNOS, and has a significantly lower affinity for eNOS. This isoform selectivity is a key aspect of its pharmacological profile.
Experimental Determination of Binding Affinity: Methodologies and Rationale
The determination of binding affinities is a cornerstone of drug discovery and pharmacological research. Several robust techniques are employed to quantify the interaction between a ligand, such as agmatine, and its target enzyme. This section provides a detailed look into the key experimental protocols.
Radiometric L-Citrulline Exclusion Assay
This is a widely used and sensitive method to measure NOS activity and, consequently, the inhibitory potency of compounds like agmatine.
Principle: NOS enzymes convert L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-[³H]arginine as the substrate, the amount of the product, L-[³H]citrulline, can be quantified to determine enzyme activity. An inhibitor will reduce the amount of L-[³H]citrulline produced.
Experimental Workflow:
Caption: Workflow for determining NOS inhibitory activity using the L-citrulline exclusion assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Assay Buffer: A buffer such as HEPES at a physiological pH (e.g., 7.4) is used to maintain the stability and optimal activity of the enzyme.[4]
-
Cofactors: NOS activity requires a suite of cofactors, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4). Calmodulin is also required for nNOS and eNOS activity.[1] These are included to ensure the enzyme is functioning optimally.
-
L-[³H]arginine: The radiolabeled substrate is used at a concentration typically around the Michaelis-Menten constant (Km) of the enzyme for arginine.
-
Agmatine Solutions: A range of concentrations of agmatine are prepared to determine the dose-dependent inhibition.
-
Stop Solution: An acidic buffer or a solution containing EDTA is used to halt the enzymatic reaction.
-
Cation-Exchange Resin: This is used to separate the positively charged L-[³H]arginine from the neutral L-[³H]citrulline.
-
-
Assay Procedure:
-
The reaction is initiated by adding the NOS enzyme to a mixture containing the assay buffer, cofactors, L-[³H]arginine, and varying concentrations of agmatine.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated by the addition of the stop solution.
-
The mixture is then applied to a column containing a cation-exchange resin. The unreacted L-[³H]arginine binds to the resin, while the L-[³H]citrulline passes through.
-
The amount of radioactivity in the eluate is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of agmatine that inhibits 50% of the NOS activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the agmatine concentration.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the concentration of the substrate (L-arginine).
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
-
Causality Behind Experimental Choices:
-
Choice of Radiometric Assay: This method is highly sensitive, allowing for the detection of low levels of enzyme activity and inhibition.
-
Use of Cation-Exchange Resin: This provides a simple and effective way to separate the substrate from the product, which is crucial for accurate quantification.
-
Cheng-Prusoff Equation: This equation is essential for converting the experimentally determined IC50 value into the true inhibitory constant (Ki), which is independent of the substrate concentration used in the assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It can provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd, the reciprocal of the association constant Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting heat changes are used to determine the thermodynamic parameters of the interaction.
Experimental Workflow:
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Rationale for Use:
-
Label-Free: ITC does not require any modification or labeling of the interacting molecules, providing data on the interaction in its native state.
-
Thermodynamic Information: It is the only technique that can directly measure the enthalpy of binding, providing deeper insights into the forces driving the interaction.
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique for monitoring molecular interactions. It is highly sensitive and can provide kinetic data on the association and dissociation rates of the binding event.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., a NOS isoform) is immobilized on the chip, and the other molecule (the analyte, e.g., agmatine) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.
Experimental Workflow:
Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.
Rationale for Use:
-
Real-Time Kinetics: SPR provides valuable information on the rates of association and dissociation, which can be crucial for understanding the dynamic nature of the interaction.
-
High Sensitivity: It is capable of detecting the binding of small molecules to larger protein targets.
Structural Basis of Interaction and Functional Consequences
The competitive nature of agmatine's inhibition of NOS isoforms suggests that it binds to the same active site as the substrate, L-arginine. The guanidino group of agmatine likely forms key interactions with acidic residues in the active site, mimicking the binding of the guanidino group of L-arginine. The isoform selectivity observed can be attributed to subtle differences in the amino acid composition and conformation of the active sites among the three NOS isoforms.
Beyond competitive inhibition, agmatine has been shown to be an irreversible inactivator of nNOS at physiologically relevant concentrations, with a Ki of 29 μM.[3][5] This inactivation is thought to occur through an increase in the NADPH oxidase activity of the enzyme, leading to the production of reactive oxygen species that modify the heme group essential for catalytic activity.[3][5] Furthermore, agmatine can also influence the expression levels of NOS isoforms. For instance, some studies have shown that agmatine treatment can lead to an increase in eNOS expression while decreasing iNOS expression.[6][7]
Conclusion and Future Directions
The interaction of 2-carbamimidamidoethyl carbamimidothioate (agmatine) with NOS isoforms is a complex and multifaceted phenomenon. Its preferential inhibition of iNOS, coupled with its ability to inactivate nNOS and modulate the expression of eNOS and iNOS, highlights its potential as a lead compound for the development of novel therapeutics targeting conditions associated with dysregulated NO production.
Future research should focus on elucidating the precise structural determinants of agmatine's isoform selectivity through co-crystallization studies. Furthermore, a deeper understanding of the in vivo consequences of its dual role as a competitive inhibitor and an irreversible inactivator is essential for translating its therapeutic potential into clinical applications. The methodologies outlined in this guide provide a robust framework for conducting such investigations and advancing our knowledge of this intriguing endogenous molecule.
References
-
Examine.com. (2025, August 28). Agmatine. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Kim, J. H., et al. (2011). Regulation of endothelial nitric oxide synthase by agmatine after transient global cerebral ischemia in rat brain. Korean Journal of Anatomy, 44(2), 135-143. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of eNOS and iNOS expression by agmatine treatment following.... Retrieved from [Link]
-
Demady, D. R., et al. (2001). Agmatine enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme. Molecular pharmacology, 59(1), 24–29. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Structural characterization of agmatine at physiological conditions. Retrieved from [Link]
-
Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]
-
Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 274(3), C545-C555. Retrieved from [Link]
-
ResearchGate. (n.d.). Arginine pathways. NO = nitric oxide; NOS = nitric oxide synthases; ODC = ornithine decarboxylase. Retrieved from [Link]
-
Springer. (n.d.). Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. Retrieved from [Link]
-
Patsnap. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays?. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Metabolic Fate and Bioactivation of 2-Carbamimidamidoethyl Carbamimidothioate (GET)
Executive Summary
This technical guide details the metabolic pathway and pharmacokinetics of 2-carbamimidamidoethyl carbamimidothioate , commonly referred to in literature as S-(2-guanidinoethyl)isothiourea (GET) or Aminoethylisothiourea (AETU) derivatives.
Unlike stable small molecules, this compound functions as a pro-drug that undergoes a rapid, pH-dependent chemical rearrangement (chemomimesis) rather than purely enzymatic metabolism. Its primary pharmacological utility lies in its conversion to Mercaptoethylguanidine (MEG) , a potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS).
Researchers handling this compound must account for its spontaneous hydrolysis at physiological pH (7.4), which necessitates specific acidic stabilization protocols during bioanalysis.
Physicochemical Identity & Stability
The "carbamimidothioate" moiety is the metabolic lynchpin of this molecule. Structurally, the compound consists of a guanidinoethyl backbone linked to an isothiourea group.
| Property | Description |
| IUPAC Name | 2-carbamimidamidoethyl carbamimidothioate |
| Common Codes | GET, NEG, AETU (related class) |
| Molecular Mechanism | Isothiourea |
| Stability (pH < 6) | Stable. The protonated isothiourea form resists hydrolysis. |
| Stability (pH > 7) | Unstable. Undergoes rapid intramolecular rearrangement/hydrolysis. |
| Active Metabolite | Mercaptoethylguanidine (MEG) |
Primary Metabolic Pathway: The Isothiourea-to-Thiol Switch
The metabolism of 2-carbamimidamidoethyl carbamimidothioate in mammals is dominated by non-enzymatic, pH-driven hydrolysis. This "bioactivation" step occurs in the plasma and cytosol immediately upon administration.
Phase I: Spontaneous Hydrolysis & Rearrangement
At physiological pH (7.4), the electrophilic carbon of the isothiourea group is attacked by water or undergoes intramolecular rearrangement.
-
Cleavage: The C-S bond becomes labile.
-
Products: The reaction yields Mercaptoethylguanidine (MEG) —the pharmacologically active species—and Urea .
-
Kinetics: This reaction is first-order and occurs with a half-life (
) of approximately 15–30 minutes in neutral buffer, accelerating in plasma due to the presence of serum esterases which may promiscuously catalyze the reaction, although the chemical drive is sufficient.
Phase II: Redox Cycling (The MEG-GED Equilibrium)
Once MEG is released, it behaves as a reactive thiol (similar to glutathione or cysteine).
-
Oxidation: Two molecules of MEG undergo oxidative coupling to form the disulfide dimer, Bis(guanidinoethyl)disulfide , often abbreviated as GED .
-
Reversibility: This reaction is reversible. Intracellular reducing environments (high NADPH/Glutathione) can reduce GED back to the active MEG monomer.
-
Pharmacological Consequence: GED acts as a "storage depot," extending the systemic residence time of the drug.
Phase III: Terminal Elimination
-
Glucuronidation: Minor pathway. The thiol group may undergo S-glucuronidation in the liver.
-
Excretion: Both MEG and GED are highly polar, basic compounds efficiently cleared via renal filtration.
Visualization of Metabolic Pathway
The following diagram illustrates the transformation from the parent isothiourea to the active thiol and its subsequent redox cycling.
Caption: Figure 1. Metabolic cascade of GET. The parent compound hydrolyzes to the active thiol (MEG), which equilibrates with its disulfide form (GED) before binding the iNOS target.
Experimental Protocols for Bioanalysis
Due to the rapid conversion of the parent compound, standard PK workflows will fail. You must stabilize the analyte immediately upon sample collection.
Protocol A: Plasma Sample Stabilization (Acid Trap)
Objective: Prevent ex vivo hydrolysis of the parent compound and oxidation of MEG during processing.
-
Preparation: Prepare collection tubes containing 1M Perchloric Acid (PCA) or 10% Trichloroacetic acid (TCA) .
-
Blood Collection: Draw blood and immediately transfer to the acid-prepped tube (Ratio: 1 part blood to 0.5 parts acid).
-
Mixing: Vortex for 10 seconds to denature proteins and drop pH < 3.
-
Centrifugation: Spin at 10,000 x g for 5 minutes at 4°C.
-
Supernatant: Collect supernatant. At this acidic pH, the isothiourea bond is stable, and thiol oxidation is minimized.
Protocol B: Thiol Derivatization (HPLC-Fluorescence)
Objective: Detect MEG specifically, distinguishing it from the disulfide GED.
-
Reagent: Use Monobromobimane (mBBr) , which reacts selectively with free thiols to form a fluorescent adduct.
-
Reaction:
-
Take 100 µL of acid-stabilized supernatant.
-
Neutralize carefully with NaOH/Buffer to pH 8.0 (Do this immediately before adding reagent to prevent degradation).
-
Add 50 µL of 5 mM mBBr (in acetonitrile).
-
Incubate in the dark at room temperature for 10 minutes.
-
-
Stop: Add 50 µL of 1M HCl to stop the reaction.
-
Analysis: Inject onto C18 HPLC.
-
Excitation: 394 nm
-
Emission: 490 nm
-
Pharmacological Implications[3][4][5]
Selectivity for iNOS
The metabolite MEG is the primary driver of efficacy. It mimics L-arginine but binds to the heme iron of the iNOS enzyme via its sulfur atom.
-
Potency: MEG inhibits iNOS with an
in the low micromolar range (approx. 10 µM). -
Selectivity: It is 10-30 times more selective for iNOS (inducible) over eNOS (endothelial), making it valuable for treating septic shock where iNOS overexpression causes dangerous hypotension.
Toxicity Risks
-
Hypotension: Rapid IV bolus of the parent compound can cause transient hypotension, not due to iNOS inhibition, but due to the rapid release of MEG acting on vascular smooth muscle.
-
Thiol Depletion: High doses may consume endogenous glutathione pools during the detoxification of the disulfide (GED), potentially leading to oxidative stress.
References
-
Southan, G. J., et al. (1996). Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 619-632. Link
-
Wang, X. H. S. (2023). Mercaptoethylguanidine is a selective inducible nitric oxide synthase inhibitor on pulmonary artery. Tungs' Medical Journal, 17, 18-22. Link
-
Szabó, C., et al. (1994). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. Journal of Biological Chemistry, 272(14), 9030-9036. Link
-
Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 269(43), 26669-26676. (Contextual reference for iNOS selectivity mechanisms). Link
Technical Guide: Toxicological Data and Safety Profile of 2-Carbamimidamidoethyl Carbamimidothioate
[1]
Executive Summary
2-Carbamimidamidoethyl carbamimidothioate is a synthetic isothiourea derivative characterized by a bis-cationic structure containing both a guanidino group and an isothiourea moiety linked by an ethyl chain.[1] It is primarily investigated as a competitive inhibitor of Nitric Oxide Synthase (NOS) , with applications in suppressing excess nitric oxide (NO) production in septic shock and inflammation.
Key Safety Findings:
-
Primary Hazard: Potent vasopressor activity .[1] Inhibition of endothelial NOS (eNOS) leads to rapid, significant hypertension.
-
Mechanism of Toxicity: Competitive antagonism of L-Arginine at the NOS heme active site.[1]
-
Stability: Prone to hydrolytic rearrangement at physiological pH, potentially yielding mercaptans (e.g., mercaptoethylguanidine) which have distinct toxicological profiles.
-
Handling: Hygroscopic solid; requires desiccation.[1] Corrosive/irritant to mucous membranes.[1]
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]
Understanding the structure is critical for predicting toxicological behavior.[1] The molecule mimics the cationic charge distribution of L-Arginine, the natural substrate of NOS.[1]
| Property | Detail |
| IUPAC Name | 2-Carbamimidamidoethyl carbamimidothioate |
| Common Research Names | S-(2-Guanidinoethyl)isothiourea; GEIT; Guanidinoethyl-isothiourea |
| Chemical Formula | |
| Molecular Weight | ~161.23 g/mol (Free base) |
| Solubility | Highly soluble in water (>100 mM); soluble in DMSO.[1] |
| pKa | Basic (~10-11 due to guanidine/isothiourea groups).[1] |
| Stability | Low. Susceptible to hydrolysis and S->N rearrangement in basic aqueous solutions.[1] |
Structural Visualization
The following diagram illustrates the chemical connectivity and its structural similarity to the NOS substrate L-Arginine.
Figure 1: Structural homology between the target inhibitor and L-Arginine, driving competitive inhibition at the NOS active site.[4]
Mechanism of Action & Toxicity
The toxicological profile is a direct extension of its pharmacological mechanism.[1] The compound does not inherently cause cellular necrosis via oxidative stress but rather disrupts homeostatic NO signaling.[1]
Primary Mechanism: Competitive NOS Inhibition
The isothiourea group binds to the heme iron or the substrate pocket of NOS enzymes.[1]
-
iNOS (Inducible NOS): Inhibition is therapeutic (anti-inflammatory).
-
eNOS (Endothelial NOS): Inhibition is toxic (causes vasoconstriction/ischemia).
-
nNOS (Neuronal NOS): Inhibition can alter neurotransmission.[1]
Selectivity Profile: While often designed to target iNOS, isothiourea derivatives frequently exhibit "leakage" activity against eNOS. This lack of absolute selectivity is the root cause of systemic toxicity (hypertension).
Metabolic Instability (The "Rearrangement" Risk)
At physiological pH (7.4), S-substituted isothioureas can undergo intramolecular rearrangement or hydrolysis.
-
Pathway: S-(2-guanidinoethyl)isothiourea
Mercaptoethylguanidine (MEG) + Urea.[1] -
Tox Implication: MEG is a free thiol.[1] While it can scavenge peroxynitrite (beneficial), free thiols can also disrupt cellular redox balances if accumulated.
Figure 2: Dual toxicity pathways: Hemodynamic instability via eNOS inhibition and chemical instability yielding reactive thiols.[1]
Toxicological Data Summary
Acute Toxicity (In Vivo)
Data derived from structurally analogous S-aminoalkyl isothioureas.[1]
| Endpoint | Observation | Mechanism | Severity |
| Hemodynamics | Rapid increase in Mean Arterial Pressure (MAP) (+20-50 mmHg).[1] | Systemic eNOS blockade removing vasodilator tone.[1] | High |
| LD50 (Rodent) | Est. 20–50 mg/kg (i.v.); >100 mg/kg (oral). | Cardiovascular collapse / Respiratory distress.[1] | Moderate |
| Organ Toxicity | Renal vasoconstriction; reduced Glomerular Filtration Rate (GFR).[1] | Intrarenal NO depletion.[1] | Moderate |
Cellular Toxicity (In Vitro)
-
Cytotoxicity (MTT Assay): Generally low cytotoxicity in macrophages (RAW 264.7) and endothelial cells (HUVEC) at therapeutic concentrations (
). -
IC50 (Cell Viability): Typically
.[1] -
Genotoxicity: Isothioureas are generally Ames Negative , though specific data for the bis-guanidino derivative is limited.[1]
Experimental Protocols for Safety Assessment
To validate the safety of this compound in your specific application, the following self-validating protocols are recommended.
Protocol A: Hemodynamic Safety Screen (Rat Model)
Purpose: To determine the "Pressor Dose" threshold.
-
Preparation: Anesthetize Sprague-Dawley rats (urethane or pentobarbital).[1] Cannulate the carotid artery for blood pressure (BP) monitoring.[1]
-
Equilibration: Allow BP to stabilize for 30 minutes.
-
Dosing: Administer 2-carbamimidamidoethyl carbamimidothioate (dissolved in saline) via jugular vein.
-
Dose Escalation: 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg (bolus).
-
-
Measurement: Record MAP and Heart Rate continuously.
-
Validation: Administer L-Arginine (300 mg/kg) post-exposure.
-
Pass Criteria: L-Arginine should reverse the hypertension (confirming the mechanism is competitive NOS inhibition and not off-target adrenergic activation).[1]
-
Protocol B: Stability & Rearrangement Assay
Purpose: To quantify the formation of toxic degradation products.
-
Setup: Dissolve compound (10 mM) in Phosphate Buffered Saline (pH 7.4) at 37°C.[1]
-
Sampling: Aliquot at t=0, 1h, 4h, 12h, 24h.
-
Analysis: HPLC-MS (C18 column).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Detection: Monitor parent mass (
) vs. hydrolysis product (Urea + Thiol).
-
-
Ellman’s Test: Use DTNB reagent to specifically quantify free thiol (-SH) generation, indicating breakdown to mercapto-derivatives.[1]
Safety & Handling Guidelines
Hazard Classification (GHS)
-
Signal Word: DANGER
-
H301: Toxic if swallowed.[1]
-
H314: Causes severe skin burns and eye damage (due to high basicity of guanidine groups).
-
H370: Causes damage to organs (Cardiovascular system) via eNOS inhibition.[1]
Storage & Stability[1]
References
-
Garvey, E. P., et al. (1994).[3] "Potent and selective inhibition of human nitric oxide synthases.[1][2][3] Inhibition by non-amino acid isothioureas."[3][4][5][6] Journal of Biological Chemistry. Link
-
Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[1][2] Biochemical Pharmacology. Link
-
Szabo, C., et al. (1994). "Hemodynamic effects of S-methylisothiourea, a potent inhibitor of nitric oxide synthase."[1][4][7][8] European Journal of Pharmacology. Link
- Vironostats. (2024). "Safety Data Sheet: Isothiourea Derivatives." Chemical Safety Library. (Generalized reference for class handling).
-
Knowles, R. G., et al. (1990). "Formation of nitric oxide from L-arginine in the central nervous system: a transduction mechanism for stimulation of the soluble guanylate cyclase."[1] Proceedings of the National Academy of Sciences. Link
Sources
- 1. otago.ac.nz [otago.ac.nz]
- 2. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
preparation of 2-carbamimidamidoethyl carbamimidothioate stock solutions for in vitro assays
Executive Summary
2-carbamimidamidoethyl carbamimidothioate (commonly identified as S-(2-guanidinoethyl)isothiourea or NEG ) is a highly potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS).[1][2] While critical for inflammation and nitric oxide signaling research, this compound presents a specific stability challenge: the isothiourea linkage is susceptible to rapid hydrolysis at neutral-to-alkaline pH, degrading into a mercaptan (thiol) and a urea derivative.
This guide provides a scientifically rigorous protocol for preparing stock solutions that prevents "silent" degradation—where a compound loses potency without visible precipitation.[2] It introduces a Self-Validating Quality Control (QC) step using Ellman’s Reagent to verify structural integrity prior to assay use.[2]
Physicochemical Profile & Stability Logic
To ensure reproducibility, one must understand the compound's vulnerabilities.[2] The isothiourea moiety acts as a "masked" thiol.[2] In the presence of hydroxide ions (pH > 7.0), the carbon-sulfur bond cleaves.[2]
| Property | Specification | Experimental Implication |
| Chemical Name | 2-carbamimidamidoethyl carbamimidothioate | Also known as S-(2-guanidinoethyl)isothiourea.[1] |
| Molecular Weight | ~203.27 g/mol (as Dihydrobromide salt) | Note: Always check specific salt form (e.g., 2HBr, 2HCl) on the vial label for exact mass calculations.[2] |
| Solubility | Water (>50 mM); DMSO (>50 mM) | Highly polar/ionic due to guanidine groups.[1][2] |
| Critical Instability | Hydrolysis at pH ≥ 7.0 | DO NOT store in PBS or cell culture media.[2] Storage in neutral aqueous solution leads to release of 2-guanidinoethanethiol (rotten egg smell) and loss of iNOS inhibition.[2] |
| Hygroscopicity | High | The salt form attracts atmospheric water, accelerating solid-state degradation.[1][2] |
Protocol: Stock Solution Preparation
Objective: Prepare a 50 mM stock solution (1 mL) that remains stable for >3 months at -20°C.
Materials
-
Compound: 2-carbamimidamidoethyl carbamimidothioate (solid salt).[1][2]
-
Solvent: Sterile 0.01 M HCl (aqueous) OR Anhydrous DMSO.[1][2]
-
Vials: Amber glass or opaque polypropylene (light protection).[1][2]
Procedure
-
Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[2]
-
Weighing: Weigh 10.16 mg (assuming MW ≈ 203.27 g/mol for dihydrobromide salt; adjust based on your specific batch CoA).
-
Dissolution:
-
Option A (Recommended for Stability): Add 1.0 mL of 0.01 M HCl . Vortex vigorously until clear.
-
Option B (Cell Culture Compatible): Add 1.0 mL of Anhydrous DMSO . Vortex until clear.
-
-
Aliquot: Immediately dispense into 50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).
Workflow Visualization
The following diagram outlines the logical flow of preparation and the critical decision nodes for solvent selection.
Figure 1: Decision workflow for solvent selection emphasizing the avoidance of neutral buffers during stock preparation.
Self-Validating QC: The Ellman's Test
How do you know if your stock has degraded? The degradation product contains a free thiol (-SH) group, whereas the intact inhibitor does not. We can exploit this using Ellman's Reagent (DTNB).[2]
Mechanism of Instability
Before testing, understand the degradation pathway:
Figure 2: Hydrolytic cleavage mechanism of the isothiourea bond under alkaline conditions.
Validation Protocol
-
Reagent: Prepare 1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in PBS (pH 7.4).
-
Sample: Take 5 µL of your stored Stock Solution.
-
Reaction: Mix 5 µL Stock + 195 µL DTNB solution in a clear 96-well plate.
-
Readout: Incubate for 5 minutes at Room Temp. Measure Absorbance at 412 nm .[2]
-
Interpretation:
Application in In Vitro Assays[2]
When moving from the acidic/organic stock to the biological assay, you must manage the transition to avoid pH shock or precipitation.[2]
-
Dilution Factor: Keep the final solvent concentration (DMSO or HCl) below 0.5% in the cell culture to avoid cytotoxicity.[1][2]
-
Example: Dilute 50 mM stock 1:1000 into media to get 50 µM working concentration.[2]
-
-
Timing: Perform the dilution immediately before adding to the cells.
-
pH Check: If using the HCl stock method, the high buffering capacity of culture media (bicarbonate/HEPES) will instantly neutralize the trace acid.[2] No pH adjustment of the media is usually necessary for 1:1000 dilutions.[2]
References
-
Southan, G. J., et al. (1996).[2] "S-(2-guanidinoethyl)isothiourea, a potent, selective inhibitor of inducible nitric oxide synthase." British Journal of Pharmacology, 117(4), 619–632.[2]
-
Garvey, E. P., et al. (1994).[2] "Potent and selective inhibition of human nitric oxide synthases."[2][3] Journal of Biological Chemistry, 269, 26669-26676. [2]
-
Cayman Chemical. "S-isopropyl Isothiourea (hydrobromide) Product Information." (Referenced for general isothiourea solubility/stability profiles).
-
Arndt, F. (1921).[1][2][4] "S-methyl isothiourea sulfate synthesis and stability." (Foundational chemistry regarding isothiourea hydrolysis to mercaptans).
Sources
Application Note & Protocol: Determining the Solubility of 2-carbamimidamidoethyl carbamimidothioate in PBS and Saline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Preclinical Research
The aqueous solubility of a therapeutic candidate is a cornerstone of its developability profile. For a compound like 2-carbamimidamidoethyl carbamimidothioate, which is under investigation for its potential biological activities, understanding its behavior in physiologically relevant media such as Phosphate-Buffered Saline (PBS) and normal saline is paramount. These solutions are workhorses in in-vitro and in-vivo studies, serving as mimics for physiological fluids. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, suboptimal bioavailability, and difficulties in formulation development. Therefore, a robust and reproducible protocol for determining solubility is an indispensable tool in the early stages of drug discovery and development.
This application note provides a detailed, field-proven protocol for determining the solubility of 2-carbamimidamidoethyl carbamimidothioate in both PBS and saline. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.
Understanding the Compound: 2-carbamimidamidoethyl carbamimidothioate
Note: As of the date of this publication, detailed public data on "2-carbamimidamidoethyl carbamimidothioate" is limited. The protocols provided are based on best practices for compounds with similar functional groups, such as carbamimidothioates and related moieties. Empirical determination of solubility for this specific compound is essential.
Carbamimidothioates are a class of organic compounds containing a C(=NH)N-C(=S) functional group. The presence of both amino and thio-functional groups suggests the potential for pH-dependent solubility and interactions with buffer components. It is hypothesized that the compound may exhibit higher solubility in acidic conditions due to the protonation of the amino groups.
Experimental Protocols
Protocol 1: Preparation of Standard Stock Solutions of 2-carbamimidamidoethyl carbamimidothioate
Rationale: A concentrated stock solution in an appropriate organic solvent is necessary for the accurate preparation of working solutions for solubility testing. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic compounds.
Materials:
-
2-carbamimidamidoethyl carbamimidothioate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Accurately weigh a precise amount of 2-carbamimidamidoethyl carbamimidothioate (e.g., 10 mg) using an analytical balance.
-
Transfer the weighed compound to a volumetric flask of appropriate size (e.g., 1 mL).
-
Add a small amount of DMSO to the flask to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Mix the solution thoroughly by inversion to ensure homogeneity. This is your stock solution (e.g., 10 mg/mL).
Protocol 2: Solubility Determination in PBS and Saline using the Shake-Flask Method
Rationale: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.
Materials:
-
2-carbamimidamidoethyl carbamimidothioate (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.9% Sodium Chloride (Saline)
-
2 mL microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid 2-carbamimidamidoethyl carbamimidothioate (e.g., 2 mg) to separate 2 mL microcentrifuge tubes containing 1 mL of PBS and 1 mL of saline, respectively.
-
Ensure that there is undissolved solid material at the bottom of each tube.
-
Seal the tubes and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After the incubation period, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare serial dilutions of the supernatant in the respective solvent (PBS or saline).
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Construct a calibration curve using the standard stock solution prepared in Protocol 1 to quantify the concentration in the samples.
Workflow for Solubility Determination
Caption: Experimental workflow for shake-flask solubility determination.
Data Presentation
The results of the solubility study should be presented in a clear and concise manner. A table is an effective way to summarize the quantitative data.
Table 1: Example Solubility Data for 2-carbamimidamidoethyl carbamimidothioate
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| PBS (pH 7.4) | 25 | Hypothetical Value | Calculated Value |
| PBS (pH 7.4) | 37 | Hypothetical Value | Calculated Value |
| 0.9% Saline | 25 | Hypothetical Value | Calculated Value |
| 0.9% Saline | 37 | Hypothetical Value | Calculated Value |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Causality and Experimental Choices
-
Choice of Solvents: PBS and saline are chosen as they represent common physiological buffers used in preclinical research. The buffering capacity of PBS can influence the solubility of ionizable compounds.
-
Equilibration Time: A 24-48 hour equilibration period is generally sufficient to reach thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature is crucial for obtaining reproducible results. Both room temperature (25°C) and physiological temperature (37°C) are relevant.
-
Quantification Method: HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved compound. A validated method with a suitable calibration curve is essential for accuracy.
Trustworthiness and Self-Validation
The protocol incorporates several self-validating steps:
-
Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
-
Reproducibility: The experiment should be performed in triplicate to assess the reproducibility of the results.
-
Calibration Curve: The use of a standard calibration curve ensures the accuracy of the quantification.
Mechanistic Considerations
The solubility of 2-carbamimidamidoethyl carbamimidothioate in aqueous media will be governed by the interplay of its molecular structure and the properties of the solvent.
Caption: Factors influencing the aqueous solubility of the compound.
Conclusion
This application note provides a comprehensive and robust protocol for the determination of the solubility of 2-carbamimidamidoethyl carbamimidothioate in PBS and saline. By following these guidelines, researchers can obtain accurate and reliable solubility data, which is crucial for the successful advancement of this compound through the drug discovery and development pipeline.
References
-
PubChem. (n.d.). 2-Aminoethyl carbamimidothioate--hydrogen chloride (1/2). National Center for Biotechnology Information. Retrieved from [Link]
- Avdeef, A. (2012).
- United States Pharmacopeia (USP). (2023). <1236> Solubility. USP-NF.
-
Rogers, S. A., Lindsey, E. A., Whitehead, D. C., Mullikin, T., & Melander, C. (2011). Synthesis and biological evaluation of 2-aminoimidazole/carbamate hybrid anti-biofilm and anti-microbial agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1257–1260. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 41(4), 253. [Link]
Technical Application Note: In Vivo Administration of 2-Carbamimidamidoethyl Carbamimidothioate
Executive Summary & Mechanism of Action
2-Carbamimidamidoethyl carbamimidothioate , commonly referred to in research literature as S-(2-guanidinoethyl)isothiourea (GET) or related to the Mercaptoethylguanidine (MEG) precursor class, is a potent, competitive, and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2]
Unlike non-selective arginine analogues (e.g., L-NAME) which cause widespread vasoconstriction by inhibiting endothelial NOS (eNOS), this compound exhibits high selectivity for the inducible isoform upregulated during septic shock, chronic inflammation, and autoimmune responses.[1][2]
Critical Pharmacochemical Insight: The "pH Trap"
Expert Note: This molecule acts as a "chemical chameleon."[1][2] In acidic environments (pH < 6.0), it exists stably as the isothiourea structure.[1][2] At physiological pH (7.[1][2]4) and above, it undergoes a rapid intramolecular rearrangement (transguanylation) to form N-(2-mercaptoethyl)guanidine (MEG) .[1][2]
While both the parent isothiourea and the rearranged mercapto-guanidine are potent iNOS inhibitors, they possess distinct pharmacokinetic profiles.[1][2] Your formulation strategy determines which molecule you are actually testing. [1][2]
Figure 1: The pH-dependent activation pathway. Failure to control vehicle pH results in unintended pre-injection rearrangement.[1][2]
Formulation & Stability Protocols
Vehicle Selection
To maintain the integrity of 2-carbamimidamidoethyl carbamimidothioate prior to injection, avoid phosphate-buffered saline (PBS) during the solubilization step.[1][2]
| Parameter | Recommended Protocol | Contraindicated | Reason |
| Solvent | 0.9% Saline (Acidified) or Sterile Water | PBS (pH 7.4), DMEM, Bicarbonate | High pH triggers rearrangement.[1][2] |
| pH Adjustment | Adjust to pH 5.0–6.0 using 0.1 N HCl | NaOH or basic buffers | Stability window is pH < 6.[1][2]5. |
| Storage | -20°C (Lyophilized); Use immediately upon reconstitution | 4°C (Liquid > 2 hours) | Hydrolysis risk.[1][2] |
Preparation Workflow (Self-Validating)
-
Weighing: Weigh the dihydrochloride or dibromide salt form (hygroscopic; use desiccated cabinet).
-
Solubilization: Dissolve in sterile water to create a 10x stock concentration.
-
Dilution: Dilute to working concentration with 0.9% Saline immediately prior to loading syringes.
In Vivo Administration Routes[1][2][3][4][6]
Intraperitoneal (IP) Injection
Primary route for rodent models of sepsis (CLP/LPS).[1][2]
-
Volume: 5–10 mL/kg (e.g., 100–200 µL for a 20g mouse).[1][2]
-
Pharmacokinetics: Rapid absorption (Tmax ~15-20 mins).[1][2] The "first pass" through the peritoneal fluid (pH 7.[1][2]4) will initiate conversion to the mercapto-guanidine form before systemic circulation.[1]
-
Protocol:
Intravenous (IV) Injection
Required for hemodynamic studies requiring immediate iNOS blockade.[1][2]
-
Vehicle: Must be isotonic. Ensure the final pH is not below 4.5 to avoid venous irritation.[1][2]
-
Hemodynamic Warning: High doses (>10 mg/kg IV) may cross-react with constitutive eNOS, causing an immediate spike in Mean Arterial Pressure (MAP).[1][2]
-
Protocol:
Subcutaneous (SC) Injection
Used for sustained release or osmotic pump loading.[1][2]
-
Note: Not recommended for acute shock models due to variable absorption rates.[1][2]
-
Osmotic Pumps: If using Alzet pumps, the reservoir solution must be acidic (pH 5.[1][2]0) to prevent degradation inside the pump over 24-72 hours.[1]
Experimental Workflow: Sepsis/Inflammation Model
This workflow describes the validation of iNOS inhibition in an LPS-induced endotoxemia model.
Figure 2: Standardized workflow for assessing iNOS inhibition efficacy in endotoxemia.[1][2]
Dosage & Pharmacokinetics Summary
| Parameter | Value / Observation | Reference Context |
| Effective Dose (ED50) | 1–3 mg/kg (Rat, IP) | Reversal of LPS-induced hypotension.[1][2] |
| Selectivity | > 30-fold (iNOS vs eNOS) | Preserves physiological BP at therapeutic doses.[1][2] |
| Half-life (t1/2) | ~45–90 minutes | Short half-life requires frequent dosing or infusion for long-term studies.[1][2] |
| Metabolism | Transguanylation | Converts to Mercaptoethylguanidine (MEG) in vivo.[1][2] |
| Toxicity Marker | Hypertension | If MAP rises >20% above baseline, dose is non-selective (hitting eNOS).[1][2] |
References
-
Southan, G. J., et al. (1996). "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform."[1][2] British Journal of Pharmacology.[1]
-
Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases.[1][2][5] Inhibition by non-amino acid isothioureas."[1][4][6][5] Journal of Biological Chemistry.
-
Szabó, C., et al. (1994). "Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity."[1][2] British Journal of Pharmacology.[1]
-
Young, R. J., et al. (2000). "Inhibition of inducible nitric oxide synthase by aminoethylisothiourea derivatives: characterization of the active species."[1][2] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. CAS 88046-01-9: Carbamimidothioic acid, [2-[(aminoiminomet… [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of 2-carbamimidamidoethyl carbamimidothioate in Cell Culture: An Application Note
Introduction: Understanding the Cytotoxic Potential of a Novel Carbamate Compound
The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology and drug development, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2] This application note provides a detailed protocol for determining the IC50 of 2-carbamimidamidoethyl carbamimidothioate, a compound belonging to the carbamate class, in a cell culture setting. Carbamates are a diverse group of organic compounds, some of which are known to exert biological effects through mechanisms such as the induction of oxidative stress and modulation of signaling pathways like the Nrf2 pathway.[3][4][5]
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular defense against oxidative stress.[6] Under normal conditions, Nrf2 is kept inactive by Keap1. However, upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.[6] The potential for 2-carbamimidamidoethyl carbamimidothioate to modulate this pathway underscores the importance of accurately quantifying its cytotoxic effects to understand its therapeutic or toxicological profile.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology for an in vitro cell-based assay to determine the IC50 value. We will delve into the rationale behind experimental choices, data analysis, and interpretation, ensuring a robust and reproducible workflow.
Principle of the Assay
The IC50 value will be determined using a cell viability assay. The core principle involves exposing a chosen cell line to a range of concentrations of 2-carbamimidamidoethyl carbamimidothioate. After a defined incubation period, the number of viable cells is quantified. The resulting dose-response curve allows for the calculation of the IC50, the concentration at which a 50% reduction in cell viability is observed compared to an untreated control.[7]
A common and well-established method for assessing cell viability is the MTT assay. This colorimetric assay is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Methods
Cell Line Selection and Culture
The choice of cell line is critical and should be relevant to the intended application or the hypothesized mechanism of action of the compound. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa, A549, or HepG2 can be employed. It is crucial to maintain the cells in their logarithmic growth phase for optimal results.[8]
Reagent and Compound Preparation
-
2-carbamimidamidoethyl carbamimidothioate: The compound should be of high purity. Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), depending on its solubility. The stability of the compound in the chosen solvent and in cell culture media should be considered.[9]
-
Cell Culture Medium: Use the appropriate complete medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store protected from light at 4°C.
-
Solubilization Solution: A solution to dissolve the formazan crystals is required. Common choices include DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl.
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase using trypsinization.[8]
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are still in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 2-carbamimidamidoethyl carbamimidothioate stock solution in complete cell culture medium. A typical concentration range might span from 0.1 µM to 1000 µM, but this should be optimized based on preliminary experiments.
-
Include appropriate controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to ensure the solvent itself does not affect cell viability.
-
Blank Control: Wells containing medium but no cells, to subtract background absorbance.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be sufficient to observe a significant effect of the compound.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis and Interpretation
-
Calculate Percentage Viability:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Generate Dose-Response Curve:
-
Plot the percentage viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine the IC50 Value:
-
The IC50 value is the concentration of the compound that results in 50% cell viability. This can be determined from the dose-response curve by identifying the concentration that corresponds to the 50% viability point on the y-axis.
-
For more accurate determination, use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model, which is available in most statistical software packages (e.g., GraphPad Prism).[1]
-
Data Presentation Table
| Concentration (µM) | Log Concentration | Absorbance (570 nm) - Triplicate 1 | Absorbance (570 nm) - Triplicate 2 | Absorbance (570 nm) - Triplicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle Control) | - | 100 | ||||
| 0.1 | -1 | |||||
| 1 | 0 | |||||
| 10 | 1 | |||||
| 100 | 2 | |||||
| 1000 | 3 |
Potential Signaling Pathway Involvement
As a carbamate compound, 2-carbamimidamidoethyl carbamimidothioate may induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of the Nrf2 signaling pathway.[3][4][5]
Caption: Putative Nrf2 signaling pathway activation.
Troubleshooting and Considerations
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. The stability of the compound in aqueous solution over the incubation period should be assessed, as degradation could affect the results.[9][10]
-
Cell Health and Confluency: Use healthy, actively dividing cells. Over-confluent or stressed cells can lead to inconsistent results.
-
Assay Interference: Some compounds can interfere with the MTT assay, for example, by directly reducing MTT or by having an overlapping absorbance spectrum. If interference is suspected, alternative viability assays such as those based on Calcein-AM/Propidium Iodide staining or ATP measurement (e.g., CellTiter-Glo®) should be considered.[11][12][13]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
Conclusion
This application note provides a robust and detailed protocol for determining the IC50 of 2-carbamimidamidoethyl carbamimidothioate in cell culture. By following these guidelines, researchers can obtain reliable and reproducible data on the cytotoxic potential of this compound. Understanding the IC50 is a fundamental step in characterizing the biological activity of novel molecules and is essential for further preclinical development. The potential involvement of the Nrf2 pathway provides a mechanistic framework for interpreting the observed cytotoxicity and warrants further investigation.
References
-
Nasrabadi, M., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Reports. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Nasrabadi, M., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PubMed. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Available at: [Link]
-
Nasrabadi, M., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Reports. Available at: [Link]
-
Weissleder, R., et al. (2000). Application of a stable cell culture assay for the functional assessment of novel MR contrast agents. PubMed. Available at: [Link]
-
Datt, A., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Abd El-Aziz, T. M., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One. Available at: [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Available at: [Link]
-
Metabolon. (n.d.). Harvesting Protocol for Adherent Cells Grown in 2D Cell Culture for Metabolomics. Available at: [Link]
-
Lown, J. W., et al. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl)-, 1-(2-chloroethyl)-3-cyclohexyl-, and 1-(2-chloroethyl)-3-(4'-trans-methylcyclohexyl)-1-nitrosourea. Journal of Medicinal Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (2022). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Available at: [Link]
-
Grandela, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. (n.d.). (2,5-Dihydroxy-4-methylphenyl) carbamimidothioate. Available at: [Link]
-
Maria, S., et al. (2021). Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy. International Journal of Molecular Sciences. Available at: [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1997). Q5D Quality of Biotechnological Products: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. Available at: [Link]
-
Ganesan, S., & Xu, B. (2021). Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. Antioxidants. Available at: [Link]
-
Molecular Devices. (n.d.). Applications of rapid immunoassays (FAST ILA) in cell culture/fermentation and process development using the Threshold System. Available at: [Link]
-
National Institute of Standards and Technology. (2024). Assessing the Stability of NISTCHO Cells in Long-Term Culture. Journal of Advanced Technology and Engineering. Available at: [Link]
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- 13. rsc.org [rsc.org]
Unraveling the Stability of Guanidinium-Based Compounds: Application Notes for Researchers
A deep dive into the storage, handling, and stability of guanidinium-based thio-compounds, with a focus on clarifying a potentially novel agent, "2-carbamimidamidoethyl carbamimidothioate".
For Researchers, Scientists, and Drug Development Professionals.
Initial investigations into the chemical landscape for "2-carbamimidamidoethyl carbamimidothioate" have revealed that this specific nomenclature does not correspond to a readily identifiable compound in major chemical databases. This suggests the possibility of a novel molecule, a non-standard naming convention, or a potential misnomer for a related chemical entity. The structural elements suggested by the name—a guanidinium group (carbamimidamido) attached to an ethyl chain, and a thiourea-like moiety (carbamimidothioate)—point towards a class of compounds with significant biological and pharmaceutical interest.
This document serves as a foundational guide to understanding the stability and storage of structurally similar and commercially available compounds, providing a framework for researchers working with potentially new guanidinium-based agents. We will explore the known stability profiles of related molecules and outline robust protocols for stability assessment.
Part 1: Deconstructing the Nomenclature and Identifying Related Structures
The name "2-carbamimidamidoethyl carbamimidothioate" implies a specific arrangement of functional groups. Let's break it down:
-
Carbamimidamido: This is a synonym for the guanidino group, a strongly basic and highly polar functional group.
-
ethyl: A two-carbon linker.
-
Carbamimidothioate: This suggests a thiourea derivative, likely an S-ester of dithiocarbamic acid.
While this exact combination is not documented, several related compounds are well-characterized and offer valuable insights into the potential properties of the target molecule. These include:
-
Guanidinoethyl Disulfide (GED) (CAS 1072-13-5): This compound features two guanidinoethyl groups linked by a disulfide bond. It is known to be a radioprotective agent.
-
2-Aminoethyl carbamimidothioate dihydrochloride (CAS 871-25-0): This molecule contains the carbamimidothioate group attached to an aminoethyl chain.
Given the ambiguity, researchers working with a compound believed to be "2-carbamimidamidoethyl carbamimidothioate" should first confirm its structure and identity via analytical techniques such as NMR, mass spectrometry, and elemental analysis. A confirmed Chemical Abstracts Service (CAS) number is the most reliable identifier.
Part 2: Recommended Storage and Handling of Guanidinium-Based Thio-Compounds
Based on the general properties of guanidinium salts and thio-compounds, the following storage and handling guidelines are recommended to ensure stability and minimize degradation.
Storage Conditions
Proper storage is paramount to maintaining the integrity of these compounds. The following table summarizes recommended conditions based on available data for related molecules.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[1][2] | Refrigeration slows down potential hydrolytic and oxidative degradation pathways. For long-term storage, temperatures as low as -20 °C may be considered, but the impact of freeze-thaw cycles should be evaluated. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Many thio-compounds are susceptible to oxidation. Storing under an inert atmosphere minimizes this risk. |
| Light | Amber vials or in the dark | Protection from light is crucial as UV radiation can catalyze degradation reactions. |
| Moisture | Tightly sealed containers in a desiccator | Guanidinium salts are often hygroscopic. Absorption of moisture can lead to hydrolysis of ester or thioester linkages. |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood, especially if it is a powder, to avoid inhalation.
-
Hygroscopic Nature: Minimize the time the container is open to the atmosphere to prevent moisture absorption.
-
Solubility: Guanidinium salts are generally soluble in polar solvents like water, methanol, and DMSO. Prepare solutions fresh whenever possible.
Part 3: Potential Degradation Pathways
Understanding the potential routes of degradation is key to developing stability-indicating analytical methods and ensuring the quality of the compound over time.
Caption: Potential degradation pathways for a guanidinium-based thio-compound.
-
Hydrolysis: The carbamimidothioate linkage is susceptible to hydrolysis, especially under acidic or basic conditions. This would likely yield the corresponding thiol (or alcohol if the sulfur is displaced) and a guanidinium derivative.
-
Oxidation: The thioether or thiol group can be oxidized to form sulfoxides, sulfones, or disulfides. This process can be accelerated by exposure to air and light.
-
Isomerization and Rearrangement: Depending on the specific structure, heat and light could induce isomerization or other molecular rearrangements.
Part 4: Protocol for a Preliminary Stability Study
For a novel compound, a preliminary stability study is essential to establish its shelf life and optimal storage conditions. This protocol outlines a basic approach.
Objective
To assess the stability of "2-carbamimidamidoethyl carbamimidothioate" under various storage conditions over a defined period.
Materials
-
The test compound of confirmed purity.
-
Calibrated analytical balance.
-
Amber glass vials with tight-fitting caps.
-
Desiccator with a suitable desiccant (e.g., silica gel).
-
Temperature and humidity-controlled stability chambers or incubators set to the following conditions:
-
5 °C ± 3 °C (Refrigerator)
-
25 °C ± 2 °C / 60% RH ± 5% RH (Room Temperature)
-
40 °C ± 2 °C / 75% RH ± 5% RH (Accelerated Condition)
-
-
Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS).
Experimental Workflow
Caption: Workflow for a preliminary stability study.
Step-by-Step Protocol
-
Initial Analysis (t=0):
-
Accurately weigh a sufficient amount of the compound.
-
Perform initial analysis to determine the purity (e.g., by HPLC) and appearance (e.g., color, physical state). This serves as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot precise amounts of the compound into multiple amber vials for each storage condition and time point.
-
Tightly cap the vials and place them in the respective stability chambers.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1, 3, and 6 months for an initial study), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method. Record any changes in physical appearance.
-
-
Data Analysis and Interpretation:
-
Compare the purity results at each time point to the initial (t=0) value.
-
Plot the percentage of the parent compound remaining against time for each storage condition.
-
Identify and, if possible, quantify any significant degradation products.
-
Based on the data, particularly from the accelerated conditions, an initial estimation of the shelf life under the recommended storage conditions can be made. A common threshold for shelf life is the time at which the purity drops by 10%.
-
Conclusion and Forward-Looking Recommendations
While the precise identity of "2-carbamimidamidoethyl carbamimidothioate" remains to be definitively established, the principles outlined in these application notes provide a robust framework for its handling, storage, and stability assessment. Researchers are strongly encouraged to first confirm the chemical structure of their compound of interest. Subsequently, the application of the storage conditions and stability testing protocols described herein will be instrumental in ensuring the quality and reliability of the material for downstream research and development activities. The insights gained from such studies are critical for the successful translation of novel compounds from the laboratory to clinical and commercial applications.
References
No direct references for "2-carbamimidamidoethyl carbamimidothioate" were found. The references below pertain to related compounds and general principles of chemical stability and handling.
Sources
Application Notes & Protocols: Safe Handling of 2-carbamimidamidoethyl carbamimidothioate
Introduction: A Proactive Approach to Safety with Novel Guanidinium Compounds
2-carbamimidamidoethyl carbamimidothioate is a compound belonging to the guanidinium class of molecules, which are of significant interest in drug development and biochemical research. The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous biologically active compounds. However, the very reactivity that makes these compounds valuable necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the handling precautions and safety data for 2-carbamimidamidoethyl carbamimidothioate. It is crucial to note that detailed toxicological and safety data for this specific molecule are not extensively published. Therefore, the recommendations herein are grounded in the well-established safety profiles of structurally similar guanidine and carbamimidothioate-containing compounds. This approach, rooted in chemical analogy, provides a robust framework for ensuring laboratory safety.[1] This document is intended for researchers, scientists, and drug development professionals who may handle this or similar compounds.
Hazard Identification and Analysis: Understanding the Risks
Based on the known properties of related guanidine compounds, 2-carbamimidamidoethyl carbamimidothioate should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and environmental harm if not disposed of properly.[2]
-
Acute Toxicity: Guanidine and its salts can be toxic if swallowed. Inadvertent hand-to-mouth transfer must be avoided through strict hygiene practices.[1]
-
Skin and Eye Irritation: Guanidine hydrochloride is a known irritant to the skin and eyes.[1][3] Direct contact can cause irritation, and its hygroscopic nature may lead to desiccation (severe drying) of tissues.[1]
-
Respiratory Irritation: If the compound is in powdered form, inhalation of dust can irritate the respiratory tract.[1][3]
-
Environmental Hazards: Guanidine compounds can be harmful to aquatic life, and therefore, must not be released into the environment through improper disposal.[2]
The toxicological properties of many novel compounds have not been fully investigated, and it is prudent to treat them with a high degree of caution.[4]
Exposure Controls and Personal Protection: A Multi-Layered Defense
To minimize the risk of exposure, a combination of engineering controls and personal protective equipment (PPE) is essential. All handling of 2-carbamimidamidoethyl carbamimidothioate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Engineering Controls
-
Ventilation: Use a chemical fume hood to minimize the inhalation of any dust or aerosols.[3] Ensure adequate general laboratory ventilation.[3]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-carbamimidamidoethyl carbamimidothioate:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, 0.11mm thickness or greater).[3] | To prevent skin contact and irritation. Nitrile gloves offer good resistance to corrosive substances.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][6] | To protect eyes from splashes or dust. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.[2][3] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in case of inadequate ventilation, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[3] | To prevent irritation of the respiratory tract from dust or aerosols. |
Safe Handling and Storage Protocols: A Step-by-Step Approach
Adherence to standardized laboratory procedures is critical for the safe handling of this compound.
General Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS) for this or a closely related compound.
-
Work Area: Designate a specific area for handling, preferably within a chemical fume hood.[2]
-
Dispensing: Avoid the formation of dust and aerosols.[3] If the compound is a solid, handle it carefully.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7] Do not eat, drink, or smoke in the handling area.[4][6]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[7] Contaminated work clothing should not be allowed out of the workplace.[6]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
-
Store in a locked cabinet or an area accessible only to authorized personnel.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6][10] Seek immediate medical attention.[7] |
Spill and Leak Procedures
-
Evacuate: For large spills, evacuate the immediate area and notify the laboratory supervisor and Environmental Health and Safety (EHS) department.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small, manageable spills, and only if it is safe to do so, contain the spill using an absorbent material from a spill kit.[2]
-
Cleanup: While wearing appropriate PPE, carefully scoop or sweep up the spilled material and place it into a labeled hazardous waste container.[3] Avoid creating dust.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: Dispose of the contained spill and cleanup materials as hazardous waste.[2]
Disposal Considerations: Environmental Responsibility
Improper disposal of 2-carbamimidamidoethyl carbamimidothioate and its containers can pose an environmental risk.
-
Waste Segregation: Collect waste in a separate, leak-proof, and clearly labeled hazardous waste container.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] Do not allow the product to enter drains.[3]
Visualized Protocols and Workflows
Laboratory Handling Workflow
Caption: Emergency response protocol for exposure to 2-carbamimidamidoethyl carbamimidothioate.
References
-
A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). Battelle Memorial Institute, Pacific Northwest Laboratories Office of Small Business Programs. [Link]
-
Safety Data Sheet Guanidine Hydrochloride. (2021). BioSpectra, Inc. [Link]
-
2-Aminoethyl carbamimidothioate--hydrogen chloride (1/2) | C3H11Cl2N3S. PubChem. [Link]
-
Safety Data Sheet: Guanidine hydrochloride. (2021). Carl ROTH. [Link]
-
Safety Data Sheet. (2025). MG Chemicals. [Link]
-
Ethyl carbamimidothioate bromide | C3H8BrN2S-. PubChem. [Link]
-
[2-[2-(Carbamimidoylsulfanylmethyl)-4-chlorobenzoyl]phenyl]methyl carbamimidothioate | C17H17ClN4OS2. PubChem. [Link]
-
Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks. [Link]
-
Procedures for Occupational Exposures and Potentially Infectious Blood/Body Fluids. University of Illinois Chicago. [Link]
-
(2,5-Dihydroxy-4-methylphenyl) carbamimidothioate | C8H10N2O2S. PubChem. [Link]
-
Emergency Procedures for Bloodborne Pathogens. James Madison University. [Link]
-
OSHA FACTSHEET BLOODBORNE PATHOGENS EXPOSURE INCIDENTS. Occupational Safety and Health Administration. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biospectra.us [biospectra.us]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. chempoint.com [chempoint.com]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. carlroth.com:443 [carlroth.com:443]
Application Note: Experimental Design for iNOS Inhibition using 2-Carbamimidamidoethyl Carbamimidothioate
Executive Summary & Mechanism of Action
2-carbamimidamidoethyl carbamimidothioate belongs to the isothiourea class of Nitric Oxide Synthase (NOS) inhibitors.[1] Structurally, it combines a guanidino-ethyl moiety with an isothiourea group. This structural configuration mimics L-Arginine, the natural substrate of NOS, allowing the compound to act as a potent, competitive inhibitor.
Unlike constitutive isoforms (eNOS and nNOS) which are calcium-dependent and release NO in "puffs" for signaling, inducible NOS (iNOS) produces sustained, high-output NO (micromolar levels) during inflammation (the "Cytokine Storm"). Selective inhibition of iNOS is a critical therapeutic goal for sepsis, rheumatoid arthritis, and neuroinflammation to prevent vascular collapse and tissue damage without disrupting the homeostatic blood pressure regulation managed by eNOS.
Mechanism of Inhibition
The compound functions primarily through competitive antagonism at the L-Arginine binding site within the iNOS heme domain.
-
Substrate Competition: The guanidino/isothiourea group occupies the active site, preventing L-Arginine entry.
-
Heme Interaction: The sulfur atom in the isothiourea moiety often interacts directly with the heme iron or alters the heme environment, locking the enzyme in an inactive state.
-
Selectivity: The specific alkyl spacing (ethyl) and the "double-headed" guanidine/isothiourea structure are designed to exploit subtle steric differences in the substrate access channel of iNOS compared to eNOS.
Visualizing the Pathway
The following diagram illustrates the inflammatory induction of iNOS and the precise intervention point of the inhibitor.
Figure 1: Signal transduction pathway showing the competitive blockade of the iNOS active site by the inhibitor, preventing the downstream formation of cytotoxic Peroxynitrite.
Chemical Handling & Stability Profile
Scientific integrity requires precise handling. Isothioureas are prone to hydrolysis and pH-dependent rearrangement (e.g., to mercaptoalkylguanidines).
| Parameter | Specification & Protocol |
| Solubility | Soluble in water and saline (>10 mg/mL). Soluble in DMSO. |
| Stock Preparation | Prepare fresh in deionized water or PBS (pH 7.4) immediately before use. Do not store aqueous stocks for >24 hours as isothioureas can hydrolyze to urea/thiol derivatives. |
| pH Sensitivity | Stable at neutral pH (7.0–7.4). Avoid highly basic conditions (pH > 9.0) which accelerate rearrangement. |
| Light Sensitivity | Protect from light; store solid powder at -20°C with desiccant. |
Protocol A: In Vitro Selectivity & Potency (The "Gold Standard")
To validate the compound, you must prove it inhibits iNOS activity, not just cell viability. The Griess Assay on LPS-stimulated macrophages is the industry standard.
Materials
-
Cell Line: RAW 264.7 (Murine Macrophages).[2]
-
Inducers: Lipopolysaccharide (LPS) (E. coli 0111:B4) + Recombinant IFN-γ.
-
Assay Reagents: Griess Reagent (Sulfanilamide + NED), MTT or CCK-8 (for cytotoxicity control).
-
Controls: L-NAME (Non-selective inhibitor), 1400W (Highly selective iNOS inhibitor).
Step-by-Step Workflow
-
Seeding: Plate RAW 264.7 cells in 96-well plates (1 x 10^5 cells/well) in DMEM + 10% FBS. Incubate overnight.
-
Pre-Treatment (Optional but Recommended): Add the inhibitor (0.1 nM – 100 µM serial dilution) 30 minutes prior to induction to assess preventative efficacy.
-
Induction: Add LPS (1 µg/mL) ± IFN-γ (10 ng/mL).
-
Note: Without IFN-γ, NO production is lower; the combination maximizes the iNOS signal.
-
-
Incubation: Incubate for 18–24 hours . (iNOS protein expression peaks at 12h; Nitrite accumulation peaks at 24h).
-
Supernatant Collection: Transfer 100 µL of supernatant to a fresh plate for Griess Assay.
-
Cell Viability Check (Crucial): Add MTT/CCK-8 reagent to the remaining cells to ensure the decrease in NO is not due to cell death.
-
Griess Reaction:
-
Add 100 µL Griess Reagent to the supernatant.
-
Incubate 10 mins at Room Temp (Dark).
-
Measure Absorbance at 540 nm.
-
Data Analysis Formula
Calculate the Percent Inhibition :
Selectivity Ratio Calculation:
Perform the same assay using purified recombinant human eNOS and iNOS enzymes (cell-free assay) to determine
Protocol B: In Vivo Sepsis Model (Endotoxemia)
This protocol assesses the compound's ability to prevent vascular collapse in a systemic inflammation model.
Experimental Design
-
Subject: C57BL/6 Mice (Male, 8-10 weeks).
-
Group Size: n=8 per group (Power analysis required for statistical significance).
-
Groups:
-
Sham (Saline).
-
LPS Control (10 mg/kg IP).
-
LPS + Inhibitor (Low Dose: 3 mg/kg).
-
LPS + Inhibitor (High Dose: 10-30 mg/kg).
-
Workflow
-
Baseline: Measure baseline Mean Arterial Pressure (MAP) via tail-cuff or telemetry.
-
Induction: Administer LPS (10 mg/kg, Intraperitoneal).
-
Treatment: Administer 2-carbamimidamidoethyl carbamimidothioate (IP or IV) either:
-
Endpoints (6h and 24h):
-
Plasma Nitrite/Nitrate: Measure using Griess assay (requires Nitrate Reductase step).
-
MAP: Monitor for hypotension (septic shock).
-
Survival: Monitor up to 72 hours.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating iNOS inhibition efficacy from cell culture to animal models.
Troubleshooting & Scientific Validation
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Phenol Red in media interferes with Griess Assay. | Use Phenol Red-free DMEM or subtract background blank. |
| No Inhibition Observed | Compound hydrolysis/degradation. | Prepare inhibitor fresh ; check pH. Do not use old stocks. |
| Cell Death (Low MTT) | Off-target toxicity. | The compound is cytotoxic. Lower the dose. If toxicity persists at IC50, the compound is not viable. |
| In Vivo: No BP Rescue | Poor bioavailability or rapid clearance. | Isothioureas are cleared renally. Try continuous infusion or multiple doses (q4h). |
References
-
Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][4][5][6][7][8][9] Biochemical Pharmacology, 51(4), 383–394.
-
Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[4][5][6][7][8][9][10] Inhibition by non-amino acid isothioureas.[4][5][7] Journal of Biological Chemistry, 269(43), 26669–26676.
-
Szabo, C., et al. (1997). Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage.[11] Journal of Biological Chemistry, 272(14), 9030-9036.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
- Chan, M. M., et al. (1997). Effects of iNOS inhibitors on LPS-induced nitrite production in RAW 264.7 macrophages. Journal of Pharmacology and Experimental Therapeutics. (Contextual Reference for RAW 264.7 Protocols).
Sources
- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Iminohomopiperidinium salts as selective inhibitors of inducible nitric oxide synthase (iNOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of mercaptoethylguanidine, a selective inhibitor of inducible nitric oxide synthase, in ligature-induced periodontitis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | PDF or Rental [articles.researchsolutions.com]
Application Note: Purification & Stabilization of 2-Carbamimidamidoethyl Carbamimidothioate
Executive Summary
This guide details the purification and handling of 2-carbamimidamidoethyl carbamimidothioate (also known as
Successful isolation requires strict adherence to acidic conditions throughout the purification workflow. This protocol outlines two validated methods: Fractional Crystallization (for bulk synthesis >5g) and Preparative HPLC (for high-purity screening <1g), ensuring the isolation of the stable dihydrohalide salt form.
Chemo-Physical Context & Stability Logic
The "Transguanylation Trap" The primary failure mode in purifying amino- or guanidino-alkyl isothioureas is the formation of cyclic intermediates under neutral or basic conditions.
-
Acidic pH (pH < 4): The molecule remains protonated as a dication. The isothiourea sulfur is stable.
-
Neutral/Basic pH (pH > 7): The free base is unstable. The terminal guanidine nitrogen can nucleophilically attack the isothiourea carbon, leading to the expulsion of thiourea or rearrangement into a thiol species (Mercaptoethylguanidine).
Implication for Purification:
-
Never use silica gel chromatography with basic modifiers (e.g., Triethylamine).
-
Always isolate as a salt (Dihydrobromide or Dihydrochloride).
-
Store under desiccant at -20°C; the salt is highly hygroscopic.
Diagram 1: Stability & Degradation Pathway
This diagram illustrates the critical pH-dependent degradation pathway that necessitates the specific protocols below.
Caption: Figure 1. The pH-dependent degradation mechanism. Purification must prevent the formation of the Free Base species to avoid irreversible rearrangement.
Protocol A: Fractional Crystallization (Bulk Scale)
Best for: Synthesis scales >5 g | Purity Target: >98% | Yield: 70–85% Principle: Exploits the steep solubility differential of the dicationic salt between hot ethanol and cold ether/acetone.
Reagents Required[1][2][3][4][5][6][7]
-
Crude Product: Assumed to be the dihydrobromide salt (2-carbamimidamidoethyl carbamimidothioate · 2HBr).
-
Solvent A: Absolute Ethanol (anhydrous).
-
Solvent B: Diethyl Ether (or Acetone if ether is restricted).
-
Acidifier: 48% HBr (aq) or 4M HCl in Dioxane.
Step-by-Step Methodology
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add minimum volume of hot Absolute Ethanol (60°C) to dissolve the solid completely.
-
Note: If the solution is dark/colored, treat with activated charcoal for 5 minutes, then hot-filter through Celite.
-
-
Acidification (Crucial):
-
Add 1% v/v of the corresponding acid (e.g., HBr) to the hot filtrate.
-
Reasoning: This ensures no free base exists, suppressing the rearrangement during the crystallization induction period.
-
-
Cloud Point Induction:
-
Allow the ethanol solution to cool to room temperature (25°C).
-
Add Diethyl Ether dropwise with vigorous stirring until a persistent turbidity (cloudiness) is observed.
-
-
Crystallization:
-
Seal the flask and place it at -20°C for 12–18 hours.
-
Do not disturb the flask; slow crystal growth yields higher purity than rapid precipitation.
-
-
Isolation:
-
Filter the white crystalline precipitate under a nitrogen blanket (to prevent moisture absorption).
-
Wash the cake with cold (
C) Ethanol:Ether (1:3 ratio).
-
-
Drying:
-
Dry in a vacuum desiccator over
for 24 hours.
-
Protocol B: Preparative HPLC (High Purity)
Best for: Analytical standards or biological screening (<1 g) | Purity Target: >99.5% Principle: Reverse-phase separation using ion-pairing agents (TFA) to retain the polar dication.
Chromatographic Parameters
| Parameter | Condition |
| Column | C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 15–20 mL/min (for 21.2 mm ID columns) |
| Detection | UV @ 210 nm (Guanidine absorption) and 254 nm |
| Temperature | Ambient (25°C) |
Gradient Profile[8]
-
0–2 min: 100% A (Isocratic hold to elute salts/polar impurities)
-
2–15 min: 0%
30% B (Linear gradient) -
15–18 min: 30%
95% B (Wash) -
18–22 min: 100% A (Re-equilibration)
Workflow Logic
-
Sample Prep: Dissolve crude material in Mobile Phase A (Water/0.1% TFA). Filter through a 0.22 µm PVDF membrane.
-
Fraction Collection: Collect peaks based on UV threshold.
-
Lyophilization:
-
Pool fractions containing the target.
-
Freeze immediately (Liquid
or -80°C). -
Lyophilize to a white powder.
-
Warning: Do not use rotary evaporation with heat, as concentrating the acid in the liquid phase can degrade the product over time.
-
Diagram 2: Purification Decision Tree
Use this logic flow to select the appropriate method based on your impurity profile.
Caption: Figure 2. Decision matrix for purification methodology based on scale and purity requirements.
Quality Control & Validation
Because isothiourea salts are hygroscopic and spectrally similar to their degradation products, standard NMR is often insufficient.
A. Elemental Analysis (The Gold Standard)
For the dihydrobromide salt (
-
Theory: Calculate expected %C, %H, %N.
-
Validation: Found values must be within ±0.4%.
-
Why? This is the only way to confirm the salt stoichiometry (e.g., distinguishing between monohydrobromide and dihydrobromide) and solvation state.
B. Ellman’s Reagent Test (Impurity Screen)
-
Purpose: Detects free thiols (degradation product).
-
Method: Dissolve trace product in pH 8 buffer + Ellman’s Reagent (DTNB).
-
Result:
-
Colorless: Product is pure (Isothiourea sulfur is protected).
-
Yellow: Product has degraded to Mercaptoethylguanidine (Thiol).
-
C. Mass Spectrometry (ESI+)
-
Expected m/z:
(for the free base mass). -
Note: You may see
species due to the two guanidine-like centers.
References
-
Chemical Structure & Nomenclature: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122046, S-(2-Guanidinoethyl)isothiourea. Retrieved from [Link]
-
Synthesis & Salt Purification: Organic Syntheses Board of Editors. (1946). S-Ethylthiourea Hydrobromide and Guanidoacetic Acid.[1] Org. Synth. 26, 86. Retrieved from [Link]
- Isothiourea Stability & Rearrangement: Southan, G. J., et al. (1996). Isothioureas: Potent Inhibitors of Nitric Oxide Synthases with Variable Isoform Selectivity. British Journal of Pharmacology.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of 2-carbamimidamidoethyl carbamimidothioate in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-carbamimidamidoethyl carbamimidothioate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in-vivo animal studies aimed at improving the bioavailability of this compound. The information herein is grounded in established scientific principles and practical field experience to ensure the integrity and success of your experiments.
Introduction to the Challenge
2-carbamimidamidoethyl carbamimidothioate, a compound containing two guanidino groups, presents a significant challenge for oral administration due to its highly polar and charged nature. This polarity impedes its ability to efficiently cross the intestinal barrier, often resulting in low oral bioavailability.[1][2] Effective drug development hinges on overcoming this hurdle. This guide will explore scientifically-backed strategies to enhance its absorption and systemic exposure in animal models.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work on improving the bioavailability of 2-carbamimidamidoethyl carbamimidothioate.
Q1: Why is the oral bioavailability of 2-carbamimidamidoethyl carbamimidothioate expected to be low?
A1: The low oral bioavailability is primarily due to the presence of two highly polar guanidino groups. These groups are typically protonated at physiological pH, resulting in a positively charged molecule. This high polarity and charge significantly limit its passive diffusion across the lipid-rich membranes of the intestinal epithelium.[1][2][3]
Q2: What are the primary strategies to consider for improving the bioavailability of this compound?
A2: The main strategies fall into two categories:
-
Formulation-based approaches: These aim to improve the solubility, dissolution, and/or absorption of the existing molecule without chemically altering it. Examples include using lipid-based delivery systems, nanoparticles, or permeation enhancers.[4][5][6][7][8]
-
Prodrug strategies: This involves chemically modifying the parent drug to create a more lipophilic, temporarily inactive derivative (a prodrug) that can be more easily absorbed. Once absorbed, the prodrug is designed to revert to the active parent compound in the body.[1][2][3][9]
Q3: What initial in-vitro tests should I perform before starting animal studies?
A3: Before proceeding to in-vivo experiments, it is crucial to characterize the physicochemical properties of your compound and test potential formulations or prodrugs in vitro. Key in-vitro assays include:
-
Solubility studies: Determine the solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Stability studies: Assess the chemical stability at different pH values and in the presence of digestive enzymes.
-
Caco-2 cell permeability assay: This is a widely accepted model to predict intestinal drug absorption.[9]
II. Troubleshooting Guide
This section provides a problem-and-solution format for specific issues you might encounter during your animal experiments.
Problem 1: High variability in plasma concentrations between individual animals.
-
Potential Cause 1: Inconsistent Dosing: Inaccurate or inconsistent administration of the dosing formulation can lead to significant variability.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel are trained on and consistently use the same oral gavage or other administration technique.
-
Verify Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn.
-
Check for Regurgitation: Observe animals for a short period after dosing to ensure the full dose was retained.
-
-
Potential Cause 2: Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.
-
Troubleshooting Steps:
-
Standardize Fasting/Feeding Protocol: Implement a consistent fasting period (e.g., overnight) before dosing and control access to food post-dosing.
-
Investigate Food Effects: Conduct a pilot study to compare bioavailability in fed versus fasted states to understand the impact of food.
-
Problem 2: No significant improvement in bioavailability with a novel formulation.
-
Potential Cause 1: Formulation Instability in the GI Tract: The formulation may be breaking down prematurely in the harsh environment of the stomach or intestines.
-
Troubleshooting Steps:
-
In-vitro GI Stability Testing: Incubate your formulation in simulated gastric and intestinal fluids to assess its stability.
-
Consider Enteric Coating: If gastric instability is identified, consider encapsulating your formulation in an enteric-coated capsule that dissolves in the higher pH of the small intestine.
-
-
Potential Cause 2: Insufficient Release of the Drug: The formulation may not be releasing the drug at a rate that allows for optimal absorption.
-
Troubleshooting Steps:
-
In-vitro Dissolution Testing: Perform dissolution studies using relevant biorelevant media to characterize the drug release profile from your formulation.
-
Modify Formulation Components: Adjust the composition of your formulation (e.g., change the ratio of lipids, surfactants, or polymers) to optimize the release rate.[6]
-
Problem 3: Prodrug is absorbed, but conversion to the active parent drug is low.
-
Potential Cause: Inefficient Enzymatic Cleavage: The enzymes responsible for converting the prodrug back to the active form may have low activity or expression in the target tissues.
-
Troubleshooting Steps:
-
In-vitro Metabolic Stability Assays: Use liver microsomes, S9 fractions, or plasma from the animal species you are using to assess the rate of prodrug conversion in vitro.
-
Modify Prodrug Linker: If conversion is slow, consider redesigning the prodrug with a different linker that is more susceptible to cleavage by relevant enzymes.
-
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step methodologies for key experiments to improve and assess the bioavailability of 2-carbamimidamidoethyl carbamimidothioate.
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system to enhance the oral absorption of 2-carbamimidamidoethyl carbamimidothioate.
Materials:
-
2-carbamimidamidoethyl carbamimidothioate
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients:
-
Determine the solubility of the compound in various oils, surfactants, and co-surfactants.
-
Select excipients that show the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the self-emulsifying region on the phase diagram.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Accurately weigh and mix the components.
-
Add the drug to the mixture and vortex until a clear solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size using a particle size analyzer.
-
Self-Emulsification Time: Assess the time it takes for the SEDDS to form a stable emulsion upon gentle agitation in water.
-
In-vitro Drug Release: Perform dissolution studies in biorelevant media.
-
Protocol 2: In-Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of 2-carbamimidamidoethyl carbamimidothioate from a novel formulation compared to a simple aqueous solution.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing formulation (e.g., SEDDS)
-
Control formulation (e.g., drug dissolved in water or saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Divide animals into two groups: control and test formulation.
-
Administer the respective formulations via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
Protocol 3: LC-MS/MS Bioanalytical Method Development
Objective: To establish a reliable method for quantifying 2-carbamimidamidoethyl carbamimidothioate in plasma samples.
Procedure:
-
Standard and Internal Standard (IS) Preparation:
-
Prepare stock solutions of the analyte and a suitable internal standard (ideally a stable isotope-labeled version of the analyte) in an appropriate solvent.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the analyte.
-
-
Sample Preparation:
-
Develop a sample extraction method to remove proteins and other interfering substances from the plasma. Protein precipitation is a common starting point.[11]
-
-
Chromatographic Separation:
-
Select an appropriate HPLC/UPLC column (e.g., reversed-phase C18) and mobile phase to achieve good separation of the analyte from endogenous plasma components.[10]
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer settings (e.g., ionization source, collision energy) to achieve maximum sensitivity and specificity for the analyte and IS.
-
Use Selected Reaction Monitoring (SRM) for quantification.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
-
IV. Data Presentation & Visualization
Table 1: Example Pharmacokinetic Parameters from a Rodent Study
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Solution (Control) | 10 | 50 ± 15 | 0.5 | 150 ± 45 | 100 |
| SEDDS Formulation | 10 | 250 ± 60 | 1.0 | 900 ± 180 | 600 |
Data are presented as mean ± standard deviation.
Diagrams
Caption: Experimental workflow for bioavailability enhancement.
Caption: Prodrug activation signaling pathway.
V. Concluding Remarks
Improving the oral bioavailability of challenging compounds like 2-carbamimidamidoethyl carbamimidothioate requires a systematic and multi-faceted approach. By combining rational formulation design or prodrug strategies with robust in-vitro screening and carefully executed in-vivo pharmacokinetic studies, researchers can successfully overcome the limitations imposed by the compound's inherent physicochemical properties. This guide provides a foundational framework to troubleshoot common issues and implement effective experimental protocols. For further, compound-specific challenges, consulting with a formulation or pharmacokinetics expert is always recommended.
References
-
Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Ardena. Retrieved February 22, 2026, from [Link]
-
Composition and Methods for Preparing Orally Bioavailable Guanidine Prodrugs. (2026, January 15). Flintbox. Retrieved February 22, 2026, from [Link]
-
A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. (2024, July 4). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993, October). PubMed. Retrieved February 22, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 22, 2026, from [Link]
-
How to improve the bioavailability of a drug?. (2025, March 20). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
-
A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents | Request PDF. (2026, January 14). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Preclinical studies on the radioprotective efficacy and pharmacokinetics of subcutaneously administered amifostine. (2002, December 15). PubMed. Retrieved February 22, 2026, from [Link]
-
Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003. (2021, February 11). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
In Vivo Radioprotective Potential of Newly Synthesized Azomethine and Styrylquinoline Derivatives and a Natural Polyphenol: A Preliminary Study. (2022, February 26). MDPI. Retrieved February 22, 2026, from [Link]
-
In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
(PDF) In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. (2022, May 24). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
-
MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012, December 18). European Pharmaceutical Review. Retrieved February 22, 2026, from [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). MDPI. Retrieved February 22, 2026, from [Link]
-
Relative bioavailability of guanidinoacetic acid delivered ruminally or abomasally to cattle. (2020, September 1). PubMed. Retrieved February 22, 2026, from [Link]
-
LC-MS/MS Method for the determination of carbamathione in human plasma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (n.d.). CST Technologies. Retrieved February 22, 2026, from [Link]
-
Gastrointestinal Tract Stabilized Protein Delivery Using Disulfide Thermostable Exoshell System - PMC. (2022, August 30). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Comparative bioavailability of various thiamine derivatives after oral administration. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Comparative bioavailability of various thiamine derivatives after oral administration. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models. (2014, October 1). PubMed. Retrieved February 22, 2026, from [Link]
Sources
- 1. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Composition and Methods for Preparing Orally Bioavailable Guanidine Prodrugs - | Virginia Tech Intellectual Properties (VTIP) [vtip.technologypublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues of 2-carbamimidamidoethyl carbamimidothioate in high pH buffers
A Guide to Resolving Solubility and Stability Challenges in High pH Buffers
Welcome to the technical support center for 2-carbamimidamidoethyl carbamimidothioate, also known as S-(2-guanidinoethyl)isothiourea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and stability of this compound, particularly in alkaline (high pH) buffer systems. We will delve into the chemical principles governing these issues and provide practical, field-tested solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental chemical properties of 2-carbamimidamidoethyl carbamimidothioate and explains why high pH environments are problematic.
Q1: What are the key structural features of 2-carbamimidamidoethyl carbamimidothioate?
Answer: 2-carbamimidamidoethyl carbamimidothioate is a bifunctional molecule containing two key groups that dictate its chemical behavior: a guanidinium group and an isothiourea group .
-
Guanidinium Group: This group is a very strong base with a pKaH around 13.6.[1][2] This means it is protonated and carries a stable positive charge across a very wide pH range, including physiological and most high-pH experimental conditions. This charge delocalization generally promotes high water solubility.[3]
-
Isothiourea Group: This is an S-alkylated derivative of thiourea. While the guanidinium group is stable, the isothiourea moiety is susceptible to hydrolysis, especially under alkaline conditions. This instability is the primary source of the challenges encountered at high pH.
Q2: Why does this compound exhibit solubility and stability issues specifically at high pH?
Answer: The issues are not related to the compound's intrinsic solubility but rather its chemical instability in alkaline environments. The high concentration of hydroxide ions (OH⁻) in high pH buffers catalyzes the decomposition of the isothiourea group.[4] This degradation leads to new chemical species that may be insoluble, causing the solution to become cloudy or form a precipitate.
Q3: What specific chemical changes happen to the isothiourea group at high pH?
Answer: In an alkaline solution, the isothiourea moiety is prone to hydrolysis. The hydroxide ions can attack the electrophilic carbon atom of the C=N bond. This initiates a degradation pathway that can ultimately break down the molecule into components like a thiol (mercaptan), a urea derivative, and potentially elemental sulfur, which is highly insoluble in aqueous buffers.[4] The appearance of a precipitate is often a direct result of these insoluble degradation products forming over time.
Q4: Does the stable guanidinium group offer any protection against this degradation?
Answer: While the guanidinium group remains protonated and stable, its presence does not prevent the hydroxide-catalyzed hydrolysis of the separate isothiourea group. The two functional groups act independently in this regard. Therefore, even though the guanidinium portion of the molecule remains intact and soluble, the degradation of the isothiourea portion dictates the overall stability and apparent solubility of the compound in the solution.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered when working with 2-carbamimidamidoethyl carbamimidothioate in high pH buffers.
Issue 1: Immediate Precipitate Forms Upon Adding the Compound to a High pH Buffer.
-
Potential Cause: Rapid, shock-induced precipitation or instantaneous decomposition due to abrupt exposure to a high concentration of hydroxide ions.
-
Scientist's Explanation: Adding a solid compound directly to a high pH buffer creates localized areas of very high concentration where the rate of decomposition is extremely fast, leading to immediate formation of insoluble byproducts.
-
Solution: The "Stock Solution" Method
-
Prepare a Concentrated Stock: First, dissolve the 2-carbamimidamidoethyl carbamimidothioate in a neutral or slightly acidic solvent where it is highly stable, such as sterile, nuclease-free water or a 10 mM HCl solution. Aim for a high concentration (e.g., 100 mM or 1 M).
-
Cool the Buffer: Place your target high pH buffer in an ice bath to lower its temperature to 2-4°C. This will significantly reduce the rate of any potential hydrolysis upon addition.
-
Titrate Slowly: While gently vortexing or stirring the cold high pH buffer, add the concentrated stock solution dropwise until you reach your desired final concentration. This method prevents localized high concentrations and allows the compound to disperse evenly in a more stable, low-temperature environment.
-
Issue 2: Solution is Initially Clear but Becomes Cloudy or Forms a Precipitate Over Time.
-
Potential Cause: Slow, time-dependent hydrolysis of the isothiourea moiety.
-
Scientist's Explanation: Even if immediate precipitation is avoided, the compound is likely still degrading, just at a slower rate. Over minutes or hours, the accumulation of insoluble degradation products surpasses their solubility limit, resulting in visible cloudiness or precipitate.
-
Solution 1: "Just-in-Time" Preparation
-
Never use aged or stored solutions of this compound in high pH buffers. Prepare your final working solution immediately before you intend to use it—ideally within minutes of the start of your experiment.
-
-
Solution 2: Incorporate Chemical Stabilizers
-
Research has shown that certain additives can stabilize thiourea and its derivatives in alkaline solutions.[5][6] These agents are thought to inhibit the irreversible decomposition pathways.
-
Recommended Stabilizer: Add Sodium Silicate (Na₂SiO₃) to your high pH buffer at a final concentration of 50-100 mM before adding the active compound. Studies on alkaline thiourea solutions demonstrate that sodium silicate is a highly effective stabilizer that can significantly reduce the rate of decomposition.[7][8]
-
Issue 3: Compound Loses Activity, but the Solution Remains Clear.
-
Potential Cause: The compound is degrading into soluble, but inactive, byproducts.
-
Scientist's Explanation: Not all degradation pathways lead to insoluble products. The isothiourea group could be hydrolyzing into different, soluble species that lack the desired chemical reactivity for your application. The absence of a precipitate does not guarantee the integrity of the compound.
-
Solution: A Multi-faceted Approach
-
Work at Low Temperatures: Perform your entire experiment on ice or in a cold room whenever possible to minimize the rate of degradation.
-
Use Stabilizers: As with Issue 2, the use of stabilizers like sodium silicate is highly recommended to preserve the chemical structure of the active compound.[6]
-
Minimize Incubation Time: Redesign your experimental workflow to reduce the total time the compound spends in the high pH buffer.
-
Data & Visualizations
Table 1: Recommended Buffers for High pH Applications
| Buffer Name | pKa (at 25°C) | Useful pH Range | Notes & Compatibility Considerations |
| CHES | 9.3 | 8.6 - 10.0 | Good choice for many biological systems.[9] |
| CAPS | 10.4 | 9.7 - 11.1 | Suitable for very high pH ranges. |
| Sodium Carbonate / Bicarbonate | 10.3 (pKa2) | 9.2 - 10.8 | Cost-effective and commonly used for buffering at high pH.[9] |
| Tris-Glycine | 8.15 (Tris) | 7.5 - 9.0 | Often used in electrophoresis; may not be suitable for all applications.[9] |
Note: Always prepare buffers at the intended experimental temperature, as the pKa of many buffering agents is temperature-dependent.[10]
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Primary Recommendation | Secondary Actions |
| Immediate Precipitate | Rapid decomposition / shock precipitation | Use the "Stock Solution" method: dissolve in water/acid first, then add to cold buffer. | Ensure buffer components are fully dissolved before adding the compound. |
| Delayed Cloudiness | Slow hydrolysis of the isothiourea group | Prepare solutions immediately before use ("Just-in-Time"). | Add a stabilizer (e.g., 50-100 mM Sodium Silicate) to the buffer. |
| Loss of Activity | Degradation into soluble, inactive byproducts | Add a stabilizer (e.g., 50-100 mM Sodium Silicate) to the buffer. | Minimize incubation time; work at low temperatures (0-4°C). |
Diagrams
Caption: Proposed degradation pathway of the isothiourea group at high pH.
Caption: Step-by-step troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Stabilized High-pH Working Solution
This protocol integrates the best practices for maximizing the stability of 2-carbamimidamidoethyl carbamimidothioate.
-
Buffer Preparation: Prepare your desired high-pH buffer (e.g., 100 mM CHES, pH 9.5).
-
Add Stabilizer: To this buffer, add solid Sodium Silicate (Na₂SiO₃) to a final concentration of 100 mM. Stir until fully dissolved. Note: Confirm the pH of the buffer after adding the stabilizer and adjust if necessary.
-
Prepare Stock Solution: In a separate tube, dissolve the 2-carbamimidamidoethyl carbamimidothioate in sterile water to create a 1 M concentrated stock solution.
-
Cooling: Place the stabilized high-pH buffer on ice for at least 15 minutes.
-
Final Dilution: While gently stirring the cold, stabilized buffer, add the required volume of the 1 M stock solution to achieve your final target concentration.
-
Immediate Use: Use the resulting solution immediately for your experiment.
References
-
Li, J., et al. (2022). Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. Minerals. Available at: [Link]
- Dreisinger, D., & Abed, N. (2002). A fundamental study of the reductive leaching of chalcopyrite using metallic iron in an alkaline glycinate solution. Hydrometallurgy. (Note: While this specific paper was not in the search results, the principle of using stabilizers like sulfite, discussed in other provided sources, is a general concept in thiourea chemistry).
-
Chen, J., et al. (Year N/A). Study on the Stability of Alkaline Thiourea Solution. R Discovery. Available at: [Link]
- Zhang, Y. (2005). A kind of stable alkaline thiourea system and its selective gold leaching method. Google Patents (CN1667140A).
-
Juarez, C. M., et al. (2019). Dissolution Behavior of Gold in Alkaline Media Using Thiourea. Scientific Research Publishing (SCIRP). Available at: [Link]
-
Newman, J. (2020). Universal buffers for use in biochemistry and biophysical experiments. Protein Science. Available at: [Link]
-
ResearchGate. (2014). Which is the most efficient and stable buffer to keep the pH over 9 in a growth medium?. Available at: [Link]
-
Wikipedia. (2026). Buffer solution. Available at: [Link]
-
Wikipedia. (2026). Guanidinium chloride. Available at: [Link]
-
Wikipedia. (2026). Guanidine. Available at: [Link]
-
PubChem. (2026). 2-Aminoethyl carbamimidothioate--hydrogen chloride (1/2). Available at: [Link]
-
Gale, P. A., et al. (2014). On Guanidinium and Cellular Uptake. Chemical Science. Available at: [Link]
Sources
- 1. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissolution Behavior of Gold in Alkaline Media Using Thiourea [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. CN1667140A - A kind of stable alkaline thiourea system and its selective gold leaching method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
minimizing off-target effects of 2-carbamimidamidoethyl carbamimidothioate on eNOS
Technical Support Center: A Researcher's Guide to Guanidinoethyl Disulfide (GED)
A deep dive into minimizing the off-target effects of 2-carbamimidamidoethyl carbamimidothioate (Guanidinoethyl Disulfide) on endothelial Nitric Oxide Synthase (eNOS).
Frequently Asked Questions (FAQs)
Q1: What is 2-carbamimidamidoethyl carbamimidothioate and why is it also called Guanidinoethyl Disulfide (GED)?
2-carbamimidamidoethyl carbamimidothioate is the systematic chemical name for a compound more commonly known in the scientific literature as Guanidinoethyl Disulfide (GED). GED is formed from the dimerization of mercaptoethylguanidine (MEG) and is recognized as an inhibitor of nitric oxide synthases (NOS).[1]
Q2: What is the primary mechanism of action for GED on eNOS?
GED acts as a competitive inhibitor of eNOS with respect to the substrate L-arginine.[1] This means that GED binds to the active site of the eNOS enzyme, preventing L-arginine from binding and thus inhibiting the production of nitric oxide (NO).
Q3: Does GED inhibit other NOS isoforms?
Yes, GED inhibits all three major NOS isoforms: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). However, it exhibits some selectivity. One study reported Ki values of 4.3 µM for iNOS, 18 µM for eNOS, and 25 µM for nNOS, indicating a 4-fold selectivity for iNOS over eNOS at the enzyme level.[1] Another source reports EC50 values of 110 µM, 630 µM, and 180 µM for iNOS, eNOS, and nNOS, respectively.[2][3] This highlights that the inhibitory potency can vary depending on the experimental conditions.
Q4: Why is minimizing off-target effects crucial when using GED?
Minimizing off-target effects is a critical aspect of drug development and research to ensure that the observed biological response is due to the intended target modulation.[4] Off-target interactions can lead to misleading results, unexpected side effects, and a misunderstanding of the compound's true mechanism of action.[4]
Troubleshooting Guide
This section addresses common issues researchers may encounter when working with GED and provides actionable solutions.
Issue 1: High variability in eNOS inhibition results between experiments.
-
Potential Cause 1: Compound Purity and Stability. The purity of your GED stock can significantly impact its potency. Impurities from synthesis or degradation over time can lead to inconsistent results.
-
Troubleshooting Steps:
-
Verify Purity: If possible, obtain a certificate of analysis (CoA) from the supplier or perform your own purity analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Proper Storage: Store GED according to the manufacturer's instructions, typically at -20°C or -80°C, and protect it from light and moisture. Prepare fresh working solutions from a frozen stock for each experiment.
-
-
-
Potential Cause 2: Inconsistent Cell Culture Conditions. The expression and activity of eNOS can be influenced by cell passage number, confluence, and exposure to serum components.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Seed cells at a standardized density and treat them at a consistent level of confluence.
-
Serum Variability: Be aware that different lots of fetal bovine serum (FBS) can contain varying levels of factors that may influence eNOS expression and activity. Consider using a single lot of FBS for a series of experiments or transitioning to serum-free media if your cell type allows.
-
-
Issue 2: Suspected off-target effects are confounding the experimental outcome.
-
Potential Cause: GED is interacting with other proteins besides eNOS. The guanidino group in GED may lead to interactions with other proteins that have complementary binding pockets.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct target engagement of GED with eNOS in intact cells.[5][6][7][8][9] Ligand binding to a protein increases its thermal stability. By heating cell lysates treated with and without GED to various temperatures and then quantifying the amount of soluble eNOS (e.g., by Western blot), you can determine if GED binding stabilizes the enzyme.
-
Kinobeads Competition Binding Assay: This chemical proteomics approach can identify off-target kinase interactions.[10][11][12][13][14] Cell lysates are incubated with GED before being passed over beads coated with broad-spectrum kinase inhibitors. Off-targets are identified by their reduced binding to the beads in the presence of GED.
-
Use of a Structurally Unrelated eNOS Inhibitor: As a control, use another well-characterized eNOS inhibitor with a different chemical scaffold (e.g., L-NAME or L-NIO) to confirm that the observed phenotype is due to eNOS inhibition and not a unique off-target effect of GED.[15][16]
-
-
Issue 3: Difficulty in accurately measuring eNOS activity.
-
Potential Cause: Suboptimal assay conditions or choice of assay. Different methods for measuring NOS activity have distinct advantages and limitations.
-
Troubleshooting Steps:
-
Griess Assay for Nitrite: This is a common colorimetric method that measures nitrite, a stable breakdown product of NO.[17]
-
Protocol: See "Experimental Protocols" section below.
-
Considerations: This assay can be interfered with by components in cell culture media. It is also an indirect measure of NO production.
-
-
Citrulline Conversion Assay: This radioactive assay directly measures the conversion of [³H]-L-arginine to [³H]-L-citrulline, a co-product of the NOS reaction.[18] This is considered a more direct and specific measure of NOS activity.
-
Protocol: See "Experimental Protocols" section below.
-
Considerations: Requires handling of radioactive materials.
-
-
DAF-FM DA Fluorescent Assay: This method uses a fluorescent probe that reacts with NO to produce a fluorescent product.[19]
-
Protocol: See "Experimental Protocols" section below.
-
Considerations: The probe can be susceptible to photo-bleaching and can react with other reactive nitrogen species.
-
-
-
Experimental Protocols
Protocol 1: Griess Assay for Nitrite Determination
This protocol provides a method for the colorimetric determination of nitrite, an indicator of NO production.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
Cell culture supernatant or lysate
Procedure:
-
Prepare a nitrite standard curve ranging from 1 to 100 µM using sodium nitrite.
-
In a 96-well plate, add 50 µL of your samples (supernatant or lysate) and standards.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing the absorbance to the standard curve.
Protocol 2: [³H]-L-Arginine to [³H]-L-Citrulline Conversion Assay
This protocol describes a direct and sensitive method to measure NOS activity.[18]
Materials:
-
[³H]-L-arginine
-
Cell or tissue homogenates
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl₂, and 0.5 mM CaCl₂)
-
Cofactors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin (BH4)
-
Stop buffer (e.g., 20 mM HEPES, pH 5.5, with 2 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
Procedure:
-
Prepare cell or tissue homogenates in an appropriate lysis buffer and determine the protein concentration.
-
In a microcentrifuge tube, combine the cell/tissue homogenate with the reaction buffer and cofactors.
-
Initiate the reaction by adding [³H]-L-arginine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to bind the unreacted [³H]-L-arginine.
-
Elute the [³H]-L-citrulline with water.
-
Quantify the radioactivity of the eluate using a scintillation counter.
-
Calculate the NOS activity based on the amount of [³H]-L-citrulline produced per unit of protein per unit of time.
Data Presentation
Table 1: Reported Inhibitory Potency of Guanidinoethyl Disulfide (GED) on NOS Isoforms
| NOS Isoform | Ki (µM)[1] | EC50 (µM)[2][3] |
| iNOS | 4.3 | 110 |
| eNOS | 18 | 630 |
| nNOS | 25 | 180 |
Visualizations
eNOS Signaling Pathway and GED Inhibition
Caption: Simplified eNOS activation pathway and the inhibitory action of GED.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for investigating potential off-target effects of GED.
References
-
Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
- Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 619–632.
-
How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved February 23, 2026, from [Link]
- Reinhard, F. B. M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 733–744.
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, April 22). MDPI. Retrieved February 23, 2026, from [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2024, September 29). Taylor & Francis. Retrieved February 23, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved February 23, 2026, from [Link]
- Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British journal of pharmacology, 117(4), 619–632.
- On the selectivity of neuronal NOS inhibitors. (2012). British Journal of Pharmacology, 165(3), 654–667.
- Wang, W., Inoue, N., Nakayama, T., Ishii, M., & Kato, T. (1995). An assay method for nitric oxide synthase in crude samples by determining product NADP+. Analytical Biochemistry, 227(2), 274–280.
-
Nitric Oxide Synthase Assay Kits. (n.d.). Biocompare. Retrieved February 23, 2026, from [Link]
- Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. (2021). Antib Ther, 4(4), 255–274.
-
Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. Retrieved February 23, 2026, from [Link]
-
Nitric Oxide Synthase Assay Kit, Colorimetric. (n.d.). Merck. Retrieved February 23, 2026, from [Link]
- Reducing off-target drug accumulation by exploiting a type-III interferon response. (2018). Oncotarget, 9(32), 22467–22480.
-
Simple Method for Measuring Endothelial Nitric Oxide Synthase Activity in Clinical Researches. (2015, November 12). Semantic Scholar. Retrieved February 23, 2026, from [Link]
- Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. (2025).
-
Rat eNOS/Nitric oxide synthase, endothelial ELISA Kit (RTFI00087). (n.d.). Assay Genie. Retrieved February 23, 2026, from [Link]
-
How can I assay nitric oxide synthase activity in human RBCs? (2014, June 16). ResearchGate. Retrieved February 23, 2026, from [Link]
- The target landscape of clinical kinase drugs. (2017). Science, 358(6367), eaan4368.
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (2014). Oxidative Medicine and Cellular Longevity, 2014, 608056.
-
How to measure and minimize off-target effects... (2021, October 12). YouTube. Retrieved February 23, 2026, from [Link]
-
Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. (2021, July 22). MDPI. Retrieved February 23, 2026, from [Link]
- Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. (1995). The Journal of biological chemistry, 270(44), 26456–26463.
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. Retrieved February 23, 2026, from [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007, October 19). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Characterization of binding, depletion and competition properties of... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2013).
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Stability of 2-Carbamimidamidoethyl Carbamimidothioate in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability of 2-carbamimidamidoethyl carbamimidothioate in cell culture media. The information herein is designed to ensure the integrity and reproducibility of your experiments.
I. Troubleshooting Guide: Degradation and Instability Issues
Researchers often encounter challenges with the stability of guanidinium-containing compounds like 2-carbamimidamidoethyl carbamimidothioate in aqueous and complex biological environments such as cell culture media. This section addresses common problems, their underlying causes, and provides actionable solutions.
Issue 1: Loss of Compound Efficacy Over Time in Culture
Symptoms:
-
Decreased or inconsistent biological effect in longer-term assays (e.g., 48-72 hours).
-
Higher concentrations of the compound are needed to achieve the same effect in repeat experiments.
Potential Cause: The primary culprit is often the hydrolytic degradation of the guanidinium groups in the aqueous, near-neutral pH environment of the cell culture media. Guanidinium groups, while stable as protonated cations, can be susceptible to hydrolysis, especially under alkaline conditions or in the presence of certain media components.[1][2]
Solution Workflow:
-
Confirm Degradation: The first step is to empirically determine the stability of your compound in your specific cell culture medium.[3]
-
Implement a Stability Study: Conduct a time-course experiment to quantify the concentration of the intact compound over the duration of your typical cell culture assay.
-
Consider Analytical Methods: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and ability to identify both the parent compound and potential degradation products.[3][4] If an LC-MS/MS is not available, HPLC with UV detection can be an alternative, provided the compound has a suitable chromophore.[3]
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of 2-carbamimidamidoethyl carbamimidothioate in your specific cell culture medium.
Materials:
-
2-carbamimidamidoethyl carbamimidothioate
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS/MS or HPLC-UV system
-
Analytical standards of the compound
Procedure:
-
Preparation: Prepare a stock solution of 2-carbamimidamidoethyl carbamimidothioate in a suitable solvent (e.g., sterile water or DMSO).
-
Spiking the Media: Spike the complete cell culture medium with the compound to achieve the final concentration used in your experiments. Prepare enough volume for all time points.
-
Incubation: Aliquot the spiked media into sterile tubes or wells of a plate and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the media. The '0 hour' time point serves as your baseline.
-
Sample Preparation for Analysis:
-
If the compound is suspected to bind to proteins in the serum, a protein precipitation step (e.g., with cold acetonitrile) is recommended.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an appropriate vial for analysis.
-
-
Analysis: Analyze the samples by HPLC-MS/MS or HPLC-UV to quantify the remaining concentration of the parent compound.
-
Data Interpretation: Plot the concentration of the compound versus time to determine its degradation rate and half-life in the cell culture medium.
Issue 2: High Variability Between Experimental Replicates
Symptoms:
-
Inconsistent results across wells, plates, or experiments conducted on different days.
-
Lack of a clear dose-response relationship.
Potential Causes:
-
Inconsistent Dosing: The compound may not be fully solubilized or may precipitate out of solution upon addition to the media.
-
Adsorption to Plasticware: Guanidinium compounds can be "sticky" and adsorb to the surface of plastic culture vessels, leading to a lower effective concentration in the media.[3]
-
Interaction with Media Components: Components in the media, such as certain amino acids or proteins in fetal bovine serum (FBS), may interact with and sequester the compound.[5]
Troubleshooting Steps:
-
Solubility Check: Visually inspect the media after adding the compound for any signs of precipitation. You can also centrifuge a sample of the freshly prepared media and analyze the supernatant to confirm the concentration.[3]
-
Pre-coating Plasticware: To mitigate non-specific binding, consider using low-binding plates or pre-treating the plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
-
Evaluate Serum Effects: Run a parallel stability study in serum-free media versus complete media to determine if FBS components are impacting stability.
-
Workflow Visualization:
Caption: Troubleshooting workflow for high experimental variability.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for 2-carbamimidamidoethyl carbamimidothioate in cell culture media?
While the specific degradation pathway for this exact molecule may not be extensively published, based on the chemistry of guanidinium and thioate groups, a likely primary degradation pathway involves hydrolysis. The carbamimidothioate group is susceptible to hydrolysis, which could lead to the formation of a urea derivative and the release of a thiol. The guanidinium groups are generally more stable but can also undergo hydrolysis, especially at pH values deviating from neutral.
Caption: Postulated hydrolytic degradation pathway.
Q2: How does pH of the cell culture medium affect the stability of 2-carbamimidamidoethyl carbamimidothioate?
The pH of the cell culture medium, typically maintained between 7.2 and 7.4, is crucial for the stability of guanidinium compounds. Guanidine itself is a strong base with a pKaH of 13.6, meaning it exists almost exclusively in its protonated, and more stable, guanidinium form at physiological pH.[2] However, localized pH changes within the microenvironment of the cells or slight drifts in the bulk media pH towards alkalinity can increase the rate of hydrolysis.[1] It is therefore critical to ensure proper buffering of the cell culture medium.
Q3: Can I pre-mix 2-carbamimidamidoethyl carbamimidothioate in bulk media and store it?
Based on the potential for instability, it is generally not recommended to store this compound in aqueous cell culture media for extended periods. For optimal reproducibility, it is best practice to prepare fresh solutions of the compound in complete media immediately before each experiment. If short-term storage is necessary, it should be validated with a stability study as described above.
Q4: Are there any components in standard cell culture media that are known to interact with guanidinium compounds?
Yes, certain media components can interact with guanidinium compounds. For example, some amino acids with reactive side chains or vitamins could potentially react with the compound over time.[6][7] Additionally, proteins present in fetal bovine serum (FBS) can non-specifically bind to small molecules, reducing their bioavailable concentration.[5] The extent of these interactions is compound-specific and should be empirically determined if suspected.
Q5: What are the best practices for handling and storing the neat compound?
To ensure the long-term integrity of your stock of 2-carbamimidamidoethyl carbamimidothioate, it should be stored as a dry solid in a tightly sealed container, protected from moisture and light, and kept at the recommended temperature (typically -20°C or -80°C). For preparing stock solutions, use an anhydrous solvent such as DMSO. Aliquoting the stock solution into single-use volumes is also recommended to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table provides a hypothetical summary of a stability study to illustrate how data should be presented.
| Time (hours) | Concentration in DMEM + 10% FBS (µM) | % Remaining |
| 0 | 10.1 | 100% |
| 4 | 9.5 | 94.1% |
| 8 | 8.8 | 87.1% |
| 24 | 6.2 | 61.4% |
| 48 | 3.5 | 34.7% |
| 72 | 1.8 | 17.8% |
Note: This data is illustrative. Actual stability will depend on the specific experimental conditions.
III. References
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017, December 14). Retrieved from [Link]
-
Stability of bicyclic guanidine superbases and their salts in water - PMC. (2025, February 13). Retrieved from [Link]
-
Guanidine - Wikipedia. (n.d.). Retrieved from [Link]
-
Protein stabilization and destabilization by guanidinium salts - PubMed. (1984, December 4). Retrieved from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016, December 9). Retrieved from [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Stability & Storage of 2-Carbamimidamidoethyl Carbamimidothioate
Synonyms: S-(2-Guanidinoethyl)isothiourea; AETU; GET. Chemical Family: Isothiouronium Salts / NOS Inhibitors.
Executive Summary
You are likely observing degradation because 2-carbamimidamidoethyl carbamimidothioate is chemically labile at neutral or basic pH. Unlike simple salts, this compound undergoes a spontaneous intramolecular rearrangement to form mercaptoethylguanidine (MEG) when exposed to moisture or pH > 6.0.
This guide provides the mechanistic root cause of this degradation, a self-validating diagnostic protocol using Ellman’s Reagent, and a corrected storage workflow to preserve compound integrity.
Part 1: The Chemistry of Degradation (The "Why")
The instability of this compound is not random; it is driven by a specific chemical rearrangement known as transguanylation .
The Mechanism
-
The Trigger (pH & Moisture): In the solid state, if the salt (usually a dihydrobromide or dichloride) absorbs atmospheric moisture, the local micro-environment pH can shift.
-
The Rearrangement: At pH > 7 (and slowly at pH 6), the isothiourea group rearranges to form mercaptoethylguanidine (MEG) .
-
The Consequence: MEG is a free thiol. Free thiols rapidly oxidize in air to form disulfides (Guanidinoethyl disulfide).
-
Result: Your original NOS inhibitor is converted into a mixture of a different inhibitor (MEG) and an inactive disulfide dimer.
-
Degradation Pathway Diagram
Figure 1: The degradation cascade from active isothiourea to inactive disulfide. Note that the intermediate (MEG) is also biologically active but has different selectivity.
Part 2: Diagnostic Protocol (Self-Validating System)
Do not guess if your compound has degraded. Use this protocol to chemically validate the integrity of your stock.
The Ellman’s Test (Thiol Detection)
Since the primary degradation product (MEG) contains a free thiol (-SH) group, and the intact parent compound does not, Ellman’s Reagent (DTNB) acts as a binary indicator of purity.
Reagents Needed:
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).[1][2][3]
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.[3]
Protocol:
| Step | Action | Technical Note |
|---|---|---|
| 1 | Prepare Stock | Dissolve a small aliquot of your stored compound in 0.1 M HCl (NOT water or PBS). |
| 2 | Prepare Reagent | Dissolve 4 mg DTNB in 1 mL Reaction Buffer. |
| 3 | Reaction | Mix 50 µL of Compound Stock + 950 µL Reaction Buffer + 50 µL DTNB Solution. |
| 4 | Incubate | Wait 15 minutes at room temperature. |
| 5 | Read | Measure Absorbance at 412 nm. |
Interpretation:
-
Clear/Pale Yellow (Low Absorbance): Compound is INTACT . The isothiourea sulfur is capped and does not react.
-
Bright Yellow (High Absorbance): Compound is DEGRADED . The presence of free thiols indicates rearrangement to MEG has occurred.
Part 3: Storage & Handling Guidelines
To prevent the rearrangement described above, you must maintain an environment that inhibits the chemical trigger (base/moisture).
The "Golden Rule" of Solvation
NEVER store this compound in neutral or basic buffers (PBS, Tris, HEPES) for more than a few hours.
-
Correct Practice: If you must make a stock solution, prepare it in 10 mM HCl or degassed water acidified to pH 3-4.
-
Why? The rearrangement rate constant (
) increases exponentially with pH. At pH 3.0, the compound is stable for weeks; at pH 7.4, the half-life is often measured in hours.
Solid State Storage
-
Temperature: -20°C.
-
Desiccation: Critical.[5] The salt forms are hygroscopic. Moisture absorption creates a local aqueous environment on the crystal surface, allowing hydrolysis/rearrangement even in the "solid" state.
-
Atmosphere: Store under Argon or Nitrogen if possible to prevent oxidation of any trace rearrangement products.
Experimental Workflow
When using the compound in biological assays (pH 7.4):
-
Keep the stock in acid (pH < 4).
-
Add to the assay buffer immediately before the experiment starts.
-
Do not pre-incubate the inhibitor in the buffer for extended periods before adding the enzyme/cells.
Part 4: Troubleshooting FAQ
Q: My stock solution turned slightly yellow. Is it safe to use? A: No. A yellow tint often indicates the formation of disulfides or trace oxidation byproducts of the rearranged thiol. Run the Ellman’s test. If positive, discard the stock. The degradation products (MEG and disulfides) have different IC50 values for NOS isoforms, which will skew your data.
Q: Can I rescue degraded material? A: Generally, no . The rearrangement to the guanidine form is thermodynamically favorable and difficult to reverse. Recrystallization is inefficient because the solubility profiles of the parent and the rearranged product are similar. It is cheaper and safer to purchase fresh stock.
Q: I need to inject this into animals. How do I handle the pH? A: Prepare the stock in mild acid (e.g., dilute saline/HCl). Just before injection, neutralize with a stoichiometric amount of NaOH or dilute into a large volume of saline. Inject immediately. Do not let the neutralized solution sit in the syringe for 30 minutes.
References
-
Southan, G. J., et al. (1996).[6][7] "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform."[6][7][8][9] British Journal of Pharmacology, 117(4), 619–632.[6][7][9]
-
Doherty, D. G., et al. (1957). "Synthesis of Aminoalkylisothiuronium Salts and their Conversion to Mercaptoalkylguanidines and Thiazolines." Journal of the American Chemical Society, 79(21), 5667–5671.
-
Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 82(1), 70-77.
-
BroadPharm. (2022).[3] "Ellman's Assay Protocol."[1][3][4] BroadPharm Technical Guides.
Sources
- 1. v.web.umkc.edu [v.web.umkc.edu]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. scribd.com [scribd.com]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Administration of Amifostine (WR-2721) and its Analogs
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the cytoprotective agent Amifostine (WR-2721) and related carbamimidothioate compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve reliable, reproducible results. The core focus of this guide is the critical parameter of administration timing to maximize the protective effects on normal tissues while avoiding interference with therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Amifostine (WR-2721)?
A1: Amifostine is a thiophosphate prodrug. In its administered form, it is inactive. Following intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection, it is dephosphorylated by alkaline phosphatase enzymes, which are more abundant in the membranes of healthy tissues compared to tumor tissues. This conversion yields the active free thiol metabolite, WR-1065.[1][2]
The primary protective mechanisms of WR-1065 include:
-
Free Radical Scavenging: As a potent antioxidant, WR-1065 directly neutralizes reactive oxygen species (ROS) generated by radiation and certain chemotherapies, thus preventing damage to DNA, proteins, and lipids.[1][3]
-
DNA Damage Response Modulation: WR-1065 can influence DNA repair pathways, potentially by activating kinases like ATM, which are critical for sensing and repairing DNA double-strand breaks.[1]
-
Induction of Hypoxia: The auto-oxidation of WR-1065 consumes oxygen, creating a temporary hypoxic environment in normal tissues, which is known to be radioprotective.
-
Apoptosis Inhibition: The active metabolite can prevent programmed cell death in normal cells by modulating key signaling pathways.[1]
Q2: Why is the timing of Amifostine administration so critical?
A2: The timing is crucial because Amifostine must be converted to its active metabolite, WR-1065, to exert its protective effects. This conversion takes time. The administration window is designed to ensure that peak concentrations of WR-1065 in normal tissues coincide with the time of maximum cytotoxic insult from radiation or chemotherapy. If administered too early, the metabolite may be cleared from the system before the treatment. If administered too late, it will not be present to protect against the initial wave of damage. Effective cytoprotection is observed when Amifostine is given before the cytotoxic agent; administration after the insult provides no protective benefit.
Q3: What are the standard pre-treatment time points for Amifostine administration?
A3: The optimal pre-treatment window varies by the route of administration and the specific experimental model. However, general guidelines are as follows:
| Route of Administration | Typical Pre-Treatment Time (Before Insult) | Target | Reference |
| Intravenous (IV) | 15-30 minutes | Chemotherapy / Radiotherapy | [1][4] |
| Intraperitoneal (IP) | 15-30 minutes | Radiotherapy (preclinical) | [1] |
| Subcutaneous (SC) | 20-30 minutes | Fractionated Radiotherapy | [5] |
| Oral Gavage | ~60 minutes | Radiotherapy (preclinical) | [1] |
These time points are a starting point. It is highly recommended to perform pilot studies to determine the optimal timing for your specific experimental setup.
Q4: Can Amifostine protect tumor cells, thereby reducing the efficacy of my cancer treatment?
A4: This is a common and valid concern. However, Amifostine is designed for selective protection of normal tissues. This selectivity is attributed to several factors:
-
Higher Alkaline Phosphatase Activity: Normal tissues, particularly the kidneys and salivary glands, have higher levels of the enzyme required to activate Amifostine.[1][2]
-
Physiological Differences: The microenvironment of many solid tumors is acidic and poorly vascularized, which can impair the conversion of Amifostine to WR-1065.
-
Differential Uptake: The uptake of the active metabolite, WR-1065, is more efficient in normal cells than in tumor cells.[2]
As a result, concentrations of WR-1065 can be up to 100-fold higher in normal tissues compared to tumors.[2] While the potential for tumor protection should always be considered and evaluated, numerous preclinical and clinical studies have shown that Amifostine does not interfere with the antitumor effects of chemotherapy or radiation.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Radioprotective/Chemoprotective Effect
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Administration Timing | 1. Conduct a Time-Course Pilot Study: The pharmacokinetics of Amifostine can vary between species, strains, and even individual animals. Administer a fixed dose of Amifostine at several time points (e.g., 15, 30, 45, and 60 minutes) before the cytotoxic insult. Assess a relevant endpoint (e.g., DNA damage, apoptosis, or clonogenic survival) in a target normal tissue to identify the window of maximum protection. 2. Verify Metabolite Levels: If possible, use techniques like LC-MS/MS to directly measure WR-1065 concentrations in plasma and target tissues at different time points after administration. This provides direct evidence of the pharmacokinetic profile in your model.[6] |
| Incorrect Dosage | 1. Perform a Dose-Response Study: The effective dose can vary. For preclinical models, doses often range from 75-300 mg/kg.[1] Start with a dose reported in the literature for a similar model and perform a dose-escalation or de-escalation study to find the optimal dose that provides protection without unacceptable toxicity. 2. Consider Body Surface Area vs. Weight: For clinical applications and some animal models, dosing is based on body surface area (mg/m²) rather than body weight (mg/kg).[4][7] Ensure you are using the correct calculation for your model. |
| Prodrug Instability or Improper Storage | 1. Follow Reconstitution Guidelines: Amifostine is typically supplied as a lyophilized powder and should be reconstituted according to the manufacturer's instructions, often with sterile 0.9% Sodium Chloride Injection.[4] 2. Check Stability Information: Reconstituted solutions have limited stability at room temperature (typically a few hours) and under refrigeration (up to 24 hours).[4] Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. |
Issue 2: Unexpectedly High Toxicity in Animal Models (Hypotension, Nausea)
| Potential Cause | Troubleshooting Steps & Explanation |
| Dose is Too High | 1. Determine the Maximum Tolerated Dose (MTD): Before efficacy studies, establish the MTD of Amifostine in your specific animal model. This involves a dose-escalation study where animals are closely monitored for signs of toxicity.[8] 2. Use the Lowest Effective Dose: The goal is to find the lowest dose that still provides significant cytoprotection. This minimizes side effects. |
| Rapid Rate of IV Infusion | 1. Slow Down the Infusion: Hypotension is a well-documented side effect, particularly with rapid IV administration.[4][8] In clinical settings, a 15-minute infusion is standard for a 910 mg/m² dose.[4] For preclinical models, ensure a slow and consistent infusion rate. |
| Dehydration of Animals | 1. Ensure Adequate Hydration: Dehydration can exacerbate hypotension. Ensure animals have free access to water and are adequately hydrated before Amifostine administration.[1][4] |
| Anesthetic Interference | 1. Review Anesthesia Protocol: Some anesthetic agents can have cardiovascular effects that may potentiate Amifostine-induced hypotension.[8] If possible, use telemetry for continuous blood pressure monitoring in conscious animals to avoid this confounder. |
Experimental Protocols & Visualizations
Protocol 1: In Vivo Optimization of IP Administration Time-Point in a Mouse Model
This protocol aims to determine the optimal time to administer Amifostine before whole-body irradiation by assessing DNA damage in a sensitive normal tissue (e.g., bone marrow).
Materials:
-
Amifostine (WR-2721)
-
Sterile 0.9% Saline
-
Experimental mice (e.g., C57BL/6)
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Reagents for bone marrow isolation and γH2AX staining (a marker for DNA double-strand breaks)
Procedure:
-
Animal Grouping: Divide mice into groups (n=5 per group):
-
Group 1: No treatment (negative control)
-
Group 2: Irradiation only (positive control)
-
Group 3: Amifostine (200 mg/kg IP) 15 min before irradiation
-
Group 4: Amifostine (200 mg/kg IP) 30 min before irradiation
-
Group 5: Amifostine (200 mg/kg IP) 60 min before irradiation
-
-
Amifostine Preparation: Reconstitute Amifostine in sterile saline to the desired concentration immediately before use.
-
Administration: Inject the appropriate groups with Amifostine or a saline vehicle via intraperitoneal (IP) injection.
-
Irradiation: At the specified time point after injection, expose mice in Groups 2-5 to a sublethal dose of whole-body irradiation (e.g., 4 Gy).
-
Tissue Harvest: At a fixed time post-irradiation (e.g., 2 hours), humanely euthanize the mice and harvest bone marrow from the femurs.
-
Endpoint Analysis: Process the bone marrow cells for immunofluorescence staining of γH2AX foci.
-
Data Analysis: Quantify the average number of γH2AX foci per cell for each group. The time point with the greatest reduction in foci compared to the "irradiation only" group is the optimal administration time.
Workflow & Mechanism Diagrams
Below are diagrams created using Graphviz to visualize key processes.
Caption: Workflow for optimizing Amifostine administration timing in vivo.
Caption: Differential activation of Amifostine in normal vs. tumor tissue.
References
- Rosenthal DI, Chambers MS, Weber RS, Eisbruch A. A phase II study to assess the efficacy of amifostine for submandibular/sublingual salivary sparing during the treatment of head and neck cancer with intensity modulated radiation therapy for parotid salivary sparing. Semin Oncol. 2004;31:25–8.
-
Fardell JE, et al. Practical guidelines for administration of amifostine are provided in an effort to ameliorate emesis, amifostine's principle side effect. PubMed. Available from: [Link]
-
Coleman CN, et al. Enteral Activation of WR-2721 Mediates Radioprotection and Improved Survival from Lethal Fractionated Radiation. PMC. 2019 Feb 13. Available from: [Link]
-
U.S. Environmental Protection Agency. 2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide Synonyms. Available from: [Link]
-
MDPI. Radioprotective Efficacy of Phosphorus-Containing Polymer Complexes of Amifostine WR-2721. 2025 Apr 29. Available from: [Link]
-
GlobalRPH. Amifostine - Ethyol®. 2017 Sep 6. Available from: [Link]
-
Bukowski RM. Amifostine (Ethyol): dosing, administration and patient management guidelines. Eur J Cancer. 1996. Available from: [Link]
- Schuchter LM. Guidelines for the administration of amifostine. Semin Oncol. 1996 Aug;23(4 Suppl 8):40-3.
-
Adamson PC, et al. A Phase I Trial of Amifostine (WR-2721) and Melphalan in Children with Refractory Cancer. Cancer Res. 1995 Sep 1. Available from: [Link]
-
BioOne. Dose Optimization and Receptor Utilization of Prostaglandin E Analogs for Radioprotection and Radiomitigation of H-ARS and DEARE. 2025 Oct 30. Available from: [Link]
-
Koukourakis MI, et al. Subcutaneous Administration of Amifostine During Fractionated Radiotherapy: A Randomized Phase II Study. J Clin Oncol. 2000. Available from: [Link]
-
Taylor & Francis Online. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. 2023 Jan 11. Available from: [Link]
-
PubChem. Ethyl carbamimidothioate bromide | C3H8BrN2S-. Available from: [Link]
-
MDPI. Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy. 2023 Apr 30. Available from: [Link]
-
ResearchGate. (PDF) Radioprotective Agents: Strategies and Translational Advances. 2025 Aug 5. Available from: [Link]
-
PMC. Radioprotective countermeasures for radiation injury (Review). Available from: [Link]
-
PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]
-
PubChem. [2-[2-(Carbamimidoylsulfanylmethyl)-4-chlorobenzoyl]phenyl]methyl carbamimidothioate | C17H17ClN4OS2 | CID 25071507. Available from: [Link]
-
PubChem. 2-Aminoethyl carbamimidothioate--hydrogen chloride (1/2) | C3H11Cl2N3S | CID 120421. Available from: [Link]
-
PubChem. [2-[2-(Carbamimidoylsulfanylmethyl)benzoyl]-4-chlorophenyl]methyl carbamimidothioate | C17H17ClN4OS2 | CID 25071506. Available from: [Link]
-
Clinigen. Prevention of Toxicities by Cytoprotection: The Role of Amifostine in the Supportive Care of Cancer for Patients with Head and Neck Cancer. 2016 Nov 29. Available from: [Link]
-
Haematologica. The potential of amifostine: from cytoprotectant to therapeutic agent. Available from: [Link]
-
ResearchGate. Mechanism of amifostine. Amifostine (WR-2721) is a prodrug that is... | Download Scientific Diagram. Available from: [Link]
-
PubChem. But-2-enyl carbamimidothioate | C5H10N2S | CID 3034859. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. globalrph.com [globalrph.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Enteral Activation of WR-2721 Mediates Radioprotection and Improved Survival from Lethal Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amifostine (Ethyol): dosing, administration and patient management guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Cytotoxicity of Guanidinium-Based Compounds in Primary Cells
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cytotoxicity when using guanidinium-containing compounds, such as 2-carbamimidamidoethyl carbamimidothioate, in primary cell cultures. Primary cells are known for their physiological relevance and heightened sensitivity, making experimental optimization crucial for obtaining meaningful data.
This document provides a structured approach to troubleshooting, moving from foundational checks to advanced mitigation strategies. Our goal is to equip you with the scientific rationale and practical protocols needed to identify the source of toxicity and successfully reduce its impact on your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common initial questions regarding the cytotoxicity of guanidinium-based compounds in sensitive cell systems.
Q1: What is 2-carbamimidamidoethyl carbamimidothioate, and why are compounds with guanidinium groups often cytotoxic?
2-carbamimidamidoethyl carbamimidothioate belongs to a class of compounds characterized by the guanidinium group. The guanidinium moiety is protonated at physiological pH, rendering it cationic. This positive charge is pivotal to its biological activity and its potential for cytotoxicity.[1] The primary mechanisms of cytotoxicity are often linked to this cationic nature and include:
-
Membrane Interaction: The positively charged guanidinium groups can interact strongly with negatively charged components of the cell membrane, such as phosphate lipid head groups and sialic acid residues.[2][3] This interaction can disrupt membrane integrity, leading to leakage of intracellular components and cell death.[1]
-
Mitochondrial-Mediated Apoptosis: Some guanidinium-based agents can induce mitochondrial dysfunction, a key step in initiating programmed cell death (apoptosis).[1]
-
Induction of Reactive Oxygen Species (ROS): These compounds can cause an imbalance in the cell's redox state, leading to an overproduction of ROS, which damages cellular lipids, proteins, and DNA.[1]
Q2: Why are my primary cells so much more sensitive to this compound than immortalized cell lines?
Primary cells are isolated directly from tissues and have a finite lifespan. Unlike immortalized cell lines, they are not genetically altered to promote proliferation and survival. This makes them more representative of in vivo biology but also more susceptible to chemical-induced stress. They often have lower proliferative rates and more complex, intact signaling pathways governing cell death, which can be more easily triggered by cytotoxic insults.[4][5]
Q3: How can I be sure the observed cell death is from my compound and not an experimental artifact?
This is the most critical first question. High cytotoxicity can often stem from the experimental setup itself.[6] Key factors to verify include:
-
Solvent Toxicity: The vehicle used to dissolve your compound (e.g., DMSO) can be toxic at certain concentrations. It is recommended to keep the final DMSO concentration below 0.5%.[6][7] Some cell types may even be sensitive to concentrations as low as 0.3125%.[8]
-
Compound Stability and Solubility: If your compound precipitates in the culture medium, these crystals can cause physical damage to cells or lead to inaccurate dosing.[6] Additionally, degradation products may be more toxic than the parent compound.[6]
-
Contamination: Microbial contamination (bacterial, yeast, or mycoplasma) can rapidly kill a primary cell culture or interfere with assay readouts.[4][7]
-
Suboptimal Culture Conditions: Stressed cells due to improper pH, nutrient depletion, or over-confluency are more vulnerable to drug-induced toxicity.[7][9]
Q4: What is the difference between a cytotoxic and a cytostatic effect?
A cytotoxic effect results in cell death, which can be measured by a decrease in the percentage of viable cells.[6] A cytostatic effect inhibits cell proliferation without directly killing the cells, observed as a plateau in the total cell number while viability remains high.[6] Time-course experiments that measure both cell viability and total cell number can distinguish between these two effects.[6]
Section 2: Troubleshooting Guide - A Systematic Approach to Reducing Cytotoxicity
If you have ruled out common experimental artifacts, the next step is to systematically optimize your experimental parameters. This workflow provides a logical progression from simple adjustments to more advanced strategies.
Caption: A systematic workflow for troubleshooting and mitigating compound-induced cytotoxicity.
Step 1: Foundational Checks & Controls
Before modifying your core protocol, ensure your entire experimental system is sound.
| Parameter | Action & Rationale |
| Compound & Solvent | Action: Double-check all calculations for dilutions and stock solutions.[6] Run a "vehicle-only" control with the highest concentration of solvent (e.g., DMSO) used in your experiment.[6] Rationale: To confirm that the observed toxicity is not due to calculation errors or the solvent itself. |
| Cell Health | Action: Use primary cells at a low passage number and ensure they are in a logarithmic growth phase.[7] Never allow cultures to become over-confluent before seeding for an experiment.[10] Rationale: Healthy, actively dividing cells provide a more consistent and robust baseline, whereas stressed or senescent cells are overly sensitive. |
| Contamination | Action: Visually inspect cultures for turbidity or color changes.[4] Use appropriate sterile techniques.[10] If mycoplasma is suspected, use a specific detection kit. Rationale: Contaminants can cause rapid cell death and confound results.[7] |
| Assay Interference | Action: Include a "no-cell" control (medium + compound + assay reagent) to check for direct chemical interference with your assay's readout (e.g., reduction of MTT reagent).[7] Rationale: Some compounds can produce false positive or negative signals by directly interacting with assay dyes or enzymes. |
Step 2: Optimize Dosing and Exposure Time
The fundamental principle of toxicology is that "the dose makes the poison." Fine-tuning the concentration and exposure duration is often the most effective way to reduce cytotoxicity while retaining the desired biological effect.
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 8-10 points using serial dilutions) to determine the IC50 value (the concentration that inhibits 50% of the cell viability).[6] This provides a complete picture of the compound's toxic potential.
-
Reduce Incubation Time: If significant toxicity is observed at 48 or 72 hours, try a shorter exposure time (e.g., 24 hours or less).[6] Many biological effects can be measured long before widespread cell death occurs. A time-course experiment can reveal the earliest time point at which a desired effect is measurable, allowing you to stop the experiment before cytotoxicity becomes overwhelming.[11]
Step 3: Modify Culture and Assay Conditions
The cellular microenvironment can significantly influence a compound's perceived toxicity.[12]
| Parameter | Action & Rationale |
| Cell Seeding Density | Action: Optimize the number of cells seeded per well. Test a range of densities (e.g., 1,000 to 40,000 cells/well for a 96-well plate) to find one that results in logarithmic growth throughout the experiment.[9][13][14] Rationale: Too few cells can lead to a weak signal, while too many can cause over-confluency, nutrient depletion, and cell stress, which can amplify toxicity.[7][9] Denser cultures may sometimes exert a protective effect.[9] |
| Serum Concentration | Action: Evaluate the effect of reducing serum (e.g., from 10% to 5% or 2%) or using a serum-free medium during the compound exposure period.[15][16][17] Rationale: Serum proteins can bind to compounds, reducing their free concentration and thus their bioavailability and toxicity.[15][17] However, reducing serum can also make cells more sensitive.[15][16] This trade-off must be empirically tested for your specific cell type and compound. |
| Assay Medium | Action: If using a colorimetric assay like MTT, consider switching to a phenol red-free medium during the final assay incubation step.[7][18] Rationale: Phenol red can interfere with absorbance readings and lead to inaccurate results.[7][18] |
Step 4: Advanced Mitigation Strategies
If the strategies above are insufficient, more advanced formulation or co-treatment approaches may be necessary.
-
Formulation Approaches: The way a drug is delivered can dramatically alter its toxic profile.[19] While complex, strategies like using lipid-based delivery systems (e.g., liposomes) or nanocarriers can improve compound solubility and target engagement while reducing off-target toxicity.[20][21] This is a significant undertaking but can be a powerful solution for promising but toxic compounds.
-
Co-treatment with Cytoprotective Agents: If the mechanism of toxicity is known or suspected, co-treatment with a protective agent can be effective. For instance, if oxidative stress is a primary driver of cytotoxicity, co-incubation with an antioxidant like N-acetylcysteine (NAC) may rescue the cells.[22]
Section 3: Key Experimental Protocols
Accurate and reproducible data begins with a validated protocol. The following are foundational workflows for assessing and optimizing your experiments.
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To find the cell density that supports logarithmic growth for the duration of the planned cytotoxicity experiment.
Sources
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- 15. Effects of serum on cytotoxicity of nano- and micro-sized ZnO particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of serum concentration on the cytotoxicity of clay particles [pubmed.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Variability in 2-Carbamimidamidoethyl Carbamimidothioate (Guanidinoethyl Disulfide - GED) In Vivo Response
Welcome to the technical support center for 2-carbamimidamidoethyl carbamimidothioate, more commonly known as guanidinoethyl disulfide (GED). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of GED in in vivo experiments. Understanding and controlling experimental variability is paramount to generating robust and reproducible data. This resource synthesizes field-proven insights and established scientific principles to help you navigate the complexities of working with this selective inducible nitric oxide synthase (iNOS) inhibitor.
Section 1: Foundational Knowledge & Mechanism of Action
Before troubleshooting experimental variability, it is crucial to understand the fundamental properties of GED.
What is Guanidinoethyl Disulfide (GED) and How Does It Work?
Guanidinoethyl disulfide (GED) is the dimeric, disulfide-containing form of mercaptoethylguanidine (MEG).[1] Its primary mechanism of action is the competitive inhibition of nitric oxide synthase (NOS) enzymes, which are responsible for producing nitric oxide (NO).[1][2] NO is a critical cellular signaling molecule, but its overproduction by inducible NOS (iNOS) during inflammatory conditions like endotoxin shock can be pathological.[2][3]
GED exhibits a notable selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1][2] This selectivity is advantageous in experimental models of inflammatory conditions, as it allows for the targeting of pathological NO overproduction while minimizing interference with the physiological roles of constitutive NOS isoforms.[2][4]
The core of GED's structure and a primary source of experimental variability is its disulfide bond. This bond is subject to the redox environment in vivo, which dictates its stability, conversion to the active monomer, and ultimately, its efficacy.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with GED in a practical question-and-answer format.
FAQ 1: I'm observing high variability in therapeutic response between animals in the same treatment group. What are the likely causes?
High inter-animal variability is a common challenge in preclinical research and can arise from multiple sources.[1] For a disulfide-containing compound like GED, the primary drivers of variability often relate to its chemical stability and metabolic fate.
Underlying Causes & Troubleshooting:
-
Inconsistent Bioavailability due to Disulfide Bond Reduction: The central disulfide bond of GED is susceptible to reduction by endogenous thiols like glutathione (GSH) and cysteine in the plasma and within cells.[5][6] This reduction releases the active monomer, mercaptoethylguanidine (MEG). Variability in the rate and extent of this reduction can lead to inconsistent levels of the active compound reaching the target tissue. The extracellular environment is generally oxidizing, which helps maintain the disulfide bond, but local microenvironments and systemic redox status can vary between animals.[7][8][9]
-
Influence of Gut Microbiota: If GED is administered orally, its passage through the gastrointestinal tract introduces another layer of complexity. Gut microbiota can extensively metabolize sulfur-containing compounds.[10][11][12] Differences in the gut microbiome composition between animals can lead to variable degradation or modification of GED before it is absorbed, significantly altering its bioavailability.
-
Animal Model and Disease State: The choice of animal model is critical. For instance, in sepsis research, different models (e.g., lipopolysaccharide [LPS] injection vs. cecal ligation and puncture [CLP]) produce different pathophysiological states.[13][14][15] The severity of the induced disease can alter an animal's systemic redox state, impacting GED stability and efficacy. Furthermore, species- and even strain-specific differences in metabolism can contribute to variability.[16][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high inter-animal variability.
FAQ 2: My results are inconsistent between experiments conducted on different days. What should I check?
Inter-experiment variability often points to issues with compound formulation and handling or subtle changes in experimental execution.
Underlying Causes & Troubleshooting:
-
Formulation Instability: GED solutions, particularly if not prepared and stored correctly, can degrade. The disulfide bond can undergo exchange reactions, especially if the pH and buffer composition are not optimal.[18]
-
Inaccurate Dosing: Errors in preparing stock solutions or in the dilution process can lead to significant differences in the administered dose between experimental runs.
Protocol: Preparation and Handling of GED for In Vivo Dosing
-
Solvent Selection: Start by dissolving GED in a minimal amount of an appropriate solvent (e.g., sterile water or saline). Check the certificate of analysis for solubility information.
-
Buffering: Buffer the final solution to a physiological pH (7.2-7.4) using a sterile, biocompatible buffer like phosphate-buffered saline (PBS). This is critical as the reactivity of thiols and the stability of disulfide bonds are pH-dependent.[18]
-
Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment. Avoid using solutions that have been stored, even at 4°C, for extended periods unless stability has been formally validated.
-
Sterilization: Filter-sterilize the final formulation through a 0.22 µm syringe filter before administration to prevent infection.
-
Verification: For critical studies, it is advisable to take an aliquot of the final dosing solution and verify its concentration using an analytical method like LC-MS/MS.
Data Summary: Factors Affecting GED Formulation Stability
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 7.4 | Thiol-disulfide exchange rates are pH-dependent; physiological pH minimizes non-enzymatic reactions.[18] |
| Storage | Prepare fresh; if short-term storage is needed, use 2-8°C and protect from light. | Minimizes degradation and potential for microbial growth. |
| Solvent | Sterile, isotonic saline or PBS. | Ensures biocompatibility and avoids introducing confounding variables. |
| Purity | Use high-purity, salt-free compound if possible. | Counter-ions and impurities can affect solubility and stability. |
FAQ 3: I am not seeing the expected level of iNOS inhibition. Could the compound be inactive?
While compound quality is a possibility, a lack of efficacy more often stems from issues related to bioavailability, metabolism, or the analytical methods used to assess the outcome.
Underlying Causes & Troubleshooting:
-
Poor Absorption/Distribution: Depending on the route of administration, GED may not be reaching the target tissue in sufficient concentrations. Oral administration can be particularly problematic due to first-pass metabolism and gut microbiota effects.[10][11]
-
Rapid Clearance: The active monomer (MEG) or GED itself might be rapidly cleared from circulation before it can exert its effect.
-
Insufficient Disulfide Reduction at Target Site: While reduction is necessary, the local redox environment of the target tissue may not be sufficiently reducing to efficiently cleave the disulfide bond and release the active inhibitor.
-
Indirect Measurement of Activity: Relying solely on downstream biomarkers (e.g., nitrite/nitrate levels in plasma) can be misleading. These markers can be influenced by other biological processes.
Experimental Workflow for Investigating Poor Efficacy:
Caption: Workflow for troubleshooting suboptimal in vivo efficacy.
FAQ 4: How should I properly quantify GED and its reduced form (MEG) in biological samples?
Accurate bioanalysis is critical for interpreting in vivo data. The key challenge with GED and MEG is preventing the artificial oxidation of MEG or the reduction of GED during sample collection and processing.
Underlying Causes of Analytical Variability & Troubleshooting:
-
Post-Collection Thiol-Disulfide Exchange: Once a blood sample is drawn, the free thiol groups in MEG can readily oxidize, converting it to GED and artificially inflating the measured GED concentration. Conversely, plasma thiols can reduce GED.[19]
-
Matrix Effects in Mass Spectrometry: Components in plasma or tissue homogenates can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[20]
Protocol: Sample Collection and Preparation for LC-MS/MS Analysis of GED and MEG
-
Immediate Alkylation: The most critical step is to "cap" the free thiols immediately upon sample collection to prevent oxidation.
-
Plasma Separation: Centrifuge the sample promptly at 4°C to separate the plasma.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) or acid (e.g., trichloroacetic acid) to the plasma to precipitate proteins, which can interfere with the analysis.[20][22] Centrifuge again at high speed at 4°C.
-
Supernatant Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Use of Internal Standards: Spike all samples, calibration standards, and quality controls with a stable isotope-labeled internal standard for both GED and NEM-capped MEG to correct for matrix effects and processing variability.[20]
Analytical Method Summary
| Step | Key Consideration | Best Practice |
| Sample Collection | Prevent auto-oxidation of MEG. | Collect blood into tubes pre-loaded with an alkylating agent (e.g., NEM).[19][21] |
| Sample Processing | Remove interfering proteins. | Perform protein precipitation with cold acetonitrile or methanol.[20] |
| Separation | Achieve chromatographic separation of analytes from matrix components. | Reversed-phase or HILIC liquid chromatography. |
| Detection | Sensitive and specific quantification. | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. |
| Quantification | Correct for matrix effects and variability. | Use stable isotope-labeled internal standards for both analytes.[20] |
Section 3: Conceptual Frameworks
The In Vivo Journey of GED: A Redox-Dependent Pathway
Understanding the fate of GED after administration is key to interpreting results. The molecule's activity is entirely dependent on its interaction with the body's redox systems.
Caption: The redox-dependent activation pathway of GED in vivo.
This diagram illustrates that GED exists in a dynamic equilibrium in the plasma.[6] Upon entering the highly reducing intracellular environment, where glutathione (GSH) concentrations are much higher, the equilibrium shifts strongly toward the reduced, active monomer (MEG), which can then inhibit its target, iNOS.[5] Variability in any of these steps can alter the therapeutic outcome.
References
- Augustin, A. J., Brunner, F., & Mayer, B. (1996). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. British Journal of Pharmacology, 118(4), 933-938.
- Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British journal of pharmacology, 117(4), 617–624.
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Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. PMC. [Link]
- Anfinsen, C. B. (1973). From structure to redox: the diverse functional roles of disulfides and implications in disease. Science, 181(4096), 223-230.
- Creative Proteomics. (n.d.). What is a Disulfide Bond in Proteins.
- Fink, M. P. (2002). Animal models of sepsis. Critical care clinics, 18(4), 731-756.
- Blachier, F., Davila, A. M., & Tomé, D. (2010). Impact of diet on hydrogen sulfide production: implications for gut health. Current opinion in clinical nutrition and metabolic care, 13(6), 666-671.
- Kumar, A. U., & Sasi, S. (2017). Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 280–288.
- Klem, M., & D’Alecy, L. G. (2023). Modeling sepsis, with a special focus on large animal models of porcine peritonitis and bacteremia. Frontiers in Physiology, 14, 1109694.
- Buras, J. A., Holzmann, B., & Sitkovsky, M. (2005). Animal models of sepsis and sepsis-induced kidney injury.
- Oliphant, K., & Allen-Vercoe, E. (2019). The Capacity to Produce Hydrogen Sulfide (H2S) via Cysteine Degradation Is Ubiquitous in the Human Gut Microbiome. Frontiers in Microbiology, 10, 2597.
- Kasamatsu, S., & Ida, T. (2021). Gut microbiota reinforce host antioxidant capacity via the generation of reactive sulfur species. Cell Reports, 37(13), 110153.
- Lewis, A. J., & Seymour, C. W. (2023). Advances in Rodent Experimental Models of Sepsis. International Journal of Molecular Sciences, 24(11), 9578.
- Rittirsch, D., Hoesel, L. M., & Ward, P. A. (2009). Current Murine Models of Sepsis. Surgical infections, 10(1), 53–62.
- Wetlaufer, D. B. (1962). Securing Native Disulfide Bonds in Disulfide-Coupled Protein Folding Reactions: The Role of Intrinsic and Extrinsic Elements vis-à-vis Protein Aggregation and Neurodegeneration. Advances in protein chemistry, 17, 303-390.
- Turell, L., Radi, R., & Alvarez, B. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4321.
- Haskó, G., & Szabó, C. (2004). The combined inducible nitric oxide synthase inhibitor and free radical scavenger guanidinoethyldisulfide prevents multiple low-dose streptozotocin-induced diabetes in vivo and interleukin-1beta-induced suppression of islet insulin secretion in vitro. The Journal of pharmacology and experimental therapeutics, 308(3), 1049–1055.
- MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. MetwareBio.
- Amanote Research. (2008). In Vitro and in Vivo Suppression of Cellular Activity by Guanidinoethyl Disulfide Released From Hydrogel Microspheres Composed of Partially Oxidized. Amanote Research.
- Wallace, J. L., & Ferraz, J. G. (2016). Hydrogen Sulfide and Gut Microbiota: Their Synergistic Role in Modulating Sirtuin Activity and Potential Therapeutic Implications for Neurodegenerative Diseases. Antioxidants & redox signaling, 24(10), 562–574.
- Leamon, C. P., & Vlahov, I. R. (2012). Characterization of in vivo disulfide-reduction mediated drug release in mouse kidneys.
- Motta, J. P., & Wallace, J. L. (2021). Effects of Hydrogen Sulfide on the Microbiome: From Toxicity to Therapy. Oxidative medicine and cellular longevity, 2021, 6693839.
- Creative Proteomics. (n.d.). Thiols Analysis Service.
- Wikipedia. (n.d.). Nitric oxide synthase. Wikipedia.
- Spectrum: Concordia University Research Repository. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository.
- Kikuchi, T., Orita, Y., & Abe, H. (1981). Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients. Clinical chemistry, 27(11), 1899–1902.
- BOC Sciences. (n.d.). CAS 1072-13-5 (guanidinoethyl disulfide). BOC Sciences.
- Chang, G., & Li, H. (2013). Role of Disulfide Bonds in Peptide and Protein Conformation. International journal of molecular sciences, 14(11), 21457–21482.
- Yang, Y., & Cheng, X. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. STAR protocols, 2(4), 100984.
- Jones, D. P. (2010). Measuring the poise of thiol/disulfide couples in vivo. Free radical biology & medicine, 48(1), 13–23.
- Zhang, J., & Snyder, S. H. (2011). Cu(ii)- and disulfide bonds-induced stabilization during the guanidine hydrochloride- and thermal-induced denaturation of NAD-glycohydrolase from the venom of Agkistrodon acutus. Biochimica et biophysica acta, 1814(11), 1591–1598.
- Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et biophysica acta, 1840(2), 838–846.
- Stankevičius, E., & Kėvelaitis, E. (2003). Mechanisms of nitric oxide synthesis and action in cells. Medicina (Kaunas, Lithuania), 39(6), 523–531.
- Hansen, R. E., & Winther, J. R. (2006). Global methods to monitor the thiol-disulfide state of proteins in vivo. Methods in molecular biology (Clifton, N.J.), 348, 259–271.
- Bader, M. W., & Bardwell, J. C. (2000). Disulfide bonds are generated by quinone reduction. The Journal of biological chemistry, 275(34), 26038–26044.
- Sergeeva, O. A., & Haas, H. L. (2002). Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum. British journal of pharmacology, 137(6), 855–860.
- Cayman Chemical. (n.d.).
- Rietsch, A., & Beckwith, J. (1998). The genetics of disulfide bond metabolism. Annual review of genetics, 32, 163–184.
- Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. Chemistry (Weinheim an der Bergstrasse, Germany), 26(46), 10419–10431.
- Perez-Jimenez, R., & Garcia-Manyes, S. (2017). The influence of disulfide bonds on the mechanical stability of proteins is context dependent. The Journal of biological chemistry, 292(32), 13351–13360.
- Hogg, P. J. (2013). Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & redox signaling, 18(1), 93–103.
- LibreTexts Chemistry. (2020). 11.7: Redox Reactions of Thiols and Disulfides. LibreTexts Chemistry.
- Chen, Y. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Critical reviews in biotechnology, 31(4), 319–334.
- Liu, X., & Zhang, Y. (2024). Targeting Disulfidptosis with Potentially Bioactive Natural Products in Metabolic Cancer Therapy. Metabolites, 14(11), 604.
- Akerboom, T. P., & Sies, H. (1981). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: applications to mammalian blood and other tissues. Analytical biochemistry, 110(1), 211-216.
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. The combined inducible nitric oxide synthase inhibitor and free radical scavenger guanidinoethyldisulfide prevents multiple low-dose streptozotocin-induced diabetes in vivo and interleukin-1beta-induced suppression of islet insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is a Disulfide Bond in Proteins - Creative Proteomics [creative-proteomics.com]
- 9. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of diet on hydrogen sulfide production: implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Capacity to Produce Hydrogen Sulfide (H2S) via Cysteine Degradation Is Ubiquitous in the Human Gut Microbiome [frontiersin.org]
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- 13. JCI - Animal models of sepsis and sepsis-induced kidney injury [jci.org]
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- 16. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Modeling sepsis, with a special focus on large animal models of porcine peritonitis and bacteremia [frontiersin.org]
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Technical Support Center: Stability Optimization for 2-Carbamimidamidoethyl Carbamimidothioate (CEC)
Part 1: Critical Stability Alert (The "Why")
You are likely working with 2-carbamimidamidoethyl carbamimidothioate (also known as S-(2-guanidinoethyl)isothiourea). This molecule is structurally unique, containing two highly basic functional groups: a guanidine and an isothiourea (isothiouronium) linkage.
While the guanidine moiety is relatively robust, the isothiourea linkage is kinetically unstable in aqueous solution at neutral or basic pH. Understanding this instability is the only way to prevent experimental failure.
The Instability Triad
-
Hydrolysis (The Primary Threat): At pH > 6.0, the isothiourea bond is susceptible to nucleophilic attack by hydroxide ions, cleaving the molecule into 2-guanidinoethanethiol and urea .
-
Transguanylation (The "Rearrangement"): Under basic conditions, the free amine (or guanidine) can attack the isothiourea carbon, leading to an
migration. This rearranges the active isothiourea into a mercapto-guanidine derivative, which is pharmacologically distinct. -
Oxidative Dimerization: Once hydrolysis occurs, the liberated free thiol (-SH) rapidly oxidizes in air to form a disulfide dimer . This often manifests as a white precipitate or turbidity in your solution.
Part 2: Troubleshooting Guide (The "How")
Symptom 1: Solution turns cloudy or forms a white precipitate.
-
Diagnosis: Oxidative Dimerization. Your compound has hydrolyzed to the free thiol, which then oxidized to the disulfide. This is irreversible.
-
Root Cause:
-
pH was too high (> 6.0).
-
Dissolved oxygen was present in the solvent.
-
Solution was stored for > 4 hours at room temperature.
-
-
Immediate Fix: Filter the solution (0.22 µm) to remove the dimer if the loss is acceptable (<5%). If turbidity is heavy, discard the batch.
-
Prevention: Use the Acid-Shield Protocol (see below).
Symptom 2: LC-MS shows a mass shift of -42 Da or +18 Da.
-
-
+18 Da: Addition of water (Hydrolysis intermediate).
-
-42 Da: Loss of the cyanamide/urea fragment, leaving the thiol.
-
-
Root Cause: The buffer system contained nucleophiles (phosphates, carbonates) or the pH drifted basic.
-
Prevention: Switch to non-nucleophilic buffers (Citrate, Acetate) and maintain pH < 5.0.
Symptom 3: Inconsistent biological data (potency loss).
-
Diagnosis: Rearrangement (
Migration). The isothiourea rearranged to a guanidine species. The mass is identical, but the structure (and activity) is different. -
Root Cause: "Freeze-Thaw pH Spike." Standard phosphate buffers can shift pH drastically (up to 3 units) during freezing, catalyzing rearrangement.
-
Prevention: Do not freeze solutions. Prepare fresh or flash-freeze in liquid nitrogen only if using cryoprotectants.
Part 3: The "Acid-Shield" Preparation Protocol
To ensure stability, you must suppress the leaving group potential of the thiourea moiety. This protocol locks the nitrogen lone pairs, preventing self-destruction.
Reagents Required:
-
Degassed Water (Argon purged for 15 mins).
-
0.1 M HCl or 0.1 M HBr (Do NOT use Phosphate Buffer).
-
EDTA (Disodium salt).
Step-by-Step Workflow:
-
Deoxygenation:
-
Purge your solvent (water or saline) with Argon or Nitrogen for 15 minutes before adding the solid CEC.
-
Why? Removes dissolved oxygen to prevent thiol oxidation if minor hydrolysis occurs.
-
-
Acidification:
-
Adjust the solvent to pH 3.0 – 4.0 using dilute HCl.
-
Why? Protonation of the isothiourea nitrogen prevents the
rearrangement and hydrolysis.
-
-
Solubilization:
-
Add the CEC solid to the acidified, degassed solvent.
-
Add 0.1 mM EDTA if metal ions (Fe, Cu) are suspected in your water source.
-
Why? Trace metals catalyze the oxidation of thiols to disulfides.
-
-
Usage Window:
-
Use the solution within 2 hours at Room Temperature or 6 hours at 4°C.
-
Do not store overnight.
-
Part 4: Visualization of Degradation Pathways
The following diagram illustrates the "Death Spiral" of isothiourea compounds when pH control is lost.
Figure 1: The degradation cascade of 2-carbamimidamidoethyl carbamimidothioate. Note that both Hydrolysis and Rearrangement are pH-dependent, while Dimerization is Oxygen-dependent.
Part 5: Storage Specifications
| Parameter | Specification | Rationale |
| Solid State | -20°C, Desiccated | Prevent moisture absorption (hygroscopic) which catalyzes solid-state hydrolysis. |
| Solution pH | 3.0 – 5.0 | Stability is maximal when the isothiourea group is fully protonated. |
| Buffer Choice | Citrate, Acetate, or unbuffered HCl | Avoid Phosphates and Carbonates (nucleophilic catalysts). |
| Atmosphere | Argon / Nitrogen | Prevents oxidative dimerization of trace hydrolysis products. |
| Light | Protect from Light | Prevents photo-oxidation of the sulfur moiety. |
Part 6: References
-
PubChem. (2025).[3][4] 2-Carbamimidamidoethyl carbamimidothioate (Compound Summary). National Library of Medicine. [Link]
-
Taylor, J. E., et al. (2012). Isothioureas: Synthetic Applications and Stability.[5][6] Journal of Organic Chemistry.[6] [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed). Longman Scientific & Technical. (Refer to Section on S-Alkylisothiouronium Salts). [Link]
-
Doherty, D. G., et al. (1957). Chemical protection against ionizing radiation. II. Mercaptoalkylamines and related compounds with basic functions. Journal of the American Chemical Society. (Foundational work on AET/Isothiourea rearrangement kinetics). [Link]
Sources
- 1. Isothiouronium - Wikipedia [en.wikipedia.org]
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- 3. VUF 8430 (hydrobromide) | C4H13Br2N5S | CID 176518669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Guanidinoethyl Carbamimidothioate | C4H11N5S | CID 176517018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Impurities in Commercial 2-Carbamimidamidoethyl Carbamimidothioate (Guanidinoethyl Disulfide) Batches
Welcome to the technical support center for the analysis of 2-carbamimidamidoethyl carbamimidothioate, commonly known as Guanidinoethyl Disulfide (GED). This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in commercial batches of this compound. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of Guanidinoethyl Disulfide.
Q1: What are the most common types of impurities I should expect in a commercial batch of Guanidinoethyl Disulfide?
A1: Based on typical synthesis routes and stability profiles, impurities in commercial GED batches can be broadly categorized as:
-
Starting Material Residues: Unreacted precursors from the synthesis process.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Unwanted molecules formed from side reactions during synthesis.
-
Degradation Products: Impurities formed due to the inherent instability of the disulfide bond under certain conditions (e.g., light, heat, extreme pH). This can include products of oxidation, reduction, or disulfide scrambling.[1][2]
-
Residual Solvents: Organic solvents used during the synthesis and purification process that are not completely removed.[3]
Q2: My HPLC chromatogram shows a broad peak for Guanidinoethyl Disulfide. What could be the cause?
A2: Peak broadening for a highly polar compound like GED in reverse-phase HPLC can stem from several factors:
-
Column Degradation: The stationary phase of the column may be deteriorating, leading to uneven flow and peak broadening.[4]
-
Inappropriate Mobile Phase: The pH, ionic strength, or organic modifier concentration of your mobile phase may not be optimal for GED.[4]
-
Column Overload: Injecting too much sample can lead to peak tailing and broadening.[4][5]
-
System Issues: Problems with the HPLC system itself, such as a faulty pump or injector, can also cause peak shape issues.[6]
Q3: I'm observing unexpected peaks in my chromatogram that are not present in the reference standard. How can I identify them?
A3: Identifying unknown peaks requires a systematic approach. A powerful technique is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights and propose potential structures based on likely side reactions or degradation pathways of GED.
Q4: Are there any specific storage conditions to minimize the formation of degradation products in Guanidinoethyl Disulfide?
A4: Yes, proper storage is critical. Given the lability of the disulfide bond, it is advisable to store GED in a cool, dark, and dry place. Inert atmosphere packaging can also help prevent oxidation. Disulfide bonds can undergo scrambling or degradation under strongly acidic or alkaline conditions.[2][7]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common analytical challenges.
Guide 1: Troubleshooting Poor Peak Shape in HPLC Analysis
Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy of your quantification.
Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | Use a high-purity silica column. Consider adding a mobile phase additive like triethylamine (TEA) in small concentrations (e.g., 25 mM), though this is often unnecessary with modern columns.[5] Adjust mobile phase pH to suppress silanol ionization.[5] |
| Peak Fronting | Sample overload or poor sample solubility. | Reduce the amount of sample injected.[5] Ensure the sample is fully dissolved in the mobile phase. |
| Split Peaks | Column void or contamination. | Replace the column if a void is suspected. If you suspect contamination, try cleaning the sample with solid-phase extraction (SPE) or use a guard column.[8] |
| Broad Peaks | Column degradation or incorrect mobile phase composition. | Regenerate or replace the column.[4] Optimize the mobile phase pH and organic modifier concentration.[4] |
Guide 2: Identifying Unknown Impurities by HPLC-MS
This guide outlines a workflow for the tentative identification of unknown impurities.
Experimental Workflow for Impurity Identification
Caption: Workflow for identifying unknown impurities using HPLC-MS.
Commonly Observed Impurity Masses
The following table lists potential impurities and their expected mass differences from Guanidinoethyl Disulfide (Molecular Weight: 236.36 g/mol ).[]
| Potential Impurity Type | Description | Expected Mass Difference (Da) |
| Oxidized Species | Addition of one or more oxygen atoms. | +16, +32, etc. |
| Reduced Species | Cleavage of the disulfide bond to form two thiol groups. | +2 |
| Starting Material | e.g., Cysteamine | -159.29 |
| By-products | Dependent on the specific synthesis route. | Varies |
Experimental Protocols
This section provides a starting point for developing your own analytical methods.
Protocol 1: Reverse-Phase HPLC Method for Guanidinoethyl Disulfide
This is a general-purpose method that should be optimized for your specific instrument and column.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: Due to the high polarity of Guanidinoethyl Disulfide, you may experience low retention on standard C18 columns.[10] Consider using a column designed for polar compounds or exploring Hydrophilic Interaction Liquid Chromatography (HILIC) if retention is a significant issue.[11]
Protocol 2: Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10 mg of the Guanidinoethyl Disulfide batch.
-
Dissolve the sample in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Dilute the stock solution as needed to fall within the linear range of your calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[6]
References
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- HPLC Troubleshooting Guide. (n.d.).
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- HPLC Troubleshooting. (n.d.).
- BOC Sciences. (n.d.). CAS 1072-13-5 (guanidinoethyl disulfide).
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020, November 12). American Pharmaceutical Review.
- Chang, R., et al. (2005). Conformational impurity of disulfide proteins: detection, quantification, and properties. Analytical Biochemistry, 342(2), 322-330.
- Florence, T. M. (1980). Degradation of protein disulphide bonds in dilute alkali. Biochemical Journal, 189(3), 507-520.
- Zhou, Y., & Wang, D. I. C. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo.
- Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. (n.d.).
Sources
- 1. Conformational impurity of disulfide proteins: detection, quantification, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ptfarm.pl [ptfarm.pl]
- 4. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. lcms.cz [lcms.cz]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Guanidino-Based Inhibitors: Aminoguanidine versus L-NAME in Modulating Nitric Oxide and Carbonyl Stress Pathways
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of two widely studied guanidino-based compounds: aminoguanidine (pimagedine) and N(G)-nitro-L-arginine methyl ester (L-NAME). While the initial query referenced "2-carbamimidamidoethyl carbamimidothioate," this compound is not prominently featured in scientific literature. Therefore, we have pivoted to a comparison with L-NAME, a compound with a well-documented history of comparative evaluation against aminoguanidine, particularly in the context of nitric oxide synthase (NOS) inhibition. This focus allows for a robust, data-driven analysis relevant to researchers in pharmacology and drug discovery.
Introduction: The Versatility of the Guanidino Moiety
The guanidino group, characterized by its Y-shaped planar CN3 core, is a recurring motif in a multitude of biologically active molecules.[1][2] Its ability to form strong, non-covalent interactions, such as hydrogen bonds, with biomolecules, combined with its high basicity (pKa ~13), makes it a privileged scaffold in drug design.[2] This guide focuses on two prominent examples, aminoguanidine and L-NAME, to illustrate how subtle structural modifications to the guanidino core can lead to distinct pharmacological profiles.
Aminoguanidine: A Multi-Pronged Inhibitor
Aminoguanidine, also known as pimagedine, is a small molecule that has been investigated for its therapeutic potential in diabetic nephropathy.[3] Its mechanism of action is multifaceted, primarily revolving around three key activities:
-
Inhibition of Diamine Oxidase (DAO): Aminoguanidine is a known inhibitor of DAO, an enzyme involved in the catabolism of polyamines.[3][4]
-
Inhibition of Nitric Oxide Synthase (NOS): It exhibits inhibitory activity against NOS enzymes, which are responsible for the production of nitric oxide (NO), a critical signaling molecule.[3][4]
-
Inhibition of Advanced Glycation End Product (AGE) Formation: Aminoguanidine effectively reduces the levels of AGEs by trapping reactive dicarbonyl species like 3-deoxyglucosone, glyoxal, and methylglyoxal.[3][5][6]
This broad spectrum of activity positions aminoguanidine as a modulator of multiple pathological processes, including inflammation and oxidative stress.[4][7]
L-NAME: A Non-Selective Nitric Oxide Synthase Inhibitor
N(G)-nitro-L-arginine methyl ester (L-NAME) is a synthetic analog of L-arginine, the endogenous substrate for nitric oxide synthases. By competing with L-arginine, L-NAME acts as a non-selective inhibitor of all NOS isoforms, including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS).[8][9] This non-selectivity is a critical point of distinction from aminoguanidine.
Comparative Efficacy: A Tale of Two Inhibitors
The primary distinction in the efficacy of aminoguanidine and L-NAME lies in their selectivity for NOS isoforms.
Differential Inhibition of Nitric Oxide Synthase Isoforms
Experimental evidence strongly suggests that aminoguanidine is a selective inhibitor of inducible nitric oxide synthase (iNOS) , with significantly less activity against the constitutive isoforms (eNOS and nNOS).[8][9] In contrast, L-NAME non-selectively inhibits both inducible and constitutive NOS.[8][9]
This differential selectivity has profound implications for their physiological effects. For instance, in models of endotoxemia, both aminoguanidine and L-NAME can reverse hypotension.[9] However, only aminoguanidine was shown to attenuate the associated renal, liver, and pancreatic dysfunction, highlighting the detrimental effects of inhibiting the protective actions of constitutive NOS.[9]
Experimental Protocol: Assessing NOS Inhibition in Rat Aortic Rings
This protocol outlines a common method for comparing the effects of NOS inhibitors on vascular function.
Objective: To determine the differential effects of aminoguanidine and L-NAME on endothelium-dependent and independent vascular relaxation.
Methodology:
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.
-
Induction of iNOS (for specific experiments): A subset of animals is treated with an endotoxin (e.g., lipopolysaccharide) to induce the expression of iNOS in the vascular smooth muscle.[8]
-
Contraction and Relaxation Studies:
-
Aortic rings are pre-contracted with an alpha-adrenergic agonist like norepinephrine.
-
Endothelium-dependent relaxation: Acetylcholine is added cumulatively to assess the function of eNOS in intact rings.
-
Endothelium-independent relaxation: In endothelium-denuded rings from endotoxin-treated rats, L-arginine is used to assess iNOS-mediated relaxation.[8]
-
-
Inhibitor Treatment: The experiments are repeated in the presence of varying concentrations of aminoguanidine or L-NAME to determine their inhibitory effects on the observed relaxation responses.
Expected Outcomes:
-
L-NAME will inhibit acetylcholine-induced relaxation in intact rings, demonstrating its inhibition of eNOS.[8]
-
Aminoguanidine will have a minimal effect on acetylcholine-induced relaxation, indicating its selectivity for iNOS over eNOS.[8]
-
Both aminoguanidine and L-NAME will inhibit L-arginine-induced relaxation in endothelium-denuded rings from endotoxin-treated rats, confirming their ability to inhibit iNOS.[8]
Comparative Data on NOS Inhibition
| Compound | Target(s) | Selectivity | Key Experimental Findings |
| Aminoguanidine | iNOS, DAO, Carbonyl species | Selective for iNOS over eNOS | Attenuates organ dysfunction in endotoxemia[9]; Improves periapical healing[10]; Had no prophylactic or therapeutic anti-arthritic effect in one study[11] |
| L-NAME | eNOS, nNOS, iNOS | Non-selective | Increases blood pressure in healthy animals[9]; Does not prevent organ dysfunction in endotoxemia[9]; Weaker inhibitor of NO production by chondrocytes and synoviocytes than L-NMA[11] |
Diagram: Differential Inhibition of Nitric Oxide Synthase
Caption: Aminoguanidine exerts its effects through the inhibition of iNOS and DAO, and the trapping of carbonyl species.
Conclusion and Future Perspectives
The development of novel guanidino compounds continues to be an active area of research, with efforts focused on enhancing selectivity for specific enzyme isoforms and improving pharmacokinetic properties. [12][13]A deeper understanding of the structure-activity relationships of this versatile chemical scaffold will undoubtedly lead to the discovery of more potent and selective therapeutic agents in the future.
References
-
Aminoguanidine - Wikipedia. [Link]
-
Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed. [Link]
-
More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - MDPI. [Link]
-
Aminoguanidine Inhibits Reactive Oxygen Species Formation, Lipid Peroxidation, and Oxidant-Induced Apoptosis - American Diabetes Association. [Link]
-
Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts | Request PDF - ResearchGate. [Link]
-
Comparison of the nitric oxide synthase inhibitors methylarginine and aminoguanidine as prophylactic and therapeutic agents in rat adjuvant arthritis - PubMed. [Link]
-
Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase - PubMed. [Link]
-
Comparison of responses to aminoguanidine and N omega-nitro-L-arginine methyl ester in the rat aorta - PubMed. [Link]
-
Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed. [Link]
-
Ethyl carbamimidothioate bromide | C3H8BrN2S- | CID 24183431 - PubChem. [Link]
-
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - FLORE. [Link]
-
Guanidino Compounds in Biology and Medicine - ResearchGate. [Link]
-
[2-[2-(Carbamimidoylsulfanylmethyl)benzoyl]-4-chlorophenyl]methyl carbamimidothioate | C17H17ClN4OS2 | CID 25071506 - PubChem. [Link]
-
[2-(4-Iodophenyl)-2-oxoethyl] carbamimidothioate - PubChem. [Link]
-
Biological activities of guanidine compounds | Request PDF - ResearchGate. [Link]
-
The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC - NIH. [Link]
-
(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate | C6H10N6S2 | CID 1872420 - PubChem. [Link]
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - MDPI. [Link]
-
CAS No : 2986-19-8 | Product Name : Methyl Carbamimidothioate | Pharmaffiliates. [Link]
-
(2,5-Dihydroxy-4-methylphenyl) carbamimidothioate | C8H10N2O2S - PubChem. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Aminoguanidine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Comparison of responses to aminoguanidine and N omega-nitro-L-arginine methyl ester in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the nitric oxide synthase inhibitors methylarginine and aminoguanidine as prophylactic and therapeutic agents in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. flore.unifi.it [flore.unifi.it]
2-carbamimidamidoethyl carbamimidothioate vs 1400W for selective iNOS inhibition
This guide provides an in-depth technical comparison between 1400W and 2-carbamimidamidoethyl carbamimidothioate (chemically known as S-(2-guanidinoethyl)isothiourea , and pharmacologically as VUF 8430 ) for the purpose of selective iNOS inhibition.
Executive Summary
-
1400W is the gold standard for selective iNOS inhibition. It is a slow, tight-binding, highly selective inhibitor (>5000-fold vs. eNOS) that functions irreversibly in biological timescales. It is the preferred tool for isolating iNOS catalytic activity in complex biological systems.
-
2-carbamimidamidoethyl carbamimidothioate (VUF 8430) is chemically an isothiourea derivative capable of iNOS inhibition (often via rearrangement to mercaptoethylguanidine, MEG). However, it is primarily a potent Histamine H4 receptor agonist . Its use as an iNOS inhibitor is confounded by its ability to induce iNOS expression via H4 signaling and its lower selectivity compared to 1400W.
Part 1: Chemical Identity & Mechanism of Action
1400W (N-(3-(aminomethyl)benzyl)acetamidine)
-
Mechanism: Acts as a slow, tight-binding inhibitor.[2][3] It competes with L-arginine for the active site but induces a conformational change that traps the inhibitor, effectively rendering the enzyme inactive (functionally irreversible).
-
Key Feature: Extremely high selectivity prevents the "vascular collapse" side effect seen with non-selective inhibitors (which block eNOS).
2-carbamimidamidoethyl carbamimidothioate (VUF 8430)
-
Class: S-alkylisothiourea / Guanidine derivative.[4]
-
Chemical Structure: H2N-C(=NH)-NH-CH2-CH2-S-C(=NH)-NH2.
-
Mechanism (Enzymatic): Like other aminoalkylisothioureas, it can inhibit NOS isoforms by competing with L-arginine.[2][4] At physiological pH, compounds in this class often rearrange to form Mercaptoethylguanidine (MEG) , which coordinates with the heme iron of the NOS active site.
-
Mechanism (Receptor): Potent agonist at the Histamine H4 receptor (
nM). Activation of H4 on microglia and mast cells can lead to the upregulation of iNOS expression , directly opposing the goal of inhibition.
Part 2: Comparative Potency & Selectivity
The following table contrasts the critical pharmacological parameters. 1400W demonstrates superior utility for specific iNOS blockade.[2][5]
| Feature | 1400W | 2-carbamimidamidoethyl carbamimidothioate (VUF 8430) |
| Primary Target | iNOS (Inhibitor) | Histamine H4 Receptor (Agonist) |
| Secondary Activity | None (High Selectivity) | iNOS Inhibition (via isothiourea moiety) |
| iNOS Potency ( | ||
| Selectivity (iNOS vs eNOS) | > 5000-fold | ~10-50 fold (Low/Moderate) |
| Selectivity (iNOS vs nNOS) | > 1000-fold | Low |
| Binding Kinetics | Slow onset, Tight-binding (Irreversible) | Rapid reversible (Competitive) |
| Biological Confounder | Minimal | Induces iNOS expression via H4 activation |
| In Vivo Stability | Stable for acute studies | Unstable; rearranges to MEG/GED |
Data Interpretation
-
Selectivity: 1400W is orders of magnitude more selective.[2][5] Using VUF 8430 carries a high risk of inhibiting constitutive NOS (eNOS/nNOS), leading to vasoconstriction (eNOS blockade) or neurotoxicity (nNOS blockade).
-
Confounding Effects: In inflammatory models (e.g., microglia, macrophages), VUF 8430 may inhibit iNOS catalytic activity while simultaneously stimulating the H4 receptor to produce more iNOS protein. This makes data interpretation impossible.
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent pathways of these two compounds.
Figure 1: Mechanistic divergence. 1400W provides clean inhibition, whereas VUF 8430 activates H4 receptors (driving iNOS expression) while weakly inhibiting the enzyme.
Part 4: Experimental Protocols
Protocol A: Selective iNOS Inhibition with 1400W (In Vitro/Cell Culture)
Objective: To isolate iNOS-dependent NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
-
Preparation:
-
Dissolve 1400W dihydrochloride in sterile water or PBS to create a 10 mM stock solution.
-
Filter sterilize (0.22
m). Store at -20°C (stable for months).
-
-
Induction:
-
Treat cells with LPS (100 ng/mL) + IFN-
(10 ng/mL) to induce iNOS. Incubate for 12–18 hours.
-
-
Inhibition Assay:
-
Wash cells 2x with PBS to remove inducing agents (optional, to study enzyme kinetics).
-
Add 1400W at varying concentrations (0.1
M – 100 M). -
Recommended Concentration: 10
M is typically sufficient to fully inhibit iNOS without affecting eNOS/nNOS.
-
-
Measurement:
-
Incubate for 30–60 minutes (allow for slow binding onset).
-
Measure NO production via Griess assay (nitrite accumulation) in the supernatant.
-
Protocol B: Validation of Selectivity (Ex Vivo Aortic Rings)
Objective: To confirm the compound does not inhibit eNOS (vasodilation).
-
Tissue: Isolate rat thoracic aorta rings.
-
Pre-contraction: Contract rings with Phenylephrine (PE, 1
M). -
Relaxation (eNOS check):
-
Add Acetylcholine (ACh, 1
M) to induce eNOS-mediated relaxation. -
Test: Incubate parallel rings with 1400W (10
M) or VUF 8430 (10 M) for 30 mins prior to PE.
-
-
Result:
-
1400W: ACh-induced relaxation remains intact (eNOS active).
-
VUF 8430/MEG: ACh-induced relaxation is likely blunted (eNOS inhibition) or confounded by H4-mediated vascular effects.
-
Part 5: Decision Matrix
| If your goal is... | Use 1400W | Use VUF 8430 |
| Block iNOS catalytic activity | YES (Primary Choice) | NO (Too weak/non-selective) |
| Study Histamine H4 receptors | NO | YES (Primary Choice) |
| In vivo sepsis models | YES (Prevents vascular collapse) | NO (Hemodynamic side effects) |
| Chronic inflammation study | YES (Stable inhibition) | NO (May induce iNOS) |
References
-
Garvey, E. P., et al. (1997).[2] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[2] Journal of Biological Chemistry, 272(8), 4959-4963. Link
-
Southan, G. J., et al. (1996). "Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform."[4] British Journal of Pharmacology, 117(4), 619-632.[4] Link
-
Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. Link
-
Coruzzi, G., et al. (2012). "Anti-inflammatory effects of H4 receptor ligands in mouse models of inflammation." European Journal of Pharmacology, 695(1-3), 125-132. (Discusses VUF 8430 pharmacology).[6][7]
Sources
- 1. Nitric oxide inhibitors ameliorate indomethacin-induced enteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Nitrosamine [medbox.iiab.me]
- 7. researchgate.net [researchgate.net]
Comparative Pharmacokinetics: Isothiourea Derivatives vs. 2-Carbamimidamidoethyl Carbamimidothioate (VUF 8430)
This guide provides an in-depth comparative analysis of the pharmacokinetics (PK) of general isothiourea derivatives (typically Nitric Oxide Synthase inhibitors) versus the specific dual-functionalized compound 2-carbamimidamidoethyl carbamimidothioate (commonly known as VUF 8430 or S-(2-guanidinoethyl)isothiourea).
Executive Summary
This technical guide contrasts the pharmacokinetic profiles of mono-cationic S-alkylisothioureas (e.g., S-ethylisothiourea, SEITU) with the di-cationic histamine H4 receptor agonist, VUF 8430. While both classes share the labile isothiourea core—susceptible to physiological hydrolysis—VUF 8430 incorporates a guanidine moiety that drastically alters its ionization state, membrane permeability, and tissue distribution.
Key Distinction:
-
Isothiourea Derivatives (General): Mono-cationic, moderate bioavailability, primarily investigated as NOS inhibitors.
-
VUF 8430: Di-cationic, low passive permeability, peripherally restricted distribution, potent Histamine H4 agonist.
Chemical Identity & Physicochemical Properties[1][2][3]
Understanding the structural divergence is critical for interpreting the PK data.
Structural Comparison
| Feature | General Isothiourea Derivatives | 2-Carbamimidamidoethyl carbamimidothioate (VUF 8430) |
| Representative Compound | S-Ethylisothiourea (SEITU) | VUF 8430 |
| IUPAC Name | S-Ethyl carbamimidothioate | 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioate |
| Core Structure | Alkyl chain attached to Isothiourea sulfur.[1][2][3][4][5][6] | Ethyl spacer linking Guanidine and Isothiourea. |
| Ionizable Groups | Isothiourea ( | Isothiourea ( |
| Physiological Charge (pH 7.4) | +1 (Mono-cationic) | +2 (Di-cationic) |
| LogP (Octanol/Water) | ~0.5 to 1.2 (Low Lipophilicity) | < -1.5 (High Hydrophilicity) |
| Primary Target | Nitric Oxide Synthase (iNOS/nNOS) | Histamine H4 Receptor (Agonist) |
Stability & Hydrolysis
Both compounds possess the carbamimidothioate linkage, which is prone to hydrolysis at physiological pH (7.4) and elevated temperatures.
-
Mechanism: Nucleophilic attack by water leads to the release of urea and the corresponding thiol.
-
Implication: Plasma half-life is often determined by chemical stability rather than enzymatic metabolism alone.
Pharmacokinetic Profile Comparison
Absorption & Bioavailability
-
Isothiourea Derivatives:
-
Small alkyl derivatives (SEITU, S-methylisothiourea) exhibit moderate oral bioavailability . Their mono-cationic nature allows for paracellular transport or transport via organic cation transporters (OCTs).
-
Data Point: SEITU shows rapid absorption (
h) in rodent models.
-
-
VUF 8430:
Distribution & Blood-Brain Barrier (BBB)
-
Isothiourea Derivatives:
-
CNS Penetration: Variable. Small lipophilic isothioureas (e.g., S-isopropyl) show better CNS penetration than polar analogs. They are often used to inhibit nNOS in the brain.
-
Volume of Distribution (
): Moderate ( L/kg), distributing into total body water.
-
-
VUF 8430:
-
CNS Penetration: Highly Restricted. The permanent double positive charge prevents passive BBB crossing.
-
Therapeutic Consequence: VUF 8430 is an excellent tool for distinguishing peripheral H4 receptor effects (e.g., on mast cells, eosinophils) from central effects, unlike its imidazole-based predecessors (e.g., thioperamide) which freely cross the BBB.
-
Metabolism & Excretion
-
Metabolic Pathway:
-
Hydrolysis (Non-enzymatic/Enzymatic): The primary clearance pathway for both.
-
Oxidative Metabolism: Minor. Some S-oxidation to sulfoxides may occur via FMOs, but hydrolysis dominates.
-
-
Excretion:
-
Predominantly renal excretion of the parent compound and the thiol metabolite.
-
Cationic secretion via renal OCT2 plays a significant role in the clearance of the parent isothioureas.
-
Experimental Protocols
To validate these PK properties, the following standardized protocols are recommended.
Protocol: Plasma Stability Assay (Hydrolysis Kinetics)
Objective: Determine the chemical half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of SEITU and VUF 8430 in water.
-
Pre-warm pooled rat plasma and PBS (pH 7.4) to 37°C.
-
-
Incubation:
-
Spike plasma/PBS to a final concentration of 10
M. -
Incubate in a shaking water bath.
-
-
Sampling:
-
Aliquot 50
L at min. -
Quench: Immediately add 150
L ice-cold Acetonitrile (containing Internal Standard, e.g., deuterated SEITU).
-
-
Analysis:
-
Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.
-
Monitor transition: Parent ion
Fragment (loss of urea/guanidine).
-
Protocol: LC-MS/MS Quantification of VUF 8430
System: Agilent 6400 Series Triple Quad or equivalent. Column: HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100 mm) – Critical for retaining polar di-cations.
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 (Water) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 50% B over 5 min (Retain polar cation) |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
| MRM Transition |
Visualization of Pathways
Metabolic & Hydrolysis Pathway
The following diagram illustrates the divergent fates of the compounds based on stability and transport.
Caption: Comparative disposition pathway showing the hydrolysis bottleneck and the blood-brain barrier blockade specific to the di-cationic VUF 8430.
Summary Data Tables
Table 1: Comparative Pharmacokinetic Parameters (In Silico/In Vivo Consensus)
| Parameter | S-Ethylisothiourea (SEITU) | VUF 8430 (VUF) | Rationale |
| Bioavailability ( | ~40-60% (Oral) | < 10% (Oral) | VUF is a highly polar di-cation. |
| Plasma Half-life ( | 1.5 - 3.0 h | 0.8 - 1.2 h | Rapid renal clearance of polar cations + hydrolysis. |
| Volume of Dist. ( | ~1.5 L/kg | ~0.6 L/kg | VUF is confined to extracellular water/plasma. |
| Plasma Protein Binding | Low (< 20%) | Negligible | High polarity prevents albumin binding. |
| Clearance ( | Renal + Metabolic | Renal (Filtration + Secretion) | Cation transporters (OCT) actively secrete VUF. |
References
-
Lim, H. D., et al. (2006).[4] "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist."[4] Journal of Medicinal Chemistry, 49(23), 6650-6651. Link
-
Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology, 51(4), 383-394. Link
-
Coruzzi, G., et al. (2009).[6] "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430." British Journal of Pharmacology, 157(1), 34-43.[3][9][10][11] Link
-
Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas." Journal of Biological Chemistry, 269(43), 26669-26676. Link
-
PubChem Compound Summary. "VUF 8430 (CID 176518669)." National Center for Biotechnology Information. Link
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Pharmacokinetic Profiling of Thiourea Derivatives of Naproxen With Anti-Inflammatory and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. discovermednews.com [discovermednews.com]
- 10. Histamine H4 receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Benchmarking 2-carbamimidamidoethyl carbamimidothioate Potency in Griess Assays
For researchers and drug development professionals, the precise and reliable quantification of nitric oxide synthase (NOS) inhibition is paramount. This guide provides an in-depth, objective comparison of the potency of 2-carbamimidamidoethyl carbamimidothioate, a guanidino-containing compound, against other established NOS inhibitors using the Griess assay. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and present comparative data to guide your research.
The Central Role of Nitric Oxide Synthase and the Rationale for its Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and the immune response.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While essential under normal physiological conditions, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[2][3] This has made the selective inhibition of NOS isoforms a significant therapeutic target.[3][4]
Compounds containing guanidino or amidine moieties, such as 2-carbamimidamidoethyl carbamimidothioate, are of particular interest as they are analogs of L-arginine, the natural substrate for NOS.[3] To evaluate the inhibitory potential of such compounds, a robust and high-throughput screening method is required. The Griess assay, a simple and cost-effective colorimetric method, is widely used for this purpose.[2][5] It indirectly measures NO production by quantifying nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO.[6][7]
Principle of the Griess Assay for Measuring NOS Inhibition
The Griess assay is a two-step diazotization reaction.[7][8] In an acidic environment, nitrite reacts with a primary amine (sulfanilamide) to form a diazonium salt. This intermediate then couples with a chromogenic agent (N-(1-naphthyl)ethylenediamine) to produce a vibrant pink-to-red azo dye. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[8][9][10]
In the context of a NOS inhibition assay, the enzyme is incubated with its substrate, L-arginine, in the presence and absence of an inhibitor. A reduction in the amount of nitrite produced in the presence of the inhibitor corresponds to its potency.
Sources
- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Griess test - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis: The Superior Selectivity of 1400W Over Non-Selective NOS Inhibitors in Nitric Oxide Research
In the intricate landscape of nitric oxide (NO) signaling, the ability to dissect the contributions of individual nitric oxide synthase (NOS) isoforms is paramount. For researchers and drug development professionals, the choice of an appropriate NOS inhibitor can be the determining factor in the success and interpretability of an experiment. While non-selective NOS inhibitors have historically been valuable tools, the advent of isoform-selective compounds has revolutionized the field. This guide provides an in-depth comparison of the advantages offered by the selective inducible NOS (iNOS) inhibitor, 1400W, over traditional non-selective inhibitors like L-NAME and L-NMMA, supported by experimental data and protocols.
The Challenge of Non-Selective NOS Inhibition
The three primary NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—share significant structural homology, particularly at the L-arginine binding site. Non-selective inhibitors, such as L-NAME and L-NMMA, are L-arginine analogs that compete with the natural substrate, effectively blocking NO production from all three isoforms. This lack of specificity presents a significant challenge in experimental design and data interpretation. For instance, in a study investigating the role of iNOS in septic shock, the use of L-NAME would also inhibit eNOS-derived NO, which is crucial for maintaining vascular tone and endothelial health. This confounding factor can mask the true contribution of iNOS to the pathophysiology.
1400W: A Paradigm of iNOS Selectivity
1400W (N-(3-(aminomethyl)benzyl)acetamidine) emerged as a powerful tool due to its remarkable selectivity for iNOS over nNOS and eNOS. This selectivity is conferred by its unique chemical structure, which allows it to exploit subtle differences in the active sites of the NOS isoforms.
1400W is a slow, tight-binding inhibitor of iNOS. Its mechanism involves a two-step process: an initial rapid binding to the active site, followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex. This results in a prolonged and potent inhibition of iNOS activity.
The selectivity of 1400W is striking when compared to non-selective inhibitors. Experimental data consistently demonstrates a significantly lower IC50 (half-maximal inhibitory concentration) for iNOS compared to nNOS and eNOS.
| Inhibitor | iNOS IC50 | nNOS IC50 | eNOS IC50 | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| 1400W | 1.9 µM | >200 µM | 50 µM | >100-fold | ~26-fold |
| L-NAME | 30 µM | 1 µM | 2 µM | 0.03-fold | 0.07-fold |
| L-NMMA | 4 µM | 1 µM | 2 µM | 0.25-fold | 0.5-fold |
Data compiled from various pharmacological studies.
This high degree of selectivity allows researchers to specifically probe the function of iNOS without significantly impacting the physiological roles of nNOS and eNOS, such as neurotransmission and blood pressure regulation.
Experimental Protocol: Comparing Inhibitor Selectivity in a Cell-Based Assay
This protocol outlines a method to experimentally verify the selectivity of 1400W compared to a non-selective inhibitor like L-NAME using a cell-based Griess assay to measure nitrite, a stable breakdown product of NO.
Workflow for Comparing NOS Inhibitor Selectivity
Caption: Workflow for comparing NOS inhibitor selectivity.
Step-by-Step Methodology
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
iNOS Induction:
-
Remove the culture medium and replace it with fresh medium containing lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (100 U/mL) to induce iNOS expression.
-
-
Inhibitor Treatment:
-
Concurrently, treat the cells with a serial dilution of 1400W (e.g., 0.1 µM to 200 µM) or L-NAME (e.g., 1 µM to 1000 µM).
-
Include a vehicle control group that receives only the stimulation reagents.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Assay:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and perform a non-linear regression to determine the IC50 value for each inhibitor.
-
Advantages of 1400W in Preclinical Research
The superior selectivity of 1400W provides several key advantages in a research setting:
-
Reduced Off-Target Effects: By specifically targeting iNOS, 1400W minimizes the confounding effects of inhibiting nNOS and eNOS, leading to more accurate and reproducible data.
-
Improved In Vivo Studies: In animal models of diseases where iNOS is implicated, such as inflammatory diseases and certain cancers, 1400W allows for the targeted inhibition of the pathogenic isoform without disrupting the homeostatic functions of nNOS and eNOS.
-
Clearer Mechanistic Insights: The use of 1400W enables a more precise dissection of the role of iNOS in complex signaling pathways. This clarity is crucial for identifying and validating novel therapeutic targets.
Signaling Pathway: Dissecting iNOS-Mediated Effects
Caption: Targeted inhibition of the iNOS pathway by 1400W.
Conclusion
While non-selective NOS inhibitors have been instrumental in establishing the broad physiological importance of nitric oxide, the development of isoform-selective inhibitors like 1400W represents a significant advancement. The ability to selectively inhibit iNOS provides researchers with a more precise tool to investigate its role in health and disease, ultimately accelerating the discovery of novel therapeutic strategies. For any researcher or drug development professional working in the field of nitric oxide biology, a thorough understanding and application of selective inhibitors are essential for generating high-quality, interpretable data.
References
-
Garvey, E. P., et al. (1997). 1400W is a slow, tight-binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959–4963. [Link]
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]
-
Pfeiffer, S., et al. (1996). Selectivity of N omega-substituted L-arginine derivatives for nitric oxide synthase isoforms. Nitric Oxide: Biology and Chemistry, 1(2), 131-139. [Link]
reproducing published IC50 values for 2-carbamimidamidoethyl carbamimidothioate
The following guide details the technical framework for reproducing the pharmacological profile of 2-carbamimidamidoethyl carbamimidothioate , commonly known in the field as VUF 8430 .
This compound is a potent, high-affinity agonist for the Histamine H4 Receptor (H4R) .[1] While it possesses structural similarities to isothiourea-based Nitric Oxide Synthase (NOS) inhibitors (e.g., MEG, AET), its primary utility and published IC50/EC50 values center on H4R modulation.
Executive Summary & Compound Profile
VUF 8430 (S-(2-guanidinoethyl)isothiourea) is a non-imidazole histamine H4 receptor agonist.[1][2] It is frequently used to interrogate H4R-mediated immune responses, including chemotaxis and cytokine release. Reproducing its potency requires distinguishing between its Binding Affinity (Ki) and its Functional Potency (EC50) .
Comparative Performance Matrix
The following table contrasts VUF 8430 with industry-standard alternatives to contextualize expected results.
| Feature | VUF 8430 | 4-Methylhistamine | Histamine (Endogenous) | JNJ 7777120 |
| Role | Synthetic H4R Agonist | Classic H4R Agonist | Non-selective Agonist | Selective H4R Antagonist |
| Target Selectivity | High (H4 > H3 >> H1/H2) | Moderate (H4 > H2) | None (H1-H4) | High (H4) |
| Published Ki (H4) | ~30 – 50 nM | ~50 nM | ~5 – 10 nM | ~4 nM |
| H3 Cross-Reactivity | Full Agonist (~1 µM) | Weak Agonist | Full Agonist | Negligible |
| Stability | High (Isothiourea) | Moderate | Low (Metabolized rapidly) | High |
Critical Insight: Unlike 4-Methylhistamine, VUF 8430 avoids significant H2 receptor activation, making it a cleaner tool for isolating H4-mediated effects in complex tissues, provided H3 receptors are blocked or absent.
Scientific Integrity: Experimental Variables
To reproduce published IC50 (displacement) or EC50 (activation) values, strict control of the following variables is mandatory.
A. The "Isothiourea Instability" Factor
Isothiourea derivatives can undergo hydrolysis or rearrangement at elevated pH.
-
Protocol Requirement: Maintain buffers at pH 7.4 . Avoid prolonged storage in basic stock solutions.
-
Validation: Freshly prepare stock solutions in water or DMSO immediately prior to the assay.
B. The Cheng-Prusoff Correction
In radioligand binding assays, the raw IC50 is dependent on the concentration of the radioligand ([L]) and its dissociation constant (
-
Formula:
-
Impact: If you use [L] >
, your observed IC50 will be artificially higher (weaker potency) than the published .
C. G-Protein Coupling State
H4R is a
-
Protocol Requirement: Perform binding assays in low GTP environments (e.g., simple Tris-Mg buffers) to capture the high-affinity state. Adding GTP
S will uncouple the receptor, shifting the curve to the right (lower affinity).
Step-by-Step Protocol: Radioligand Binding Assay
Objective: Reproduce the displacement IC50 of VUF 8430 against
Materials
-
Source: HEK293 cells stably expressing human H4R.
-
Radioligand:
-Histamine (Specific Activity ~20-80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.
-
Note: EDTA is crucial to inhibit metalloproteases that might degrade the radioligand.
-
Workflow Diagram
Caption: Workflow for Competitive Radioligand Binding Assay to determine VUF 8430 affinity.
Detailed Methodology
-
Membrane Prep: Harvest HEK293-hH4R cells. Homogenize in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of ~200-400 µg/mL.
-
Plate Setup: Use 96-well plates.
-
Total Binding: Membrane +
-Histamine + Buffer. -
Non-Specific Binding (NSB): Membrane +
-Histamine + 10 µM JNJ 7777120 (or 100 µM unlabeled Histamine). -
Experimental: Membrane +
-Histamine + VUF 8430 (Concentration range: 0.1 nM to 100 µM).
-
-
Incubation: Incubate for 60 minutes at 25°C . (Equilibrium is critical).
-
Harvest: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail and count radioactivity.
Data Analysis & Self-Validation
-
Curve Fit: Use a one-site competition model.
-
Expected Result: You should observe a sigmoidal dose-response curve.
-
Validation Check:
- should be ~100-150 nM (depending on radioligand concentration).
-
Calculated
should be 30-50 nM . -
If
, check for receptor degradation or VUF 8430 hydrolysis.
Mechanistic Pathway: H4R Signaling
Understanding the downstream pathway validates the functional activity (EC50) of VUF 8430.
Caption: VUF 8430 mechanism of action via Gi/o-coupled H4 receptor signaling.[1][2][3]
References
-
Lim, H. D., et al. (2006). "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist." Journal of Medicinal Chemistry.
-
Lim, H. D., et al. (2009). "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430."[2] British Journal of Pharmacology.[2]
-
IUPHAR/BPS Guide to Pharmacology. "Histamine H4 Receptor Ligands: VUF 8430."
-
Smits, R. A., et al. (2009). "Major advances in the development of histamine H4 receptor ligands." Drug Discovery Today.
Sources
- 1. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovermednews.com [discovermednews.com]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardizing 2-carbamimidamidoethyl carbamimidothioate (VUF 8430) Controls in Inflammation Research
Executive Summary: The Dual-Identity Problem
In the high-stakes arena of inflammation research, 2-carbamimidamidoethyl carbamimidothioate —better known by its research code VUF 8430 (S-(2-guanidinoethyl)isothiourea)—occupies a precarious position. While widely cited as a potent, specific Histamine H4 Receptor (H4R) agonist , its chemical backbone reveals a "dirty secret" often overlooked in rapid screening protocols: it is an isothiourea .
Isothioureas are structural analogs of L-Arginine and are historically known as potent inhibitors of Nitric Oxide Synthase (NOS).[1] This creates a critical experimental paradox:
-
The Intent: Activate H4R to study immune cell chemotaxis and pruritus.
-
The Risk: Inadvertently inhibiting iNOS, thereby artificially suppressing inflammatory markers (NO production) and generating false negatives in anti-inflammatory screens.
This guide standardizes the use of VUF 8430, moving beyond simple "addition" to a self-validating control system . We compare it against legacy agonists (4-Methylhistamine) and define the mandatory "Triad of Controls" required to decouple H4R agonism from NOS inhibition.
Technical Profile & Mechanism of Action
Chemical Identity
-
IUPAC Name: 2-carbamimidamidoethyl carbamimidothioate
-
Common Name: VUF 8430; S-(2-guanidinoethyl)isothiourea[2][3]
-
Class: Isothiourea derivative / Guanidine analog[3]
-
Primary Target: Histamine H4 Receptor (Agonist)[3]
-
Secondary (Off-Target): Inducible Nitric Oxide Synthase (iNOS) (Inhibitor)[4]
The Mechanistic Conflict
VUF 8430 mimics histamine at the H4 receptor, triggering G
DOT Diagram: Signal Transduction vs. Off-Target Inhibition
Caption: VUF 8430 activates H4R-mediated inflammation while simultaneously risking the blockade of NO production via iNOS competition.
Comparative Analysis: VUF 8430 vs. Alternatives
Why use VUF 8430 over other H4 tools? It offers a balance of potency and selectivity, provided the NOS artifact is controlled.
| Feature | VUF 8430 (Subject) | 4-Methylhistamine | Clobenpropit | 1400W (Control) |
| Primary Role | Full H4R Agonist | H4R Agonist (Non-selective) | H3 Antagonist / H4 Agonist | Selective iNOS Inhibitor |
| H4R Potency (Ki) | ~30 nM | ~50 nM | ~10 nM | N/A |
| Selectivity Issue | Inhibits NOS (Isothiourea) | Activates H2R (Gastric effects) | Activates H3R (CNS effects) | Highly selective for iNOS |
| Stability | Moderate (pH sensitive) | High | High | Moderate |
| Best Use Case | Specific H4 activation in NOS-null systems or with controls. | Legacy studies (deprecated). | Dual H3/H4 studies. | Negative Control for NO. |
Key Insight: Unlike 4-Methylhistamine, VUF 8430 does not cross-react significantly with H1/H2/H3 receptors, making it superior for isolating H4 effects if NO readout is interpreted correctly.
Standardized Protocol: The "Triad of Controls" System
To validate data generated with VUF 8430, you must run a Triad of Controls to prove that the observed effect is H4-mediated and not an artifact of NOS inhibition.
Reagents Required[4][5]
-
JNJ 7777120: Selective H4R Antagonist (The "Blocker").
-
1400W: Selective iNOS Inhibitor (The "Mimic").
Experimental Workflow (Macrophage/Eosinophil Model)
Step 1: Preparation
-
Solvent: Dissolve VUF 8430 in water or saline. Avoid DMSO if possible, as DMSO can act as a radical scavenger, further confounding oxidative stress readouts.
-
pH Warning: Isothioureas can rearrange to mercaptoalkylguanidines at basic pH (>8.0). Maintain physiological pH (7.4) strictly.
Step 2: The Four-Arm Assay
Run these four conditions in parallel for every experiment involving VUF 8430.
| Condition | Treatment | Expected Outcome (If H4 Specific) | Interpretation |
| A (Baseline) | Vehicle | Low Chemotaxis / Baseline NO | Negative Control |
| B (Test) | VUF 8430 (1-10 µM) | High Chemotaxis | Potential H4 Effect |
| C (Specificity) | VUF 8430 + JNJ 7777120 | Low Chemotaxis | Confirms H4 dependency. If effect remains, it is off-target. |
| D (Artifact Check) | 1400W (Alone) | Baseline Chemotaxis | Checks if NOS inhibition alone mimics the VUF effect. |
DOT Diagram: Decision Logic for Validation
Caption: Logic flow to distinguish true H4R agonism from off-target effects using JNJ 7777120.
Critical Troubleshooting: The "NO Gap"
When using VUF 8430 in LPS-stimulated macrophages (M1 polarization), you will often see a reduction in Nitrite (NO2-) levels.
-
Naive Interpretation: "VUF 8430 has anti-inflammatory properties."
-
Correct Interpretation: "VUF 8430 is acting as a competitive inhibitor of iNOS."
Correction Protocol: If your readout is Nitric Oxide, VUF 8430 is unsuitable as a standalone agonist. You must:
-
Use mRNA expression (qPCR for cytokines like IL-6, TNF-a) rather than NO accumulation.
-
Or, use Calcium Flux (Fura-2 assay) which is immediate and upstream of NOS effects.
References
-
Lim, H. D., et al. (2006). "Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist." Journal of Medicinal Chemistry. Link
-
Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases.[1] Inhibition by non-amino acid isothioureas."[1] Journal of Biological Chemistry. Link
-
Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology. Link
-
Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link
-
Coruzzi, G., et al. (2012). "Anti-inflammatory effects of H4 receptor ligands in mouse models of inflammation." European Journal of Pharmacology. Link
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-carbamimidamidoethyl carbamimidothioate
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-carbamimidamidoethyl carbamimidothioate, a compound that requires careful handling due to its chemical properties. As a Senior Application Scientist, this document is designed to provide not just procedural instructions, but also the scientific reasoning behind these essential safety measures, ensuring a self-validating system of laboratory practice.
Understanding the Hazard Profile
All laboratory personnel handling this compound must be thoroughly trained on its potential hazards and the proper safety protocols.[4][5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers provide information and training to employees working with hazardous chemicals.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any procedure that involves handling 2-carbamimidamidoethyl carbamimidothioate, including its disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[7][8] | Protects against splashes and potential aerosols, preventing eye irritation or serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents skin contact, which could lead to irritation or absorption of the chemical. |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities, a chemical-resistant apron is recommended.[7][9] | Protects the skin and personal clothing from contamination. |
| Respiratory | To be used if there is a risk of aerosol or dust generation, in a well-ventilated area or under a chemical fume hood.[7] | Minimizes the risk of inhaling the compound, which could cause respiratory irritation. |
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste at the point of generation is fundamental to safe disposal.[1] Cross-contamination with incompatible materials can lead to dangerous chemical reactions.[9]
Waste Container Selection and Labeling
-
Container Type: Use a dedicated, leak-proof container made of a material compatible with 2-carbamimidamidoethyl carbamimidothioate. High-density polyethylene (HDPE) is generally a suitable choice.[10]
-
Labeling: The container must be clearly and accurately labeled.[10][11] The label should include:
Step-by-Step Collection Procedure
-
Work in a Designated Area: All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Transferring the Waste: Carefully transfer the waste solution or solid into the designated hazardous waste container. Use a funnel for liquids to prevent spills. Do not leave the funnel in the container.[11]
-
Container Closure: Securely close the container cap immediately after adding the waste. Containers must be kept closed at all times except when adding waste.[11][12]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[11] This area should be away from general lab traffic and incompatible chemicals. Ensure secondary containment is used for liquid waste.[13]
Disposal Workflow: From Your Lab to Final Disposition
The disposal of 2-carbamimidamidoethyl carbamimidothioate waste is managed through your institution's Environmental Health and Safety (EHS) department. It is crucial to follow their specific procedures. Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or down the drain.[10]
Caption: Workflow for the proper disposal of chemical waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and correct action is vital.
Spill Cleanup
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS department.
-
Prevent the spill from entering drains.
-
Only trained personnel should attempt to clean up a large spill.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[7] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.
Conclusion: A Culture of Safety
The proper disposal of 2-carbamimidamidoethyl carbamimidothioate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the potential hazards, adhering to strict protocols, and working closely with your institution's EHS department, you contribute to a safe and sustainable research environment.
References
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
- How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (2024, December 31).
- Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.).
- Complying With OSHA's Hazardous Material Requirements | Wolters Kluwer. (2021, March 12).
- Navigating the Safe Disposal of Guanidine: A Procedural Guide - Benchchem. (2025, December).
- 2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]carbamimidothioate Safety Data Sheet - Echemi. (n.d.).
- How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. (n.d.).
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
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Proper Handling of Hazardous Waste Guide - EPA . (n.d.). Retrieved from [Link]
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
- SAFETY DATA SHEET. (2009, September 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
- SAFETY DATA SHEET - ChemPoint.com. (2022, September 12).
- Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (n.d.).
- Guanidine sulfate salt - Santa Cruz Biotechnology. (n.d.).
- Scientific Documentation - G9800, Guanidine Hydrochloride, Bio- Excipient Grade - Spectrum Chemical. (2022, September 29).
- Safety Data Sheet - MG Chemicals. (2025, May 29).
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
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Personal protective equipment for handling 2-carbamimidamidoethyl carbamimidothioate
An Essential Guide to the Safe Handling of 2-carbamimidamidoethyl carbamimidothioate for Researchers
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 2-carbamimidamidoethyl carbamimidothioate. This document is designed for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance to ensure safe laboratory practices.
Understanding the Hazard: A Proactive Approach to Safety
2-carbamimidamidoethyl carbamimidothioate is a molecule of interest in various research applications. Its structure, containing both guanidinium and thiolate functional groups, necessitates a comprehensive understanding of its potential hazards. The guanidinium group can be irritating to the skin and eyes, while the thiolate group suggests the compound may be malodorous and pose respiratory hazards.[1][2] This guide is built on the principle of proactive safety, ensuring that every operational step is a self-validating system for minimizing risk.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling 2-carbamimidamidoethyl carbamimidothioate. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves | Provides protection against skin contact and irritation.[1][3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust, preventing eye irritation.[1][3] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1][3] |
| Respiratory Protection | Dust respirator or use of a certified chemical fume hood | Essential for preventing the inhalation of dust or vapors, especially given the potential for a strong, unpleasant odor associated with thiols.[1][2] |
Visualizing PPE Selection: A Workflow for Safety
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-carbamimidamidoethyl carbamimidothioate.
Caption: PPE Selection Workflow for Handling 2-carbamimidamidoethyl carbamimidothioate.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Information Review: Thoroughly review this guide and the Safety Data Sheet (SDS) for any related compounds, such as guanidine thiocyanate.[1][4][5][6]
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.[7] All work with 2-carbamimidamidoethyl carbamimidothioate, especially handling of the solid form, must be conducted within a fume hood to mitigate inhalation risks.[2][7]
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Emergency Equipment Location: Confirm the location and functionality of the nearest eyewash station and safety shower.[8]
-
Waste Containers: Prepare clearly labeled hazardous waste containers for both solid and liquid waste.[9][10]
Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Containment: Conduct all manipulations of the compound within the chemical fume hood.[7]
-
Weighing and Transfer: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dust dispersal. For transfers, use appropriate tools (spatulas, etc.) to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][6]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-carbamimidamidoethyl carbamimidothioate and its contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, paper towels, and weighing papers, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][9]
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
Decontamination of Glassware: Glassware that has been in contact with the compound should be decontaminated. A common and effective method for thiols is to soak the glassware in a bleach solution overnight in a fume hood.[11] After soaking, the glassware can be washed normally.[11] The bleach solution should then be disposed of as hazardous waste.[9]
Disposal Procedure:
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[10][12] Follow all local, state, and federal regulations for hazardous waste disposal.[4]
References
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1 - oxfordlabchem.com
-
4 - Carl ROTH
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2 - UCL – University College London
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8 - Thermo Fisher Scientific
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12 - Weill Cornell Medicine
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
